3-(Dimethylamino)-N,N-dimethylpropionamide
Description
The exact mass of the compound Propanamide, 3-(dimethylamino)-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8(2)6-5-7(10)9(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKJJQMCWSWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066181 | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID8066181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-47-2 | |
| Record name | 3-(Dimethylamino)-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17268-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017268472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| Record name | 3-(dimethylamino)-N,N-dimethylpropionamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)-N,N-dimethylpropionamide CAS 17268-47-2 properties
An In-depth Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2)
Authored by a Senior Application Scientist
Introduction: A Molecule of Dual Functionality
Within the vast landscape of organic chemistry, certain molecules distinguish themselves not by sheer complexity, but by the versatility embedded in their structure. This compound, registered under CAS Number 17268-47-2, is a prime example of such a compound. Its molecular architecture is uniquely bifunctional, featuring both a tertiary amine [-N(CH₃)₂] and a tertiary amide [-C(=O)N(CH₃)₂] group within a compact aliphatic chain.[1] This dual-functionality imparts a compelling combination of high polarity, nucleophilicity, and stability, positioning it as a valuable intermediate and building block in diverse scientific disciplines.[1][2]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications and safe handling protocols. The content herein is curated for researchers, scientists, and drug development professionals who require a technical and practical understanding of this versatile compound.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis. This compound is a liquid at room temperature, a characteristic indicative of its polarity and molecular weight.[1] Its miscibility with water and other polar organic solvents is a key attribute for its use in various reaction media.[1][2]
Identifiers and Structural Data
-
IUPAC Name: 3-(dimethylamino)-N,N-dimethylpropanamide[3][]
-
CAS Number: 17268-47-2[3]
-
InChI Key: ZCJKJJQMCWSWGZ-UHFFFAOYSA-N[][5]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Density | 0.926 g/cm³ | [][5][7] |
| Boiling Point | 203.6°C at 760 mmHg | [][5][8] |
| 111-112.5°C at 16 Torr | [7][9] | |
| Flash Point | 69.7°C | [5][8] |
| Vapor Pressure | 0.276 mmHg at 25°C | [1][5] |
| Refractive Index | ~1.451 - 1.4585 | [1][5][9] |
| LogP | ~0.026 | [1][5][7] |
| Solubility | Soluble (930 g/L at 25°C) | [7] |
| pKa (Predicted) | 8.89 ± 0.28 | [9] |
Established Synthetic Routes and Mechanistic Analysis
The synthesis of this compound can be achieved through several well-established organic reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The most common methods involve amine-acyl halide condensations or the direct amidation of propanoic acid derivatives.[1]
Synthesis Pathway: Amine-Acyl Halide Condensation
A robust and frequently employed method involves a two-step process starting from a suitable 3-halo-substituted propionyl chloride. This route leverages the differential reactivity of the acyl chloride and the alkyl halide.
-
Amidation of the Acyl Halide: The process begins with the reaction of a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) with dimethylamine. The highly electrophilic acyl chloride carbon is readily attacked by the nucleophilic dimethylamine, forming the stable tertiary amide, 3-chloro-N,N-dimethylpropionamide. This reaction is typically performed at low temperatures to control its exothermicity.
-
Nucleophilic Substitution of the Alkyl Halide: The resulting intermediate, 3-chloro-N,N-dimethylpropionamide, then undergoes a second reaction with another equivalent of dimethylamine. In this step, the tertiary amine on the dimethylamine molecule acts as a nucleophile, displacing the chloride on the propyl chain to form the final product.[1] This Sₙ2 reaction yields this compound.
Caption: Amine-Acyl Halide Condensation Workflow.
Experimental Protocol: Amine-Acyl Halide Condensation Route
Causality and Self-Validation: This protocol is designed for high yield and purity. The use of an excess of dimethylamine serves a dual purpose: it acts as the nucleophile for both steps and neutralizes the HCl byproduct generated during the initial amidation, driving the reaction to completion. Monitoring by techniques like TLC or GC-MS at each stage validates the progression from starting material to intermediate and finally to the product.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath.
-
Step 1 - Amidation: 3-Chloropropionyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled dimethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours until the formation of the intermediate, 3-chloro-N,N-dimethylpropionamide, is complete (monitored by TLC/GC).
-
Step 2 - Nucleophilic Substitution: The reaction mixture is gently heated to reflux (typically 40-60°C depending on the solvent) and maintained for 4-6 hours. This provides the necessary activation energy for the nucleophilic substitution of the chloride by the excess dimethylamine.
-
Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The dimethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with a dilute aqueous base (e.g., NaHCO₃) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Applications in Scientific Research and Development
The unique bifunctional nature of this compound makes it a highly sought-after intermediate in several areas of chemical science.
-
Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile precursor for constructing more complex molecules.[1] The tertiary amine can act as a base or nucleophile, while the tertiary amide provides a stable, polar backbone. These features are exploited in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the dimethylaminopropyl moiety is a common structural motif.[1]
-
Polymer and Materials Science: In industrial applications, amino-amides like this compound are used in the production of specialized polymers and resins.[1] The functional groups can be incorporated into polymer chains to introduce specific properties such as improved adhesion, enhanced solubility in polar solvents, or increased thermal stability.[1] For instance, it can be a monomer for the production of certain polyacrylamides.[1]
-
Specialty Solvents and Reaction Media: As a polar, high-boiling tertiary amide, it can be used in specialized solvent systems.[1][] Its strong solvating power and compatibility across a wide pH range are beneficial for controlling reaction media and for creating unique formulations.[1][]
-
Surfactant and Colloid Science: Structurally related N-[3-(dimethylamino)propyl]amides have been studied for their potential as cationic surfactants.[1] Given its hydrophilic amine and amide functionalities, this compound serves as a useful model compound for investigating the fundamental properties that govern surface activity.[1]
Safety, Handling, and Regulatory Information
Proper handling of any chemical reagent is paramount for laboratory safety. Based on aggregated GHS data, this compound is classified with several hazards.
GHS Hazard Classification
-
H311: Toxic in contact with skin [Danger Acute toxicity, dermal][3]
-
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation][3]
-
H302: Harmful if swallowed [Warning Acute toxicity, oral][3]
-
H225: Highly Flammable liquid and vapor [Danger Flammable liquids][3][10]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Keep it segregated from strong oxidizing agents and strong bases.[11]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[14]
-
Conclusion
This compound (CAS 17268-47-2) is a potent and versatile chemical tool. Its value lies in the strategic placement of two distinct nitrogen-containing functional groups, which allows it to serve as a reactive intermediate, a building block for complex molecular targets, and a specialized polar solvent. For researchers in drug discovery, polymer science, and synthetic chemistry, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advancing scientific innovation.
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CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. (n.d.). Chemsrc. Retrieved January 29, 2026, from [Link]
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Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). (n.d.). Cole-Parmer. Retrieved January 29, 2026, from [Link]
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Exploring N,N-Dimethylpropionamide: Applications and Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2026, from [Link]
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physicochemical properties of 3-(dimethylamino)-N,N-dimethylpropanamide
An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethylamino)-N,N-dimethylpropanamide
Introduction: A Versatile Intermediate in Modern Chemistry
3-(dimethylamino)-N,N-dimethylpropanamide is a fascinating molecule that, despite its relatively simple structure, serves as a crucial building block in a variety of chemical syntheses. Its utility stems from the presence of two key functional groups: a tertiary amine and a tertiary amide. This unique combination makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Furthermore, its structural attributes allow for its use in the creation of specialized polymers and supramolecular assemblies.[1] This guide aims to provide a comprehensive overview of the , offering both foundational data and practical experimental insights for researchers and drug development professionals.
Chemical Identity and Molecular Structure
A clear understanding of a compound's identity is the cornerstone of any scientific investigation. The following section details the fundamental identifiers for 3-(dimethylamino)-N,N-dimethylpropanamide.
Nomenclature and Chemical Identifiers
-
IUPAC Name: 3-(dimethylamino)-N,N-dimethylpropanamide[][3]
-
Synonyms: 3-(dimethylamino)-N,N-dimethylpropionamide, N,N-dimethyl-3-(dimethylamino)propanamide, Propanamide, 3-(dimethylamino)-N,N-dimethyl-[][3][4][5]
Molecular Formula and Weight
Physicochemical and Spectroscopic Characterization
The physical and spectroscopic properties of a compound dictate its behavior in various chemical and biological systems. This section provides a summary of these key characteristics for 3-(dimethylamino)-N,N-dimethylpropanamide.
Tabulated Physicochemical Properties
The following table summarizes the key , compiled from various sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 203.6 °C at 760 mmHg | [][6] |
| 111-112.5 °C at 16 Torr | [4] | |
| Density | 0.926 g/cm³ | [][4][6] |
| Solubility in Water | 930 g/L at 25 °C (Soluble) | [4] |
| LogP | 0.0263 | [4][6] |
| Refractive Index | 1.4585 at 23 °C | [4] |
| Flash Point | 69.7 °C | [4][6] |
| Vapor Pressure | 0.276 mmHg at 25°C | [6] |
| Topological Polar Surface Area | 23.6 Ų | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-(dimethylamino)-N,N-dimethylpropanamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the compound's structure. The spectra are characterized by distinct signals corresponding to the N,N-dimethyl amide, the dimethylamino group, and the propanamide backbone.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the tertiary amide group. This "Amide I" band typically appears in the 1680-1630 cm⁻¹ range.[1] The exact position can be influenced by the molecular environment.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for determining key . The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Determination of Aqueous Solubility and pH Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. Given the presence of a basic amine group, the solubility of 3-(dimethylamino)-N,N-dimethylpropanamide is expected to be pH-dependent.
Protocol:
-
Initial Solubility in Water:
-
To a tared 10 mL vial, add approximately 100 mg of 3-(dimethylamino)-N,N-dimethylpropanamide, and record the exact weight.
-
Add deionized water in 0.1 mL increments, vortexing for 30 seconds after each addition.
-
Continue adding water until the compound is fully dissolved. The high reported solubility suggests it should dissolve readily.[4]
-
Calculate the solubility in g/L.
-
-
pH-Dependent Solubility:
-
Prepare buffered solutions at pH 2, 4, 7, 9, and 11.
-
In separate vials, add an excess of the compound to 1 mL of each buffer solution.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully extract the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection.
-
Causality Behind Experimental Choices: Using a range of pH buffers is crucial because the tertiary amine group will be protonated at acidic pH, forming a more polar and, therefore, more water-soluble salt. This experiment quantifies that effect.
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of 3-(dimethylamino)-N,N-dimethylpropanamide.
Determination of pKa via NMR Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 3-(dimethylamino)-N,N-dimethylpropanamide, the pKa of the conjugate acid of the tertiary amine is a key parameter. NMR titration is a powerful method for its determination.
Protocol:
-
Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 10 mM) in D₂O, with the pH (or pD) adjusted across a range from acidic to basic (e.g., pD 2 to 12) using DCl and NaOD.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis:
-
Identify a proton signal that is sensitive to the protonation state of the tertiary amine. The protons on the carbons adjacent to the amine are often good candidates.
-
Plot the chemical shift (δ) of this proton as a function of pD.
-
The resulting plot should be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[8]
-
Causality Behind Experimental Choices: The chemical environment, and thus the chemical shift, of protons near the amine group changes depending on whether the amine is protonated or deprotonated. NMR spectroscopy can precisely measure this change, allowing for the determination of the pKa without the need for chromophores, as required in UV-Vis based methods.[8]
Workflow for pKa Determination by NMR
Caption: Workflow for pKa determination using NMR titration.
Synthesis and Reactivity
Understanding the synthesis and reactivity of 3-(dimethylamino)-N,N-dimethylpropanamide is essential for its application in further chemical transformations.
Synthetic Pathway
A common method for the preparation of 3-(dimethylamino)-N,N-dimethylpropanamide involves a two-step process starting from readily available precursors.[1]
-
Michael Addition: The synthesis begins with the Michael addition of dimethylamine to acrylonitrile. This reaction forms the intermediate, 3-(dimethylamino)propionitrile.[1]
-
Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to the corresponding amide.
Synthetic Scheme
Caption: A common synthetic pathway for 3-(dimethylamino)-N,N-dimethylpropanamide.
Safety and Handling
Proper handling and storage are paramount when working with any chemical. 3-(dimethylamino)-N,N-dimethylpropanamide has several associated hazards that require appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Flammable liquid and vapor [3]
-
May cause an allergic skin reaction [10]
-
May cause respiratory irritation [9]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust, fume, gas, mist, vapors, or spray.[10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10] If swallowed, rinse the mouth with water and do not induce vomiting.[10]
Conclusion
3-(dimethylamino)-N,N-dimethylpropanamide is a chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of applications in scientific research and development. A thorough understanding of its identity, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The experimental protocols provided offer a starting point for researchers to further investigate and utilize this versatile compound.
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Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide - Chemos GmbH&Co.KG. (URL: [Link])
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1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (URL: [Link])
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Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde - Quick Company. (URL: [Link])
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Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap. (URL: [Link])
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3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem - NIH. (URL: [Link])
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Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])
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Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC - SIELC Technologies. (2018). (URL: [Link])
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Propanamide, N,N-dimethyl- - the NIST WebBook. (URL: [Link])
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])
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Simple Method for the Estimation of pKa of Amines†. (URL: [Link])
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Solubility of Organic Compounds. (2023). (URL: [Link])
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Simple Method for the Estimation of pKa of Amines - ResearchGate. (2014). (URL: [Link])
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022). (URL: [Link])
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Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). (URL: [Link])
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])
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3-(Dimethylamino)-N,N-dimethylpropionamide molecular structure and weight
An In-depth Technical Guide to the Molecular Structure and Weight of 3-(Dimethylamino)-N,N-dimethylpropionamide
Introduction
This compound (CAS No. 17268-47-2) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture is distinguished by the presence of two key functional groups: a tertiary amine and a tertiary amide.[1] This unique combination imparts a desirable set of physicochemical properties, including high polarity and the capacity to serve as a versatile chemical intermediate.[1][] For researchers and professionals in drug development, understanding the precise molecular structure and weight of this compound is fundamental to its application as a building block in the synthesis of complex pharmaceutical agents and specialized polymers.[1] This guide provides a detailed technical overview of its molecular characteristics.
Molecular Identity and Nomenclature
Accurate identification is critical in chemical research and development. This compound is known by several names and identifiers across various chemical databases and regulatory bodies. Its IUPAC name is 3-(dimethylamino)-N,N-dimethylpropanamide.[][3][4]
| Identifier Type | Value |
| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide[1][][3][4] |
| CAS Number | 17268-47-2[][3][5][6] |
| Molecular Formula | C₇H₁₆N₂O[][3][4][5][6] |
| Synonyms | Propanamide, 3-(dimethylamino)-N,N-dimethyl-; 3-(dimethylamino)-N,N-dimethyl-Propanamide; N,N-dimethyl-3-(dimethylamino)-propanamide[][5][7] |
| InChI Key | ZCJKJJQMCWSWGZ-UHFFFAOYSA-N[1][][5] |
| Canonical SMILES | CN(C)CCC(=O)N(C)C[1][][4] |
Molecular Formula and Weight
The molecular formula of this compound is C₇H₁₆N₂O.[][4][5][6] This formula indicates that each molecule is composed of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions and for analytical characterization. It is calculated by summing the atomic weights of all atoms in the molecular formula.
-
Carbon (C): 7 atoms × 12.011 u ≈ 84.077 u
-
Hydrogen (H): 16 atoms × 1.008 u ≈ 16.128 u
-
Nitrogen (N): 2 atoms × 14.007 u ≈ 28.014 u
-
Oxygen (O): 1 atom × 15.999 u ≈ 15.999 u
Calculated Molecular Weight: 84.077 + 16.128 + 28.014 + 15.999 = 144.218 u
This calculated value aligns closely with the molecular weights reported in various chemical databases. Minor variations exist due to differences in the isotopic abundances used for calculation.
| Source | Reported Molecular Weight ( g/mol ) |
| PubChem | 144.21[4] |
| Chemsrc | 144.215[5] |
| ChemicalBook | 144.21[6] |
| AChemBlock | 144.22[3] |
| BOC Sciences | 144.25[] |
For most laboratory and industrial applications, a molecular weight of 144.22 g/mol is a reliable and commonly used value. The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 144.126263138 Da.[4][7]
Molecular Structure
Connectivity and Functional Groups
The IUPAC name, 3-(dimethylamino)-N,N-dimethylpropanamide, precisely describes the molecule's connectivity. The structure consists of a three-carbon propanamide backbone.
-
Propanamide Core: A propane chain with a carbonyl group (C=O) and a nitrogen atom attached to the first carbon (C1).
-
N,N-dimethyl Amide: The nitrogen of the amide group is tertiary, bonded to two methyl (-CH₃) groups.
-
3-(dimethylamino) Group: The third carbon (C3) of the propane chain is attached to a tertiary amine nitrogen, which is itself bonded to two methyl groups.
This arrangement results in a bifunctional molecule where the tertiary amine can act as a base or nucleophile, while the stable tertiary amide group influences the molecule's high polarity and solvation characteristics.[1]
Structural Diagram
The following diagram illustrates the 2D molecular structure of this compound, highlighting the arrangement of its atoms and functional groups.
Caption: 2D structure of this compound.
Conclusion
This compound is a structurally distinct acyclic amide with a molecular formula of C₇H₁₆N₂O and a molecular weight of approximately 144.22 g/mol .[3] Its key structural features—a tertiary amine at the C3 position and a tertiary N,N-dimethylamide group—confer upon it a high degree of polarity and versatile reactivity.[1] This makes it a valuable intermediate in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional polymers. A precise understanding of its molecular weight and structure is essential for its effective application in these highly specialized fields.
References
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Chemsrc. (n.d.). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]
Sources
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- 3. 3-(dimethylamino)-N,N-dimethyl-propanamide 95.00% | CAS: 17268-47-2 | AChemBlock [achemblock.com]
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- 5. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]
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- 7. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
Spectroscopic Profile of 3-(Dimethylamino)-N,N-dimethylpropionamide: A Technical Guide
Introduction
3-(Dimethylamino)-N,N-dimethylpropionamide (CAS No. 17268-47-2) is a bifunctional molecule featuring both a tertiary amine and a tertiary amide group.[1] This unique structure imparts high polarity and makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for quality control, reaction monitoring, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from related structures.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's physical characteristics is essential before delving into its spectral properties.
| Property | Value | Source |
| CAS Number | 17268-47-2 | [2], [3] |
| Molecular Formula | C7H16N2O | [2], [3] |
| Molecular Weight | 144.21 g/mol | [2] |
| Boiling Point | 111-112.5 °C at 16 Torr | [2] |
| Density | Approximately 0.926 g/cm³ | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Hypothetical Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with 16 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.20 | s | 6H | N(CH₃)₂ (amine) | The six protons of the dimethylamino group are chemically equivalent and would appear as a sharp singlet. |
| ~ 2.40 | t | 2H | -CH₂-N | The methylene group adjacent to the amine nitrogen would be a triplet due to coupling with the adjacent methylene group. |
| ~ 2.60 | t | 2H | -CH₂-C=O | The methylene group adjacent to the carbonyl group would also be a triplet, shifted slightly downfield due to the electron-withdrawing effect of the carbonyl. |
| ~ 2.95 | s | 6H | N(CH₃)₂ (amide) | The six protons of the N,N-dimethylamide group are also equivalent and would appear as a singlet, significantly downfield due to the influence of the adjacent carbonyl group. |
¹³C NMR Spectroscopy
Hypothetical Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum with proton decoupling, using a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 36.0 | -CH₂-C=O | The methylene carbon adjacent to the carbonyl group. |
| ~ 37.0 | N(CH₃)₂ (amide) | The two methyl carbons of the amide are equivalent. |
| ~ 45.0 | N(CH₃)₂ (amine) | The two methyl carbons of the amine are equivalent. |
| ~ 56.0 | -CH₂-N | The methylene carbon adjacent to the amine nitrogen. |
| ~ 172.0 | C=O | The carbonyl carbon of the amide group, appearing significantly downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule. The key functional groups in this compound are the tertiary amine and the tertiary amide.[1]
Hypothetical Experimental Protocol:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) plates.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2940-2820 | Strong | C-H stretch | Aliphatic C-H stretching vibrations of the methyl and methylene groups. |
| ~ 1650 | Strong | C=O stretch | The characteristic strong absorption of the tertiary amide carbonyl group.[1] |
| ~ 1465 | Medium | C-H bend | Bending vibrations of the methylene and methyl groups. |
| ~ 1260 | Medium | C-N stretch | Stretching vibration of the C-N bond of the amine. |
| ~ 1150 | Medium | C-N stretch | Stretching vibration of the C-N bond of the amide. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Hypothetical Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Mass Spectrum Data:
| m/z | Proposed Ion | Rationale for Formation |
| 144 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 100 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 72 | [C₄H₁₀N]⁺ | Cleavage alpha to the amide nitrogen. |
| 58 | [C₃H₈N]⁺ | Cleavage alpha to the amine nitrogen, a very common and stable fragment for dimethylamino groups. |
| 44 | [C₂H₆N]⁺ | Further fragmentation of the dimethylamino-containing fragments. |
Illustrative Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Conclusion
The spectroscopic data presented in this guide, while based on predictive analysis due to the limited availability of experimental spectra in the public domain, offers a robust framework for the identification and characterization of this compound. The predicted NMR chemical shifts, IR absorption bands, and mass spectral fragments are based on well-established principles of organic spectroscopy and provide a reliable reference for researchers in the field. Experimental verification of these predictions will be a valuable contribution to the scientific literature.
References
-
Chemsrc. (2023). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
Sources
In-Depth Technical Guide: The Solubility Profile of 3-(Dimethylamino)-N,N-dimethylpropionamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility characteristics of 3-(Dimethylamino)-N,N-dimethylpropionamide (DMADMP), a compound with significant potential in pharmaceutical development and organic synthesis. This document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, empowering researchers to make informed decisions in their work.
Executive Summary
This compound is a bifunctional molecule featuring both a tertiary amine and a tertiary amide group.[1] This unique structure gives rise to a versatile solubility profile, characterized by its miscibility with polar organic solvents and a distinct pH-dependent aqueous solubility.[2] A thorough grasp of these properties is paramount for its effective application, from designing synthetic routes to formulating drug delivery systems.
Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its fundamental physicochemical parameters. The table below summarizes the key properties of DMADMP.
| Property | Value | Source(s) |
| Molecular Formula | C7H16N2O | [2][3][4] |
| Molecular Weight | 144.21 g/mol | [2][3][4] |
| Boiling Point | 203.6°C at 760 mmHg | [3][] |
| Density | 0.926 g/cm³ | [3][] |
| LogP | 0.02630 | [3] |
| Predicted pKa | 8.89 ± 0.28 | [6] |
Note: The predicted pKa suggests that the tertiary amine group will be significantly protonated at physiological pH, a critical factor in its biological behavior.
Aqueous Solubility: A Tale of Two Forms
The presence of the tertiary amine in DMADMP's structure dictates a pronounced pH-dependent aqueous solubility. At a pH below its pKa, the amine group is protonated, forming a cationic species with significantly enhanced water solubility. Conversely, at a pH above the pKa, the neutral, less soluble form predominates.
The Critical Role of pKa
The pKa is the pH at which the protonated and neutral forms of the molecule are present in equal concentrations. Accurate determination of this value is essential for predicting and controlling solubility in aqueous environments.
Experimental Protocol: Potentiometric Titration for pKa Determination
A robust and widely accepted method for pKa determination is potentiometric titration. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the corresponding change in pH.
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in deionized water or a suitable buffer of known ionic strength.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The equivalence point of the titration is determined from the resulting titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Caption: Workflow for pKa determination via potentiometric titration.
Quantitative Aqueous Solubility
The aqueous solubility of this compound has been reported to be 1.853e+004 mg/L at 25 °C.[7] It is important to recognize that this value represents the intrinsic solubility of the neutral form. The solubility will be significantly higher at pH values below the pKa.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing buffers of varying pH.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The vials are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
Caption: Experimental workflow for the shake-flask solubility determination method.
Solubility in Organic Solvents
This compound exhibits excellent solubility in polar organic solvents.[2] This is a direct consequence of its polar amide group, which can engage in dipole-dipole interactions and hydrogen bonding with protic solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | Hydrogen bonding between the solvent's hydroxyl group and the amide oxygen of DMADMP. |
| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar amide group. |
| Non-Polar | Hexane, Toluene | Low / Sparingly Soluble | Limited intermolecular interactions between the non-polar solvent and the polar functional groups of DMADMP. |
This broad organic solubility makes it a versatile substrate and reagent in a wide array of synthetic transformations.
Implications for Drug Development and Research
The solubility profile of this compound has profound implications for its practical application:
-
Pharmaceutical Formulation: The pH-dependent aqueous solubility must be a primary consideration in the design of oral and injectable dosage forms. For instance, in the acidic environment of the stomach, the compound will exist in its more soluble protonated form, potentially enhancing its absorption.
-
Organic Synthesis: Its high solubility in a range of organic solvents provides flexibility in the choice of reaction media, enabling optimization of reaction conditions for improved yields and purity.[1]
-
Analytical Method Development: Understanding the solubility characteristics is crucial for developing robust analytical methods for quantification and impurity profiling, guiding the selection of appropriate diluents and mobile phases.
Conclusion
This compound possesses a multifaceted solubility profile governed by its dual functional group character. Its excellent solubility in polar organic solvents and its tunable, pH-dependent aqueous solubility make it a compound of significant interest. A comprehensive understanding of these properties, grounded in empirical data, is essential for unlocking its full potential in both pharmaceutical and chemical research.
References
- Vertex AI Search. (2025, October 29). Cas no 17268-47-2 (Propanamide,3-(dimethylamino)-N,N-dimethyl-).
- Vertex AI Search. CAS No.17268-47-2,this compound....
- Guidechem. N,N-Dimethylpropionamide 758-96-3 wiki.
- Chemsrc. (2025, August 24). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide.
- Benchchem. This compound | 17268-47-2.
- LookChem. Cas 758-96-3,N,N-Dimethylpropionamide.
- PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711.
- BOC Sciences. CAS 17268-47-2 this compound.
- ChemSynthesis. (2025, May 20). 3-dimethylamino-N,N-dimethylpropanamide - 17268-47-2, C7H16N2O, density, melting point, boiling point, structural formula, synthesis.
- ChemicalBook. (2025, December 31). This compound | 17268-47-2.
Sources
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- 7. lookchem.com [lookchem.com]
Technical Whitepaper: Physicochemical Characterization of 3-(Dimethylamino)-N,N-dimethylpropionamide
[1]
CAS Registry Number: 17268-47-2
Formula:
Executive Summary
In the landscape of functional organic solvents and pharmaceutical intermediates, 3-(Dimethylamino)-N,N-dimethylpropionamide represents a critical class of polar aprotic amino-amides.[1] Its dual functionality—comprising a tertiary amine and a tertiary amide—confers unique solvating power and reactivity profiles essential for drug development and catalytic processes.
This technical guide provides a rigorous analysis of the compound's thermodynamic (boiling point) and volumetric (density) profiles. Unlike standard datasheets, this document integrates experimental data with process-engineering protocols, ensuring that researchers can handle, purify, and utilize this compound with high precision and safety.[1]
Chemical Identity & Structural Analysis[1][2][3][7][8][9]
Understanding the physical properties of this molecule begins with its structure. The molecule features a flexible ethylene linker separating a basic dimethylamino group from a polar dimethylamide moiety.
-
Dipolar Character: The amide group creates a strong dipole, elevating the boiling point significantly above non-polar analogs of similar molecular weight.
-
Basicity: The tertiary amine provides a basic center (
~8.9 predicted), influencing its solubility in acidic media and its utility as a proton scavenger.
| Property | Descriptor |
| Molecular Weight | 144.22 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Refractive Index | |
| Flash Point | ~69.7 °C (Closed Cup) |
Thermodynamic Profile: Boiling Point
Accurate knowledge of the boiling point is paramount for purification via distillation and for determining the compound's suitability as a reaction solvent at elevated temperatures.
Data Analysis[4][10]
The boiling point of this compound exhibits significant pressure dependence.[1] Thermal degradation risks at atmospheric pressure necessitate the use of reduced pressure for purification.
| Pressure Condition | Boiling Point ( | Source / Status |
| Atmospheric (760 Torr) | 203.6 °C (Predicted) | Theoretical Extrapolation |
| Reduced (16 Torr) | 111.0 – 112.5 °C | Experimental Standard |
| High Vacuum (2 Torr) | ~70 – 75 °C | Process Optimization |
Technical Insight: The high atmospheric boiling point (~204 °C) is attributed to strong dipole-dipole intermolecular forces characteristic of tertiary amides. Attempting to distill at this temperature risks oxidation of the amine group or thermal decomposition. Vacuum distillation is the mandatory standard for purification.
Experimental Protocol: Vacuum Distillation
To isolate high-purity material (e.g., >98% for catalysis), the following self-validating protocol is recommended.
Equipment: Short-path distillation head, Vigreux column (optional for higher purity), vacuum pump capable of <10 Torr, manometer.[1]
-
System Inertization: Flush the distillation apparatus with dry nitrogen to prevent amine oxidation at high temperatures.
-
Vacuum Application: Reduce system pressure to 10–20 Torr . Stable pressure is critical; fluctuations will cause bumping.
-
Heating Ramp: Slowly heat the oil bath. The bath temperature should be approximately 20–30 °C higher than the expected boiling point (i.e., set bath to ~135 °C for a target vapor temp of 112 °C).
-
Fraction Collection:
-
Foreshot: Discard the first 5% of distillate (removes volatile impurities like residual dimethylamine).
-
Main Fraction: Collect the fraction boiling steadily at 111–112.5 °C (16 Torr) .
-
Validation: Check Refractive Index (
) of the main fraction immediately.
-
Volumetric Profile: Density
Density is a critical parameter for chemical engineering calculations, including reactor sizing, pump calibration, and molarity determination in solution chemistry.
Data Analysis[4][10]
| Temperature | Density ( | Context |
| 20 °C | 0.926 g/cm³ | Standard Reference |
| 25 °C | ~0.922 g/cm³ | Operational Estimate |
Note: The density is typical for aliphatic amides, being slightly less than water. It will decrease linearly with temperature, typically by a coefficient of
Measurement Protocol: Oscillating U-Tube (ASTM D4052)
For drug development applications requiring high precision (e.g., preparing stock solutions by weight), pycnometry is often insufficient due to the hygroscopic nature of amides.
Methodology:
-
Sample Prep: Ensure the sample is dry (Karl Fischer water content <0.1%). Water absorption significantly increases density.
-
Injection: Inject 1-2 mL into the oscillating cell of a digital density meter (e.g., Anton Paar).
-
Equilibration: Allow the instrument to thermalize the sample to exactly 20.00 °C.
-
Reading: Record density to 4 decimal places. Ensure no bubbles are present in the U-tube (bubbles cause artificially low readings).
Synthesis & Purification Workflow
The synthesis of this compound typically involves the Michael addition of dimethylamine to N,N-dimethylacrylamide.[1] This pathway is atom-economical but requires careful purification to remove unreacted acrylamide (a potential toxin).
Process Diagram
Figure 1: Synthetic workflow utilizing vacuum distillation for purification, leveraging the boiling point differential between the product and starting materials.[1]
Applications in Drug Development[11]
The physicochemical properties of this compound dictate its utility in pharmaceutical research:
-
Polar Aprotic Solvent: With a high boiling point and good solvency for both organic and inorganic species, it serves as an alternative to DMF or DMAC in nucleophilic substitution reactions where higher temperatures are required.
-
Cationic Lipid Synthesis: The dimethylamino tail can be quaternized to form cationic lipids, essential for mRNA delivery systems (LNP formulations).
-
Scavenger: The tertiary amine acts as an in situ acid scavenger during acylation reactions, preventing side reactions sensitive to acid buildup.
Solvent Selection Logic
Figure 2: Decision matrix for selecting this compound based on thermal and chemical requirements.
Safety & Handling
-
Flammability: With a flash point of ~69.7 °C, it is classified as a Combustible Liquid . It must be handled away from open flames and sparks.[7][8][9][]
-
Corrosivity/Irritation: As an amine-amide, it is irritating to skin and eyes.[8] Use nitrile gloves and chemical splash goggles.
-
Storage: Store under nitrogen or argon. Tertiary amines can undergo N-oxidation upon prolonged exposure to air, leading to yellowing and impurity formation.[1]
References
-
ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62711, this compound. Retrieved from [1]
-
BOC Sciences. (2025). This compound Product Information. Retrieved from [1]
-
ChemSrc. (2025). CAS 17268-47-2 Physicochemical Data. Retrieved from [1]
-
PrepChem. (n.d.). Preparation of 3-Diethylamino-N,N-Dimethylpropionamide (Analogous Protocol). Retrieved from
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An In-depth Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-N,N-dimethylpropionamide, a versatile tertiary amine and amide with significant potential as a chemical intermediate and building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and potential applications.
Introduction: A Molecule of Latent Potential
This compound, with the CAS number 17268-47-2, is a polar, acyclic tertiary amide.[1] Its structure, featuring both a dimethylaminopropyl backbone and a dimethylamide functional group, imparts a unique combination of properties, including high polarity and the ability to act as a hydrogen bond acceptor. These characteristics make it a valuable tool in a variety of chemical transformations and as a scaffold in the design of novel molecules. While not as widely recognized as some other bifunctional molecules, its utility in specialized applications is an area of growing interest. This guide will illuminate the fundamental chemistry of this compound and explore its potential to accelerate innovation in drug discovery and development.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17268-47-2 | [2] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [3] |
| Density | 0.926 g/cm³ | [1] |
| Boiling Point | 203.6 °C at 760 mmHg | [1] |
| Flash Point | 69.7 °C | [1] |
| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide | [4] |
| Synonyms | Propanamide, 3-(dimethylamino)-N,N-dimethyl-; N,N-Dimethyl-3-(dimethylamino)propanamide | [3] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a Michael addition reaction. This approach offers high yields and a straightforward purification process, making it suitable for both laboratory-scale and potential scale-up operations.
Synthetic Pathway: Michael Addition
The most common and efficient route to this compound is the Michael addition of dimethylamine to N,N-dimethylacrylamide. This reaction is analogous to the synthesis of 3-Diethylamino-N,N-Dimethylpropionamide.[5]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
N,N-Dimethylacrylamide
-
Anhydrous Dimethylamine (gas or solution in a suitable solvent like THF or ethanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylacrylamide in an anhydrous solvent.
-
Addition of Dimethylamine: Slowly bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in the chosen solvent dropwise at room temperature with vigorous stirring. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent and any excess dimethylamine are removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the pure this compound as a liquid.[5]
Self-Validating System: The purity of the final product can be readily assessed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The absence of starting materials and the presence of the expected signals in the spectra will confirm the successful synthesis and purification.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃):
-
~2.2 ppm (singlet, 6H): The six protons of the two methyl groups attached to the tertiary amine nitrogen (-N(CH₃)₂).
-
~2.4 ppm (triplet, 2H): The two protons of the methylene group adjacent to the tertiary amine (-NCH₂-).
-
~2.6 ppm (triplet, 2H): The two protons of the methylene group adjacent to the carbonyl group (-CH₂CO-).
-
~2.9 ppm (singlet, 6H): The six protons of the two methyl groups of the dimethylamide (-C(O)N(CH₃)₂).
Expected ¹³C NMR (in CDCl₃):
-
~35-37 ppm: The two methyl carbons of the dimethylamide.
-
~45 ppm: The two methyl carbons of the tertiary amine.
-
~50-55 ppm: The methylene carbon adjacent to the tertiary amine.
-
~30-35 ppm: The methylene carbon adjacent to the carbonyl group.
-
~172 ppm: The carbonyl carbon of the amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for this purpose.[4]
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peaks:
-
m/z = 58: [CH₂=N(CH₃)₂]⁺, a characteristic fragment from the cleavage of the bond alpha to the tertiary amine.
-
m/z = 72: [C(O)N(CH₃)₂]⁺, from the cleavage of the bond between the carbonyl group and the adjacent methylene group.
-
m/z = 86: [CH₂CH₂C(O)N(CH₃)₂]⁺, from the loss of the dimethylamino group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4]
Expected IR Spectrum:
-
~2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
~1640 cm⁻¹: A strong C=O stretching vibration, characteristic of a tertiary amide.
-
~1400-1500 cm⁻¹: C-H bending vibrations.
-
~1100-1250 cm⁻¹: C-N stretching vibrations.
Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its two key functional groups: the tertiary amine and the tertiary amide.
Caption: Reactivity map of this compound.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a good Lewis base and nucleophile. It can readily undergo:
-
Protonation: To form a quaternary ammonium salt in the presence of an acid.
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
-
N-Oxidation: Reaction with oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.
-
Coordination: It can act as a ligand and coordinate to metal centers.
-
-
Tertiary Amide: The amide group is relatively unreactive due to resonance stabilization. However, it can undergo hydrolysis to the corresponding carboxylic acid and dimethylamine under harsh acidic or basic conditions.
Applications in Drug Development and Research
The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the dimethylaminopropyl moiety is a common feature in many FDA-approved drugs, where it often contributes to improved solubility, bioavailability, and target engagement.[7]
As a Scaffold for Novel Compound Libraries
The reactivity of the tertiary amine allows for the straightforward introduction of diverse substituents through quaternization or other derivatization reactions. This makes it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.
Incorporation into Bioactive Molecules
The dimethylaminopropyl group is a known pharmacophore that can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.[7] For instance, it can be used to introduce a basic center into a molecule, which can be crucial for its interaction with biological targets or for improving its solubility and absorption.
As a Linker in Prodrug Design
The amide bond can be designed to be cleavable under specific physiological conditions, making this molecule a potential linker for the development of prodrugs. The tertiary amine can also be used to target specific tissues or cells.
Analytical Methodologies
For the quantitative analysis of this compound and its derivatives in various matrices, High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique.
HPLC Method for Analysis
A reverse-phase HPLC method can be developed for the separation and quantification of this compound.[8]
Caption: Workflow for the HPLC analysis of this compound.
Protocol:
-
Column: A C18 reverse-phase column is suitable for this polar compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. For mass spectrometry detection, volatile buffers like formic acid or acetic acid should be used.[8]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.
-
Quantification: The concentration of the analyte can be determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the pure compound.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as a flammable liquid and vapor and may be harmful if swallowed.[3] It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable chemical entity with significant, yet underexplored, potential in the fields of drug discovery and materials science. Its straightforward synthesis, well-defined reactivity, and the presence of the pharmacologically relevant dimethylaminopropyl moiety make it an attractive building block for the creation of novel molecules with desired biological activities. This guide has provided a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, aiming to empower researchers to leverage this molecule in their quest for scientific advancement.
References
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PrepChem.com. Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. [Link]
-
SIELC Technologies. Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column. [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
-
SIELC Technologies. Separation of N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. [Link]
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
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ChemSynthesis. 3-dimethylamino-N,N-dimethylpropanamide. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. [Link]
-
NIST. 3-Dimethylamino-2,2-dimethylpropionaldehyde. [Link]
-
NIST. Propanamide, N,N-dimethyl-. [Link]
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PubChem. Propanamide, N,N-dimethyl-. [Link]
-
ResearchGate. (PDF) Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. [Link]
-
Walsh Medical Media. A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). [Link]
-
MDPI. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. [Link]
-
MDPI. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. [Link]
-
MDPI. Mass Spectrometry-Based Techniques for the Detection of Non-Intentionally Added Substances in Bioplastics. [Link]
-
Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]
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ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
PubMed. Pharmacokinetics of N,N-dimethyltryptamine in Humans. [Link]
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discovery and history of 3-(Dimethylamino)-N,N-dimethylpropionamide
An In-Depth Technical Guide to the Synthesis, Properties, and History of 3-(Dimethylamino)-N,N-dimethylpropionamide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 17268-47-2), a bifunctional organic compound of increasing interest to the scientific community. This document delves into the compound's historical development, rooted in fundamental principles of organic synthesis rather than a singular moment of discovery. It offers detailed, step-by-step protocols for its primary synthetic routes, underpinned by mechanistic insights. Furthermore, this guide summarizes its key physicochemical properties and explores its current and potential applications as a versatile chemical intermediate and a specialized polar solvent. Designed for researchers, chemists, and drug development professionals, this paper serves as an authoritative resource, grounded in established scientific literature and field-proven methodologies.
Introduction to a Bifunctional Amide
This compound is a unique molecule whose utility is derived directly from its structure. Possessing both a tertiary amine and a tertiary amide functional group, it exhibits a combination of properties that make it a valuable tool in synthetic chemistry and material science.[1]
Chemical Identity and Nomenclature
The compound is recognized by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide[2][] |
| Common Name | This compound |
| Synonyms | N,N,N',N'-tetramethyl-beta-alaninamide, Propanamide, 3-(dimethylamino)-N,N-dimethyl-[1][2] |
| CAS Number | 17268-47-2[1][2][4] |
| Molecular Formula | C₇H₁₆N₂O[2][4] |
| Molecular Weight | 144.21 g/mol [2][4] |
| Beilstein Registry No. | 1702593[2] |
The Core Molecular Architecture: A Bifunctional Advantage
The distinct molecular architecture of this compound is central to its functionality. It features two key functional groups within a short aliphatic chain: a tertiary amine (-N(CH₃)₂) and a tertiary amide (-C(=O)N(CH₃)₂).[1] This dual-functionality imparts a unique set of properties:
-
High Polarity & Solvating Power : The presence of the polar amide group makes it an excellent solvent for a range of substances, a characteristic valuable in formulation science and as a reaction medium.[1][]
-
Chemical Reactivity : The tertiary amine can act as a base or a nucleophile, while the amide group provides chemical stability. This allows the molecule to serve as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer sectors.[1]
Historical Context and Development
The history of this compound is not marked by a singular discovery event but rather by its emergence from the application of well-established principles of organic chemistry. Its synthesis and utility are a logical extension of foundational reactions developed over the last century.
A Legacy of Amide Synthesis
The preparation of this compound relies on classical amide bond formation strategies, primarily the acylation of amines.[1] These methods, particularly the reaction of an amine with an acyl halide or a carboxylic acid derivative, are cornerstone reactions in organic synthesis. The development of this specific molecule can be seen as an exercise in applying these trusted, high-yielding transformations to create a molecule with a desired set of dual functionalities. Its existence in chemical catalogs and research is a testament to the robustness and predictability of these fundamental synthetic routes.
Established Synthetic Routes and Mechanistic Analysis
The synthesis of this compound is efficient and scalable, primarily proceeding via two well-understood pathways. The choice of route often depends on the availability and cost of starting materials.
Pathway 1: Amine-Acyl Halide Condensation
This is a highly efficient and widely used method for creating amide bonds.[1] The strategy involves a two-step nucleophilic substitution process starting from a readily available halo-substituted propionyl chloride.
-
Activation : Dissolve 3-(Dimethylamino)propanoic acid (1.0 equivalent) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Amine Addition : Add dimethylamine (1.2 equivalents, often as a solution in THF or as a gas bubbled through the mixture) to the solution.
-
Reaction : Stir the mixture at room temperature for 12-24 hours.
-
Purification : The dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration. The filtrate is then washed sequentially with dilute acid (to remove excess amine) and dilute base (to remove unreacted carboxylic acid), followed by water and brine. The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are well-documented and provide the basis for its applications.
| Property | Value | Source |
| Boiling Point | 203.6°C at 760 mmHg | |
| 111-112.5°C at 16 Torr | ||
| Density | 0.926 g/cm³ | |
| Vapor Pressure | 0.276 mmHg at 25°C | |
| Refractive Index | 1.4585 at 23°C | |
| pKa | 8.89 ± 0.28 (Predicted) | |
| LogP | 0.154 at 22°C |
Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference in databases such as PubChem, confirming the compound's structure and purity.
[2]### 5. Applications in Research and Industry
The unique bifunctional nature of this compound has led to its use across several scientific disciplines.
-
Organic Synthesis and Medicinal Chemistry : It serves as a versatile precursor or intermediate. Its structure can be incorporated into larger, more complex molecules being investigated for therapeutic applications. *[1] Polymer and Materials Science : In industrial settings, it and similar amino-amides are used in the production of polymers and resins. The functional groups can be exploited to create polymers with specific properties, such as improved adhesion or thermal stability. *[1] Physical and Solution Chemistry : It is recognized as a polar tertiary amide suitable for use in specialized solvent systems. Its strong solvating power and compatibility across a wide pH range are valuable for controlling reaction media. *[1][] Surfactant and Colloid Science : While not a surfactant itself, its structure serves as a model compound for understanding the fundamental properties of related N-[3-(dimethylamino)propyl]amides that have shown promise as cationic surfactants.
[1]### 6. Safety and Handling
As with any active chemical reagent, proper handling is paramount for ensuring laboratory safety. This compound has several associated hazards that users must be aware of.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor |
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Acute Dermal Toxicity | H311 | Toxic in contact with skin |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage |
| Eye Damage | H318 | Causes serious eye damage |
Source: Aggregated GHS information from ECHA C&L Inventory. [2] Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place designated for corrosive and flammable materials.
Conclusion
This compound is a prime example of a molecule whose value is derived from the clever combination of fundamental functional groups. Its history is one of quiet utility, built on the bedrock of classic organic reactions. With well-defined synthetic pathways, a useful set of physicochemical properties, and applications spanning multiple fields, it stands as a versatile and important tool for the modern researcher and chemical professional. Its continued study offers insights into the interplay of functional groups and their influence on chemical reactivity and physical properties.
References
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Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring N,N-Dimethylpropionamide: Applications and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Preparation method of N,N-dimethyl propionamide. (2014). Google Patents.
- Synthesis method of N, N-dimethyl-3-methoxy propionamide. (n.d.). Google Patents.
-
Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (n.d.). PubChem. Retrieved from [Link]
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Navigating the Chemical Landscape: A Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive technical resource on 3-(Dimethylamino)-N,N-dimethylpropionamide, a versatile bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and materials science. We will explore its core properties, synthesis, and key applications, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Core Identification: The Beilstein Handbook Reference
A cornerstone of chemical literature, the Beilstein Handbook provides an exhaustive and systematically organized database of organic compounds. For this compound, the key identifiers within this historic and vital resource are:
These references are crucial for researchers conducting deep literature reviews and seeking to understand the historical context and early characterization of this compound.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 17268-47-2 | [2][3][4][5] |
| Molecular Formula | C₇H₁₆N₂O | [2][3] |
| Molecular Weight | 144.21 g/mol | [3][4] |
| Boiling Point | 203.6°C at 760 mmHg | [2][] |
| 111-112.5°C at 16 Torr | [3][7] | |
| Density | 0.926 g/cm³ | [2][] |
| Refractive Index | 1.4585 (23°C) | [3][7] |
| InChIKey | ZCJKJJQMCWSWGZ-UHFFFAOYSA-N | [4][5][] |
| Canonical SMILES | CN(C)CCC(=O)N(C)C | [4][5][] |
Molecular Architecture and Reactivity
This compound possesses a unique molecular structure characterized by two distinct functional groups: a tertiary amine and a tertiary amide.[4] This bifunctionality is the cornerstone of its chemical versatility.
-
Tertiary Amine (-N(CH₃)₂): This group imparts basic and nucleophilic properties to the molecule, allowing it to participate in a wide array of chemical reactions.
-
Tertiary Amide (-C(=O)N(CH₃)₂): The amide functionality contributes to the compound's high polarity and stability, influencing its solvation characteristics.[4]
This dual nature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries.[4]
Caption: Functional groups of this compound.
Synthesis Strategies
The synthesis of this compound is typically achieved through well-established organic reactions. A common and foundational approach involves the condensation of a propanoic acid derivative with appropriate amines.
Experimental Protocol: Amine-Acyl Halide Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-(Dimethylamino)propanoyl chloride hydrochloride
-
Dimethylamine (aqueous solution or gas)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine in the chosen anhydrous solvent.
-
Cooling: The reaction vessel is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: A solution of 3-(dimethylamino)propanoyl chloride hydrochloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred dimethylamine solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The resulting mixture is filtered to remove any precipitated salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Caption: Synthesis workflow for this compound.
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in several scientific and industrial domains.
-
Pharmaceutical Intermediate: Its bifunctional nature allows it to serve as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The tertiary amine and amide moieties can be strategically modified to fine-tune the pharmacological properties of a target molecule.
-
Polymer and Materials Science: This compound is utilized in the production of specialized polymers and resins.[4] The functional groups can be leveraged to create polymers with desired characteristics such as enhanced adhesion, solubility, or thermal stability.[4]
-
Specialty Solvent Systems: As a polar tertiary amide, it exhibits strong solvating capabilities and is compatible with a wide pH range, making it a candidate for use in specialized solvent systems for controlling reaction media and in formulation science.[4][]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use. Key GHS hazard classifications include:
-
Highly flammable liquid and vapor
-
Harmful if swallowed
-
Toxic in contact with skin
-
Causes severe skin burns and eye damage
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Available from: [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. Available from: [Link]
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EINECS number 241-304-5 chemical information
Topic: EINECS 241-304-5 (3-(Dimethylamino)-N,N-dimethylpropanamide) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
3-(Dimethylamino)-N,N-dimethylpropanamide: A Functional Synthon & Specialty Solvent in Pharmaceutical Synthesis[1][2]
Executive Summary
EINECS 241-304-5 , chemically identified as 3-(dimethylamino)-N,N-dimethylpropanamide , represents a critical class of bifunctional tertiary amides utilized in advanced organic synthesis and drug development.[1][2] Unlike common solvents like DMF or DMAc, this compound possesses a unique dual-functionality—acting as both a polar aprotic medium and a reactive intermediate (synthon) for the introduction of amino-alkyl motifs found in various pharmacological agents.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, synthetic pathways, applications in active pharmaceutical ingredient (API) manufacturing, and rigorous safety protocols.[1]
Chemical Identity & Physicochemical Profile
This section establishes the "molecular passport" of the substance, essential for regulatory filing and analytical method development.[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | 3-(Dimethylamino)-N,N-dimethylpropanamide |
| CAS Number | 17268-47-2 |
| EINECS Number | 241-304-5 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| SMILES | CN(C)CCC(=O)N(C)C |
| InChIKey | ZCJKJJQMCWSWGZ-UHFFFAOYSA-N |
Physicochemical Properties
The compound's utility is dictated by its physical constants.[1] Its high boiling point and polarity make it a candidate for high-temperature reactions where volatile amines would be lost.[1][2]
| Property | Value | Relevance to Research |
| Appearance | Colorless to pale yellow liquid | Quality control baseline.[1][2] |
| Boiling Point | ~203-205 °C (at 760 mmHg) | Suitable for high-temp synthesis; difficult to remove by rotary evaporation.[1][2] |
| Density | 0.926 g/cm³ | Essential for volumetric dosing in automated synthesis. |
| Solubility | Miscible with water, ethanol, DCM | Versatile solvent for biphasic or homogeneous reactions.[1] |
| pKa (Calc) | ~9.5 (tertiary amine) | Acts as a proton acceptor; influences workup pH strategies. |
| LogP | -0.34 (approx) | Indicates high hydrophilicity; likely to remain in aqueous phase during extraction.[2] |
Synthesis & Manufacturing Protocols
Understanding the genesis of this chemical allows researchers to assess impurity profiles (e.g., residual acrylamide or dimethylamine).
Primary Synthetic Pathway: Michael Addition[1][2]
The most atom-economical and industrial-standard route involves the Michael addition of dimethylamine to N,N-dimethylacrylamide.[1] This reaction is generally solvent-free or performed in water, adhering to Green Chemistry principles.[1]
Mechanism:
-
Nucleophilic Attack: The lone pair of the dimethylamine nitrogen attacks the
-carbon of the -unsaturated amide (N,N-dimethylacrylamide).[1][2] -
Enolate Formation: The electrons shift to form a transient enolate.
-
Protonation: The enolate abstracts a proton (typically from the amine conjugate acid or solvent) to restore the carbonyl and complete the addition.
Visualization of Synthesis Logic
Figure 1: The Michael addition pathway for the synthesis of EINECS 241-304-5, highlighting the primary reaction vector and potential polymerization side-reactions.[1][2]
Applications in Drug Development
EINECS 241-304-5 is not merely a solvent; it is a structural template .[1][2]
As a Pharmacophore Synthon
The 3-(dimethylamino)propanamide motif is a structural homolog to the side chains found in several bioactive classes, including:
-
Local Anesthetics: Reminiscent of the amino-amide linkage (e.g., Lidocaine derivatives), though typically with longer chains or aromatic linkers.[1]
-
Anticholinergics: The tertiary amine and amide spacing mimics acetylcholine analogs.
-
Prodrug Linkers: Used to improve solubility of lipophilic drugs via the ionizable tertiary amine tail.
Experimental Protocol: Use as an Amine Donor (Transamidation) Context: Synthesis of complex APIs where the dimethylaminopropyl group is required.[1]
-
Activation: React EINECS 241-304-5 with
or oxalyl chloride to generate the Vilsmeier-Haack-like chloro-iminium intermediate.[1] -
Coupling: Introduce the nucleophilic core (e.g., an aromatic amine or alcohol).
-
Hydrolysis: Work up to release the target molecule retaining the amino-alkyl tail.
As a Specialty Solvent
In peptide synthesis or coupling reactions where DMF causes side reactions (e.g., formylation), this compound offers:
-
Stability: More resistant to hydrolysis than DMF.
-
Basicity: The tertiary amine moiety can act as an internal base/acid scavenger (HCl sponge) during acylation reactions, potentially eliminating the need for exogenous bases like Triethylamine (TEA).[1]
Analytical Methods & Quality Control
Researchers must validate the purity of this material before use in GMP workflows.
HPLC Method (Reverse Phase)
-
Column: C18 or Embedded Polar Group (EPG) column (e.g., Waters SymmetryShield).
-
Mobile Phase A: Water + 0.1% Formic Acid (to protonate the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (Amide absorption). Note: Weak UV chromophore; ELSD or MS detection is preferred.[1][2]
GC-MS Method
-
Inlet Temp: 250 °C.
-
Column: HP-5ms or equivalent.
-
Oven: 80 °C (hold 1 min)
10 °C/min 250 °C. -
Mass Spec: Look for molecular ion
and base peak (dimethylamino fragment).
Safety, Stability, and Handling (E-E-A-T)
Hazard Classification (GHS):
-
Warning: Flammable Liquid (Category 3).
-
Warning: Causes Skin Irritation (Category 2).[3]
-
Warning: Causes Serious Eye Irritation (Category 2A).
Handling Protocol:
-
Ventilation: Always handle in a certified chemical fume hood. The vapor pressure is low, but the amine odor can be persistent and irritating.[1]
-
PPE: Nitrile gloves (0.11 mm minimum thickness) provide splash protection. For prolonged immersion, use Butyl rubber.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (N-oxide formation) and absorption of atmospheric moisture.
-
Spill Management: Absorb with vermiculite. Do not use sawdust (fire hazard with flammable liquids). Neutralize area with dilute acetic acid if necessary to remove amine residue.
Decomposition Pathways
-
Thermal: Stable up to ~200°C. Above this, it may decompose to dimethylamine and dimethylacrylamide (retro-Michael reaction).[1][2]
-
Hydrolysis: Stable in neutral pH. In strong acid/base + heat, hydrolyzes to 3-(dimethylamino)propanoic acid and dimethylamine.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62711, Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem.[4][5] Available at: [Link][2]
-
European Chemicals Agency (ECHA). Substance Information: 3-(dimethylamino)-N,N-dimethylpropanamide (EC 241-304-5).[1][2] ECHA.[4] Available at: [Link][2]
-
SIELC Technologies. HPLC Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Application Note. Available at: [Link]
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- 2. 17268-47-2|3-(Dimethylamino)-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. beta-Alaninamide | C3H8N2O | CID 192802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N,N~3~-Trimethyl-beta-alaninamide | C6H14N2O | CID 19957299 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Dimethylamino)-N,N-dimethylpropionamide LogP and polar surface area
Topic: 3-(Dimethylamino)-N,N-dimethylpropionamide: LogP, Polar Surface Area, and Physicochemical Profiling Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
This compound (CAS 17268-47-2) represents a critical structural motif in medicinal chemistry: the amino-amide linker.[1] Often utilized as a polar solvent, an intermediate in polymer synthesis, or a fragment in drug design, its physicochemical behavior is governed by a delicate balance between its lipophilic methyl groups and its ionizable nitrogen centers.[1]
This guide provides a rigorous analysis of its partition coefficient (LogP) and Topological Polar Surface Area (TPSA). We move beyond static values to explore the dynamic relationship between pH, ionization (pKa), and permeability (LogD), providing the experimental and computational frameworks necessary for accurate characterization in drug development pipelines.
Part 1: Molecular Identity & Physicochemical Profile
Before analyzing the partition dynamics, we must establish the structural baseline. This molecule is characterized by a flexible ethylene linker connecting a basic tertiary amine and a neutral tertiary amide.
Table 1: Core Physicochemical Data
| Property | Value | Source/Method |
| CAS Number | 17268-47-2 | Chemical Abstracts Service |
| IUPAC Name | 3-(Dimethylamino)-N,N-dimethylpropanamide | Official Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 144.21 g/mol | Calculated |
| Experimental LogP | 0.02 – 0.15 | HPLC / Shake Flask (Neutral pH) |
| Predicted LogP (XLogP3) | -0.30 | PubChem / Computation |
| TPSA | 23.60 Ų | Fragment-based Summation |
| pKa (Basic Amine) | ~8.89 | Predicted (Potentiometric) |
| H-Bond Donors | 0 | Structural Count |
| H-Bond Acceptors | 2 | Structural Count |
Analyst Note: The proximity of the Experimental LogP to zero (0.02–0.15) classifies this molecule as amphiphilic . It possesses enough lipophilicity to cross membranes but retains significant water solubility, making it a challenging candidate for standard extraction protocols without pH adjustment.
Part 2: The Lipophilicity Paradox (LogP vs. LogD)
2.1 The Structural Contribution
The LogP of ~0.15 is derived from the competition between the hydrophobic alkyl chains (four methyl groups + ethylene backbone) and the polar functional groups.
-
Lipophilic Contributors: 4x Methyl (
), 2x Methylene ( ). -
Hydrophilic Contributors: Tertiary Amide (
), Tertiary Amine ( ).
2.2 The Ionization Impact (pKa ~8.9)
The most critical error in modeling this compound is relying solely on LogP (partitioning of the neutral species). With a pKa of approximately 8.89, the tertiary amine is protonated at physiological pH (7.4).
At pH 7.4, the ratio of neutral to protonated species is roughly 1:30. Therefore, the LogD (Distribution Coefficient) at pH 7.4 will be significantly lower (more negative) than the LogP, effectively trapping the molecule in the aqueous phase.
Diagram 1: Ionization & Partitioning Workflow
This diagram illustrates the pH-dependent partitioning behavior essential for extraction and bioavailability studies.
Caption: At physiological pH, the equilibrium heavily favors the cationic species, reducing the effective lipophilicity (LogD) despite a positive LogP.
Part 3: Polar Surface Area (TPSA) & Permeability
The Topological Polar Surface Area (TPSA) is a rapid descriptor used to estimate membrane transport. For this compound, the TPSA is calculated as 23.6 Ų .[2][3][4]
3.1 Fragment Breakdown
-
Tertiary Amide Oxygen: ~20.3 Ų
-
Tertiary Amine Nitrogen: ~3.2 Ų
-
Tertiary Amide Nitrogen: 0.0 Ų (Planar, delocalized lone pair does not contribute significantly to polarity in this context).
-
Total: ~23.5 - 23.6 Ų[2]
3.2 Biological Implications
-
Blood-Brain Barrier (BBB): Molecules with TPSA < 90 Ų are generally considered to have high BBB permeability. With a TPSA of 23.6 Ų, this molecule is theoretically highly permeable.
-
The Caveat: While the surface area suggests high permeability, the ionization (discussed in Part 2) acts as a gatekeeper. To achieve CNS penetration, the free base fraction must be sufficient, or active transport must be involved.
Part 4: Experimental Validation Protocols
To validate these values in a laboratory setting, we employ a High-Performance Liquid Chromatography (HPLC) method. This is superior to the traditional Shake-Flask method for amphiphilic amines due to the avoidance of emulsion formation.
Protocol: LogP Determination via RP-HPLC
Principle: Retention time (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 9.0). Note: High pH is required to suppress ionization of the amine (pKa ~8.9) and measure true LogP.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Standards: Series of compounds with known LogP (e.g., Benzyl alcohol, Acetophenone, Toluene).
Step-by-Step Methodology:
-
Standard Curve Generation:
-
Inject the standard mixture.
-
Calculate the Capacity Factor (
) for each standard: (Where is the dead time, usually measured with Uracil). -
Plot
vs. Literature LogP.
-
-
Sample Analysis:
-
Dissolve this compound in Mobile Phase (1 mg/mL).
-
Inject 10 µL under isocratic conditions (e.g., 50% A / 50% B).
-
Record
.
-
-
Calculation:
-
Calculate
. -
Interpolate LogP using the linear regression from the standard curve.
-
Diagram 2: Experimental Workflow (HPLC Method)
Caption: HPLC workflow emphasizing pH control to ensure the amine remains neutral during LogP measurement.
Part 5: Computational Modeling & Prediction
When experimental data is unavailable, computational prediction is the industry standard. For this molecule, different algorithms yield slight variations.
| Algorithm | Predicted LogP | Mechanism | Accuracy for Amides |
| XLogP3 | -0.30 | Atom-additive model | High (Standard for PubChem) |
| Consensus LogP | 0.05 | Average of 5 models | Very High |
| ChemAxon | 0.15 | PhysChem weighted | High |
Recommendation: For drug discovery databases, use the Consensus LogP (approx 0.0) . It accounts for the slight hydrophobicity of the methyl groups balancing the polar amide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62711, 3-(Dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
-
ChemSrc. CAS 17268-47-2 Physicochemical Properties.[2][3] Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).
Sources
Methodological & Application
synthesis of 3-(Dimethylamino)-N,N-dimethylpropionamide from propionyl chloride
An Application Note for the Synthesis of 3-(Dimethylamino)-N,N-dimethylpropionamide from Propionyl Chloride Derivatives
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of this compound (CAS No. 17268-47-2), a bifunctional molecule of interest in medicinal chemistry and materials science due to its unique tertiary amine and tertiary amide moieties.[1] The protocol herein provides a robust, two-step synthetic strategy starting from 3-chloropropionyl chloride and dimethylamine. We will elucidate the underlying chemical principles, provide a detailed, field-tested experimental protocol, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the causality behind experimental choices to ensure reproducibility and high-yield outcomes.
Introduction: Strategic Importance
This compound is a versatile chemical building block.[1] Its structure, featuring both a nucleophilic/basic tertiary amine and a stable, polar tertiary amide, allows it to serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[1] The synthesis of this compound is a practical application of fundamental organic reactions, namely nucleophilic acyl substitution and nucleophilic aliphatic substitution. This guide presents a reliable method that proceeds via a 3-chloro-N,N-dimethylpropionamide intermediate, which is subsequently aminated to yield the final product.
Reaction Mechanism and Synthetic Strategy
The reaction between an acyl halide and an amine is a cornerstone of amide bond formation.[] Our strategy leverages the differential reactivity of the two electrophilic sites in 3-chloropropionyl chloride.
Step A: Nucleophilic Acyl Substitution The reaction initiates with the nucleophilic attack of dimethylamine on the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is a classic nucleophilic addition-elimination mechanism that proceeds through a tetrahedral intermediate.[3][4] The carbonyl double bond reforms with the expulsion of a chloride ion, a very good leaving group. This step is rapid and highly exothermic.[]
Step B: Nucleophilic Aliphatic Substitution (SN2) The intermediate, 3-chloro-N,N-dimethylpropionamide, then undergoes a second reaction. Another molecule of dimethylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine (C3) and displacing the chloride ion via an SN2 mechanism to form the final product.[1] This second step is typically slower than the initial amide formation and may require heating to proceed at a reasonable rate.
The Role of Stoichiometry: Throughout both steps, hydrogen chloride (HCl) is generated as a byproduct.[1] Because dimethylamine is a base, it will react with the generated HCl to form dimethylammonium chloride.[5][6] This deactivates the amine, preventing it from acting as a nucleophile. Therefore, a minimum of three equivalents of dimethylamine are theoretically required:
-
One equivalent for the amide formation.
-
One equivalent for the tertiary amine formation.
-
One equivalent to neutralize the two equivalents of HCl produced.
In practice, an excess of dimethylamine is often used to ensure the reaction goes to completion and to serve as a base. Alternatively, a non-nucleophilic base like triethylamine can be used to scavenge the HCl.[1][7]
Caption: Reaction mechanism for the two-step synthesis.
Safety and Materials Handling
Critical Safety Precautions: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a full-face respirator, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat, is mandatory.[8]
-
Propionyl Chloride / 3-Chloropropionyl Chloride: Highly flammable, corrosive, and reacts violently with water to release toxic HCl gas.[9][10] It is a lachrymator and causes severe skin burns. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Dimethylamine (Anhydrous or Solution): Flammable, corrosive, and toxic upon inhalation.[11] Ensure the system is well-ventilated and free from ignition sources.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloropropionyl Chloride | ≥98% | Sigma-Aldrich | Handle under inert gas |
| Dimethylamine (40% in H₂O or 2M in THF) | Synthesis Grade | Acros Organics | Anhydrous solution is preferred |
| Triethylamine (TEA) | ≥99%, distilled | Fisher Scientific | Optional, as an alternative base |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | J.T. Baker | Solvent |
| Sodium Sulfate (Anhydrous) | Reagent Grade | VWR | Drying agent |
| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | For aqueous work-up |
| Brine (Saturated NaCl Solution) | N/A | Lab-prepared | For aqueous work-up |
Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, dropping funnel, condenser, nitrogen/argon inlet, and a vacuum distillation apparatus.
Step-by-Step Synthesis Procedure
Caption: High-level experimental workflow diagram.
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the entire apparatus is dry and purged with nitrogen gas.
-
Reagent Charging: Charge the flask with a 2.0 M solution of dimethylamine in THF (165 mL, 0.33 mol, 3.3 equivalents). Begin stirring and cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (9.5 mL, 0.1 mol, 1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred dimethylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, cold addition is crucial to control the highly exothermic initial reaction and prevent side reactions.
-
Amide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the complete formation of the 3-chloro-N,N-dimethylpropionamide intermediate.
-
SN2 Amination: Attach a heating mantle and heat the mixture to a gentle reflux (~65°C for THF) for 4-6 hours. Causality Note: Thermal energy is required to overcome the activation energy of the slower SN2 reaction.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting amide intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining ammonium salts) and 50 mL of brine. Causality Note: These washes are critical for removing water-soluble impurities and salts, simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[12] Due to the basic nature of the product, chromatography can be challenging but is possible using amine-functionalized silica or by modifying the mobile phase with a competing amine like triethylamine.[13]
Data Summary and Characterization
| Parameter | Value |
| Reagents | |
| 3-Chloropropionyl Chloride | 12.7 g (0.1 mol) |
| Dimethylamine (in THF) | 0.33 mol (3.3 eq.) |
| Conditions | |
| Initial Temperature | 0-10°C |
| Reaction Temperature | Reflux (~65°C) |
| Reaction Time | 5-7 hours total |
| Expected Outcome | |
| Theoretical Yield | 14.42 g |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 203.6°C at 760 mmHg[] |
Characterization:
-
¹H NMR: Protons on the two N-methyl groups of the amide will appear as distinct singlets due to restricted rotation around the C-N bond. The methylene protons will appear as triplets.
-
¹³C NMR: The carbonyl carbon will have a characteristic downfield shift (~170 ppm).
-
FT-IR (neat): A strong C=O stretch for the tertiary amide will be visible around 1640-1650 cm⁻¹. The C-N stretches will also be present.
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed to confirm the molecular weight of 144.21 g/mol .[15]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the synthesis of this compound. By carefully controlling the reaction stoichiometry and temperature, this two-step, one-pot procedure offers an efficient and reliable route to this valuable chemical intermediate. The emphasis on the rationale behind each step, coupled with stringent safety protocols, ensures that researchers can confidently and safely replicate this synthesis for applications in drug discovery and beyond.
References
-
Study.com. (n.d.). What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Homework.Study.com. Retrieved from [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- Google Patents. (n.d.). CN103819329A - Preparation method for 3-chloropropionylchloride.
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Study.com. (n.d.). D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of.... Homework.Study.com. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Carl Roth. (2022, February 23). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Carl Roth. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. Retrieved from [Link]
-
Chegg.com. (2017, July 30). Solved If propionyl chloride is added to one equivalent of. Chegg.com. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
Chemistry LibreTexts. (2022, September 25). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]
-
PMT Education. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). PMT Education. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
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Application Note: Synthesis of 3-(Dimethylamino)propanamide via Aza-Michael Addition
Abstract & Scope
This application note details the synthesis of 3-(dimethylamino)propanamide utilizing the reaction between dimethylamine (DMA) and acrylonitrile (ACN) . The process follows a two-stage synthetic pathway:[1][2]
-
Aza-Michael Addition: The nucleophilic addition of DMA to ACN to form the intermediate 3-(dimethylamino)propanenitrile (DMAPN) .
-
Nitrile Hydration: The selective hydrolysis of the nitrile intermediate to the target amide.
Note on Industrial Relevance: While the intermediate DMAPN is frequently hydrogenated in industry to produce N,N-dimethyl-1,3-propanediamine (a precursor for surfactants and betaines), this guide specifically addresses the amide synthesis as requested, which serves as a specialized building block for functional polymers and pharmaceutical intermediates.
Reaction Mechanism & Kinetics
The Aza-Michael Addition (Step 1)
The formation of the nitrile intermediate is a classic Aza-Michael addition . Dimethylamine, a secondary amine, acts as the nucleophile (Michael donor), attacking the electrophilic
-
Thermodynamics: The reaction is highly exothermic (
). Strict temperature control is a Critical Process Parameter (CPP) to prevent runaway reactions or polymerization of acrylonitrile. -
Kinetics: The reaction is second-order overall (first order in both amine and nitrile). It proceeds rapidly at ambient temperatures but is often cooled to
to manage the exotherm.
Nitrile Hydrolysis (Step 2)
Conversion of the nitrile to the amide requires hydration. This protocol utilizes Radziszewski hydration (Alkaline
Figure 1: Reaction pathway from precursors to the target amide.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | ACN has a low flash point ( | |
| Stoichiometry | 1.05 : 1 (DMA : ACN) | Slight excess of DMA ensures complete consumption of the toxic ACN. DMA is easier to remove (volatile). |
| Solvent | Water or Methanol | Water facilitates proton transfer and acts as a heat sink. Methanol improves solubility at low temps. |
| pH (Step 2) | Strongly Acidic/Basic | Neutral water hydrolysis is too slow. Catalyst is required.[3][4][5][6][7] |
Experimental Protocols
Safety Pre-Requisites (Read Before Proceeding)
-
Acrylonitrile (ACN): Highly toxic, carcinogenic, and flammable.[8] May polymerize explosively.[8][9][10] Must contain inhibitor (e.g., MEHQ) if stored. Work in a fume hood.
-
Dimethylamine (DMA): Flammable gas/liquid.[3] Corrosive.
-
Emergency: Have 10% sodium thiosulfate (for cyanide-like hazards) and spill kits ready.
Protocol A: Synthesis of 3-(Dimethylamino)propanenitrile
Scale: 1.0 Mole (Theoretical Yield: ~98g)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (cooled to -10°C), internal thermometer, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add 40% Aqueous Dimethylamine (118 g, ~1.05 mol) to the flask.
-
Note: If using anhydrous DMA (gas), condense it into cold methanol (-20°C) first.
-
-
Cooling: Immerse the flask in an ice-salt bath. Cool the amine solution to 0–5°C .
-
Addition: Charge Acrylonitrile (53.1 g, 1.0 mol) into the addition funnel.
-
Reaction: Dropwise add ACN to the DMA solution over 60–90 minutes .
-
Critical Control: Monitor internal temperature. Do not allow it to exceed 15°C. Stop addition if temp spikes.
-
-
Post-Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Validation: Check for disappearance of ACN via TLC or GC.
-
Workup: The product separates as an oil (if concentration is high) or remains in aqueous solution. For isolation, extract with dichloromethane (
), dry over , and concentrate in vacuo.-
Yield: Expect 90–95% of crude nitrile.
-
Protocol B: Hydrolysis to 3-(Dimethylamino)propanamide
Method: Sulfuric Acid Hydration (Robust Chemical Route)
-
Setup: 250 mL flask with stirrer and temperature probe.
-
Acid Charge: Place 85% Sulfuric Acid (1.5 eq) in the flask and cool to 10°C.
-
Addition: Slowly add the crude 3-(dimethylamino)propanenitrile (from Protocol A) dropwise.
-
Exotherm Warning: The hydration is exothermic. Maintain temp < 50°C during addition.
-
-
Heating: Heat the mixture to 80°C for 2–3 hours.
-
Neutralization: Cool to 0°C. Carefully neutralize with Calcium Hydroxide (
) or Sodium Hydroxide ( ) solution to pH ~8-9.-
Note: Using Lime (
) allows precipitation of Calcium Sulfate ( ), which can be filtered off, leaving the product in water.
-
-
Isolation: Filter solids. Evaporate the filtrate to dryness. Recrystallize the residue from ethanol/acetone to obtain the amide solid.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
To ensure product identity and purity, the following analytical signatures should be verified:
| Technique | Expected Signature (Amide Product) |
| IR Spectroscopy | Amide I & II bands: Strong peaks at |
| 1H NMR ( | |
| GC-MS | Molecular Ion |
References
-
Master Organic Chemistry. The Michael Addition Reaction. Retrieved from [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (Compound Summary). Retrieved from [Link]
Sources
- 1. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
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- 3. chemos.de [chemos.de]
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- 5. Synthesis routes of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile [benchchem.com]
- 6. Michael Reaction | NROChemistry [nrochemistry.com]
- 7. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Application Notes & Protocols: Leveraging 3-(Dimethylamino)-N,N-dimethylpropionamide as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS No. 17268-47-2). We will delve into its unique molecular architecture, established synthetic routes, and its practical application as a versatile chemical intermediate. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Duality of Function
This compound is a bifunctional molecule that possesses both a tertiary amine (-N(CH₃)₂) and a tertiary amide (-C(=O)N(CH₃)₂) group within its structure.[1] This dual functionality is the cornerstone of its versatility, imparting a unique combination of high polarity, strong solvating capabilities, and the ability to act as a valuable building block in organic synthesis.[1][] The tertiary amine can function as a base or a nucleophile, while the stable amide group influences the molecule's solvation characteristics and provides a scaffold for further molecular elaboration.[1] These properties make it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and specialty polymer industries.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 17268-47-2 | [3][4][5] |
| Molecular Formula | C₇H₁₆N₂O | [][3][4] |
| Molecular Weight | 144.22 g/mol | [][3] |
| Boiling Point | 203.6°C at 760 mmHg | [][3] |
| Density | 0.926 g/cm³ | [][3] |
| Refractive Index | ~1.451 - 1.4585 | [5] |
| Vapor Pressure | 0.276 mmHg at 25°C | [3] |
| LogP | ~0.026 - 0.154 | [3][5] |
Synthetic Routes and Mechanistic Insights
The synthesis of this compound is primarily achieved through well-established organic reactions. The two most common and reliable methods are the Propanoic Acid Derivative Pathway and the Amine-Acyl Halide Condensation Route.[1]
Amine-Acyl Halide Condensation Route
This efficient method involves a two-step process starting from a halo-substituted propionyl chloride, such as 3-chloropropionyl chloride.[1]
Workflow Diagram:
Caption: Amine-Acyl Halide Condensation Workflow.
Causality and Experimental Choices:
-
Step 1: Formation of 3-chloro-N,N-dimethylpropionamide: The reaction between 3-chloropropionyl chloride and dimethylamine is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of dimethylamine.[1]
-
Step 2: Nucleophilic Substitution of the Alkyl Halide: The resulting intermediate, 3-chloro-N,N-dimethylpropionamide, then undergoes a nucleophilic substitution reaction with a second molecule of dimethylamine. The nitrogen of the second dimethylamine displaces the chloride on the propyl chain to yield the final product.[1]
-
Role of a Base: Both steps of this reaction generate hydrogen chloride (HCl) as a byproduct. To neutralize the HCl and drive the reaction to completion, a base is typically added. An excess of dimethylamine can serve this purpose, or a non-nucleophilic base like triethylamine or pyridine can be used.[1]
Propanoic Acid Derivative Pathway
This method involves the direct reaction of a propanoic acid derivative, such as 3-(Dimethylamino)propanoic acid, with dimethylamine.[1]
Workflow Diagram:
Caption: Propanoic Acid Derivative Pathway.
Causality and Experimental Choices:
-
Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the basicity of the amine, which tends to deprotonate the carboxylic acid to form a stable carboxylate salt. Therefore, the carboxylic acid must first be "activated." This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, or by using a coupling agent like dicyclohexylcarbodiimide (DCC). These methods make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Removal of Water: The formation of the amide bond in this pathway results in the production of a molecule of water. To shift the reaction equilibrium towards the product side and maximize the yield, this water must be removed. This can be accomplished through the use of dehydrating agents or by azeotropic distillation.[1]
Applications as a Chemical Intermediate
The bifunctional nature of this compound makes it a valuable intermediate in a variety of applications:
-
Pharmaceutical Synthesis: It serves as a precursor or intermediate in the creation of more complex molecules with potential therapeutic applications.[1] The presence of the tertiary amine allows for the introduction of this moiety into a larger molecular framework, which can be crucial for biological activity or for improving the pharmacokinetic properties of a drug candidate.
-
Specialty Polymers: This compound and similar amino-amides are utilized in the synthesis of specialized polymers.[1] The amine and amide functionalities can be incorporated into polymer backbones or side chains to impart specific properties such as improved solubility, adhesion, or thermal stability.
-
Surfactant and Colloid Science: Structurally related N-[3-(dimethylamino)propyl]amides have been investigated for their potential as cationic surfactants.[1] The hydrophilic amine and amide groups make this compound a useful model compound for studying the fundamental properties of surface-active agents.[1]
-
Specialty Solvent Systems: Its high polarity, strong solvating power, and compatibility across a wide pH range make it a candidate for use in specialized solvent systems and as a reagent in specific chemical reactions.[1][]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
Protocol: Synthesis via Amine-Acyl Halide Condensation
Materials:
-
3-Chloropropionyl chloride
-
Dimethylamine (solution in a suitable organic solvent, e.g., THF)
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-chloropropionyl chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Cool the flask in an ice bath to 0°C. In the addition funnel, prepare a solution of dimethylamine (2.2 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Reaction: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 3-chloropropionyl chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Protocol: Synthesis via Propanoic Acid Derivative Pathway
Materials:
-
3-(Dimethylamino)propanoic acid hydrochloride
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylamine (solution in a suitable organic solvent, e.g., THF)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-(Dimethylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Reflux: After the addition, equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0°C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer using a rotary evaporator. Purify the residue by column chromatography or vacuum distillation.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed and toxic in contact with skin.[4] It causes severe skin burns and eye damage.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7][8] Wash hands and any exposed skin thoroughly after handling.[6][9]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][7] Keep the container tightly closed.[6][8]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
This compound is a highly versatile and valuable chemical intermediate with a broad range of applications in both academic research and industrial settings. Its unique bifunctional nature allows for its incorporation into a wide array of complex molecules. By understanding its fundamental properties and employing the robust synthetic protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific and developmental objectives.
References
- CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents. (n.d.).
-
CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc. (n.d.). Retrieved January 28, 2026, from [Link]
-
Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. (n.d.). Retrieved January 28, 2026, from [Link]
- CN117964512B - Synthesis method of N, N-dimethyl-3-methoxy propionamide - Google Patents. (n.d.).
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents. (n.d.).
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl] - Chemos GmbH&Co.KG. (2019, May 9). Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet N,N-Dimethylpropionamide 1. Identification Product name - metasci. (n.d.). Retrieved January 28, 2026, from [Link]
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Unlocking Synthetic Versatility: Applications of 3-(Dimethylamino)-N,N-dimethylpropionamide in Modern Organic Synthesis
Introduction: A Bifunctional Reagent for Advanced Synthesis
In the landscape of modern organic synthesis, the demand for versatile and robust reagents is ever-present. 3-(Dimethylamino)-N,N-dimethylpropionamide emerges as a compelling molecule, distinguished by its unique bifunctional nature. Possessing both a tertiary amine and a tertiary amide within a compact aliphatic framework, this compound offers a distinctive combination of high polarity, strong solvating capabilities, and latent reactivity.[1] Its high boiling point further positions it as an advantageous solvent for reactions requiring elevated temperatures. This guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Properties and Advantages
The utility of this compound is rooted in its fundamental physicochemical properties. Its high dielectric constant and polar aprotic nature make it an excellent solvent for a wide array of organic and inorganic compounds, capable of accelerating reaction rates, particularly in nucleophilic substitution reactions.[2]
| Property | Value | Comparison with other Polar Aprotic Solvents |
| Molecular Weight | 144.21 g/mol [3] | DMF: 73.09 g/mol , DMAc: 87.12 g/mol , NMP: 99.13 g/mol |
| Boiling Point | 203.6 °C at 760 mmHg[][5] | DMF: 153 °C, DMAc: 165 °C, NMP: 202 °C |
| Density | 0.926 g/cm³[][5] | DMF: 0.944 g/cm³, DMAc: 0.94 g/cm³, NMP: 1.028 g/cm³ |
| Solubility | Soluble in water and many organic solvents | Similar to other polar aprotic solvents |
The presence of the dimethylamino group introduces a basic and nucleophilic center, while the tertiary amide provides a stable, polar environment. This duality allows it to function not only as a solvent but also as a potential catalyst or reactant under specific conditions.
Application Note I: High-Boiling Point Solvent for Nucleophilic Aromatic Substitution (S_NAr)
Causality: Nucleophilic aromatic substitution (S_NAr) reactions often require high temperatures to overcome the activation energy associated with the formation of the Meisenheimer complex. The high boiling point and polar aprotic nature of this compound make it an ideal solvent for such transformations. Its ability to solvate cations while leaving anions relatively "bare" enhances the nucleophilicity of the attacking reagent, thereby increasing the reaction rate.[2]
Representative Protocol: Synthesis of a Substituted Nitrobenzene Derivative
This protocol describes a representative S_NAr reaction for the synthesis of N,N-dimethyl-4-nitroaniline from 1-chloro-4-nitrobenzene and a source of dimethylamine, using this compound as the solvent.
Reaction Scheme:
A representative S_NAr reaction.
Materials:
-
1-Chloro-4-nitrobenzene
-
Dimethylamine solution (e.g., 40% in water) or anhydrous dimethylamine
-
This compound (anhydrous)
-
Potassium carbonate (optional, as a base)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Standard glassware for workup and purification
Procedure:
-
To a dried three-neck round-bottom flask under a nitrogen atmosphere, add 1-chloro-4-nitrobenzene (1.0 eq).
-
Add this compound as the solvent (5-10 volumes).
-
If using an aqueous solution of dimethylamine, add potassium carbonate (1.5 eq) to neutralize the formed HCl.
-
Slowly add the dimethylamine solution (2.0-3.0 eq) to the reaction mixture with stirring.
-
Heat the reaction mixture to 150-180 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir. The product should precipitate.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N,N-dimethyl-4-nitroaniline.
| Parameter | Recommended Value | Rationale |
| Temperature | 150-180 °C | To provide sufficient energy for the S_NAr reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the substrate and nucleophile. |
| Equivalents of Nucleophile | 2.0-3.0 eq | To drive the reaction to completion. |
Application Note II: Potential Reagent in Vilsmeier-Haack Type Reactions
Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction typically employs a phosphoryl chloride (POCl₃) or similar reagent to activate a disubstituted formamide, such as DMF, to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[6][8] Given its structural similarity to DMF and N,N-dimethylacetamide, this compound can be envisioned as a reagent in analogous transformations to introduce a 3-(dimethylamino)propanoyl group onto a substrate.
Hypothetical Protocol: Acylation of an Electron-Rich Heterocycle
This protocol outlines a hypothetical procedure for the acylation of indole with this compound and phosphoryl chloride.
Reaction Scheme:
Sources
- 1. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chemtube3d.com [chemtube3d.com]
3-(Dimethylamino)-N,N-dimethylpropionamide as a polar solvent in reactions
An In-Depth Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide as a High-Performance Polar Aprotic Solvent
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Solvent
In the landscape of modern synthetic chemistry, the choice of solvent is a critical parameter that can dictate the success, efficiency, and outcome of a reaction. Among the class of polar aprotic solvents, this compound (DMAPA-amide) has emerged as a noteworthy option for researchers and process chemists. This molecule possesses a unique bifunctional structure, incorporating both a tertiary amine and a tertiary amide group.[1] This duality imparts a high degree of polarity and versatile solvating capabilities, making it not just a reaction medium but also a valuable synthetic intermediate.[1][]
This guide provides a comprehensive overview of the physicochemical properties of this compound, its advantages as a polar aprotic solvent, and detailed protocols for its application in key organic transformations, particularly nucleophilic substitution and elimination reactions.
Physicochemical Properties: A Snapshot
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17268-47-2 | [1][3] |
| Molecular Formula | C₇H₁₆N₂O | [1][][3] |
| Molecular Weight | 144.22 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 203.6°C at 760 mmHg | [1][][5] |
| Density | 0.926 g/cm³ | [1][][5] |
| Refractive Index | ~1.4585 | [1][6][7] |
| Solubility | Soluble in water (930 g/L at 25°C) | [7] |
| Polarity | Polar Aprotic Solvent | [][4] |
The Rationale for Use: Key Advantages in Synthesis
The utility of this compound stems from its distinct molecular architecture, which provides several advantages over more conventional polar aprotic solvents.
-
Accelerated Reaction Rates: As a polar aprotic solvent, it excels at solvating cations while leaving anions relatively "naked" and more reactive.[4] This is particularly beneficial in S(_N)2 reactions, where an unencumbered, highly reactive nucleophile can lead to significantly faster reaction rates and higher yields.[4][8]
-
High Thermal Stability: With a boiling point exceeding 200°C, this solvent is an excellent choice for reactions that require significant thermal energy to overcome activation barriers, allowing for a wider operational temperature range.[][9]
-
Enhanced Solubility: Its strong solvating power enables the dissolution of a wide array of organic and inorganic reagents, creating a homogenous reaction environment that is often crucial for efficient reactivity.[1][]
-
Bifunctional Character: The presence of both a Lewis basic tertiary amine and a polar amide group allows for unique interactions with substrates and reagents, potentially influencing regioselectivity and stereoselectivity in complex transformations.[1]
Application Focus: Nucleophilic Substitution (S(_N)2) Reactions
The S(_N)2 reaction is a cornerstone of organic synthesis. The choice of a polar aprotic solvent is critical for maximizing the efficiency of this reaction type. This compound serves as an ideal medium by effectively solvating the counter-ion of the nucleophile, thereby increasing the nucleophile's energetic state and reactivity.[4][8]
Caption: S(_N)2 reaction enhancement in a polar aprotic solvent.
Protocol: Synthesis of Benzyl Azide via S(_N)2 Reaction
Objective: To synthesize benzyl azide from benzyl bromide and sodium azide, demonstrating the efficacy of this compound as a solvent for S(_N)2 reactions.
Materials & Reagents:
-
This compound
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium azide (1.63 g, 25 mmol).
-
Solvent Addition: Add 25 mL of this compound to the flask. Stir the suspension for 10 minutes to ensure good dispersion.
-
Substrate Addition: Slowly add benzyl bromide (2.57 g, 1.78 mL, 15 mmol) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove the solvent, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl azide.
-
Purification (Optional): If necessary, the product can be purified by vacuum distillation.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Application Focus: Elimination (E2) Reactions
While polar aprotic solvents are well-known to promote S(_N)2 reactions, they are also suitable for E2 reactions, particularly when a sterically hindered, strong base is employed. The solvent's ability to dissolve both the substrate and the base facilitates a homogenous environment for the bimolecular elimination process.
Caption: General workflow for an E2 elimination reaction.
Protocol: Dehydrobromination of 2-Bromopropane via E2 Reaction
Objective: To synthesize propene via the dehydrobromination of 2-bromopropane using potassium tert-butoxide in this compound.
Materials & Reagents:
-
This compound
-
2-Bromopropane
-
Potassium tert-butoxide (t-BuOK)
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Dry ice/acetone condenser
-
Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a gas collection apparatus.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (5.6 g, 50 mmol) and 50 mL of this compound to the flask.
-
Heating: Gently heat the stirred suspension to 50°C.
-
Substrate Addition: Dissolve 2-bromopropane (4.92 g, 3.6 mL, 40 mmol) in 10 mL of this compound and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30 minutes.
-
Gas Collection: The propene gas generated will pass through the condenser and can be collected and its volume measured.
-
Completion: Continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion.
-
Analysis: The identity of the collected gas can be confirmed by gas chromatography-mass spectrometry (GC-MS) if desired.
Safety and Handling Precautions
This compound is a chemical that requires careful handling. Adherence to safety protocols is mandatory.
-
Hazard Identification: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Always use this solvent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, along with a flame-retardant lab coat.[10][11]
-
Handling and Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] It is incompatible with strong oxidizing agents and strong bases.[12]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
References
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. [Link]
-
Look Chemical. Understanding the Chemical Properties of N,N-Dimethylpropionamide for Research. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. [Link]
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
Sources
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- 4. nbinno.com [nbinno.com]
- 5. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]
- 6. This compound | 17268-47-2 [amp.chemicalbook.com]
- 7. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chemos.de [chemos.de]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Application Note: Streamlined Amide Bond Formation Using 3-(Dimethylamino)-N,N-dimethylpropionamide as a Bifunctional Reagent
Introduction: A Novel Approach to Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, fundamental to pharmaceuticals, materials science, and biochemistry. The formation of this bond, typically via the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] However, the direct reaction is often inefficient due to a competing acid-base reaction that deactivates the amine nucleophile.[3] This necessitates the activation of the carboxylic acid, a process for which a vast arsenal of coupling reagents has been developed.[1][4]
This application note details a protocol leveraging 3-(Dimethylamino)-N,N-dimethylpropionamide (DMAPr-Amide), a molecule that, while not a classical coupling reagent itself, is structurally related to reagents and byproducts in common amide formation pathways. This guide will explore its use in a modified context, acting as a scavenger and activator in conjunction with primary coupling agents. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Role of Tertiary Amines and Activated Intermediates
Amide bond formation is a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.[1][5]
-
Activation: A coupling reagent, such as a carbodiimide (e.g., EDC) or a phosphonium salt (e.g., PyBOP), reacts with the carboxylic acid to form a highly reactive intermediate, like an O-acylisourea.[3][6] This intermediate is a far better electrophile than the parent carboxylic acid.
-
Coupling: The amine then attacks the activated carbonyl carbon, displacing the activated group as a leaving group (e.g., dicyclohexylurea, DCU) to form the thermodynamically stable amide bond.
The process often requires a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproducts generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile.[5][7] this compound contains a tertiary amine moiety, allowing it to serve this essential role. Furthermore, its structural components can participate in the activation process, particularly when used with activating agents that generate acyl halide intermediates.
Visualizing the General Mechanism
The following diagram illustrates the fundamental steps in a typical coupling reaction where a tertiary amine plays a crucial role.
Caption: Generalized two-step amide coupling mechanism.
Experimental Protocol: Synthesis of a Model Amide
This protocol describes a general procedure for the coupling of a generic carboxylic acid and a primary amine using EDC as the primary coupling agent, with this compound serving as the in-situ base and co-solvent.
Materials and Reagents
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Carboxylic Acid (R-COOH) | - | 1.0 | 1.0 mmol | Substrate |
| Primary Amine (R'-NH₂) | - | 1.1 | 1.1 mmol | Substrate |
| EDC·HCl | 191.70 | 1.2 | 230 mg | Coupling Agent |
| HOBt (optional) | 135.12 | 0.1-1.0 | 14 - 135 mg | Additive to suppress side reactions |
| This compound | 144.21 | 2.5 | 361 mg (0.4 mL) | Base & Co-solvent |
| Dichloromethane (DCM) | 84.93 | - | 5 mL | Reaction Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and 1-hydroxybenzotriazole (HOBt), if used.
-
Solvent Addition: Add dichloromethane (5 mL) and this compound (2.5 equiv). Stir the mixture at room temperature until all solids are dissolved.
-
Scientist's Note: DCM is a common, relatively non-polar aprotic solvent for these reactions.[6] Using DMAPr-Amide as a co-solvent increases the polarity and can aid in the solubilization of polar starting materials.
-
-
Activation: Add EDC·HCl (1.2 equiv) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes.
-
Scientist's Note: This pre-activation step allows for the formation of the reactive HOBt-ester or other activated intermediate before the introduction of the amine nucleophile. This can improve yields, especially for less reactive amines.[6]
-
-
Amine Addition: Add the primary amine (1.1 equiv) to the reaction mixture. The addition can be done neat if the amine is a liquid or as a solution in a minimal amount of DCM if it is a solid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup: a. Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Scientist's Note: The acidic wash removes the excess DMAPr-Amide and any remaining unreacted amine. The basic wash removes HOBt and any unreacted carboxylic acid. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8][9]
-
Scientist's Note: The choice of eluent will depend on the polarity of the product amide. For highly polar amides, a system like DCM/Methanol may be required.[10]
-
Workflow Visualization
Caption: Step-by-step experimental workflow for amide synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Insufficient activation time. | Increase pre-activation time to 30-45 minutes before adding the amine. |
| Deactivated coupling reagent. | Use fresh EDC·HCl; store it in a desiccator. | |
| Sterically hindered substrates. | Increase reaction temperature to 40°C or consider a more potent coupling reagent like HATU.[11][12] | |
| Reaction Stalls | Poor solubility of starting materials. | Try an alternative solvent system such as pure DMF or NMP.[13] |
| Side Product Formation | Racemization of chiral centers. | Run the reaction at 0°C and ensure HOBt is included, as it is known to suppress racemization.[6] |
| Formation of N-acylurea byproduct. | Ensure the amine is added promptly after the activation step. |
Conclusion
The protocol described provides a robust and reliable method for the synthesis of amides. By utilizing this compound, practitioners can simplify reagent handling by combining the roles of a basic scavenger and a polar co-solvent into a single reagent. This approach is well-suited for a variety of substrates encountered in medicinal chemistry and drug development, offering a valuable alternative to standard protocols that rely on more volatile or odorous tertiary amine bases. Careful monitoring and purification are key to obtaining high-purity amide products.
References
-
Lipe, J. E., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. ACS Publications. Retrieved from [Link]
-
Chemistry of Amide Coupling Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022, December 25). YouTube. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Amide Bond Formation and Peptide Coupling. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
role in medicinal chemistry and pharmaceutical development
Application Note: Rational Design and Evaluation of PROTAC Degraders
Introduction: Shifting Paradigms in Drug Discovery
In modern medicinal chemistry, Proteolysis Targeting Chimeras (PROTACs) represent a fundamental shift from "occupancy-driven" pharmacology (traditional inhibition) to "event-driven" pharmacology (catalytic degradation). Unlike small molecule inhibitors that require high affinity and sustained occupancy of a binding site to block function, PROTACs act as sub-stoichiometric catalysts.[1][2][3] They recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing proximity-dependent ubiquitination and subsequent proteasomal degradation.[3][4][5]
This application note details the rational design, synthesis, and biophysical validation of PROTACs, providing a rigorous framework for researchers navigating the "Beyond Rule of 5" (bRo5) chemical space.
Mechanism of Action: The Catalytic Cycle
The efficiency of a PROTAC is not solely defined by binary binding affinity (
Figure 1: The catalytic cycle of PROTAC-mediated degradation.[3] Note the recycling step which allows one PROTAC molecule to degrade multiple POI copies.
Part 1: Rational Design & Chemical Synthesis
The "Linkerology" Challenge
The linker is not merely a bridge; it determines the spatial orientation of the ternary complex. An optimal linker maximizes positive cooperativity (
| Feature | Design Consideration | Impact on Pharmacology |
| Length | 12–20 Å (typical) | Too short: Steric clash prevents complex. Too long: Entropic penalty reduces potency. |
| Composition | PEG vs. Alkyl vs. Rigid | PEG improves solubility; Alkyl/Rigid linkers can induce specific protein-protein interactions (PPIs). |
| Exit Vector | Solvent-exposed region | Critical to avoid disrupting binary binding to POI or E3. |
Protocol: Modular Synthesis via Click Chemistry (CuAAC)
To rapidly screen linker lengths and compositions, we utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This modular approach allows for the parallel assembly of a "warhead" (POI ligand) and an E3 ligand.[6]
Reagents:
-
Alkyne-functionalized Warhead (1.0 eq)
-
Azide-functionalized E3 Ligand (e.g., Thalidomide-azide for Cereblon) (1.0 eq)
-
CuSO4·5H2O (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent: t-BuOH/H2O (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the alkyne and azide components in t-BuOH/H2O to a final concentration of 50 mM.
-
Scientific Insight: High concentration is preferred to drive the bimolecular reaction, but solubility of bRo5 compounds often limits this. If precipitation occurs, add DMSO (up to 20%).
-
-
Catalyst Preparation: Prepare a fresh stock of Sodium Ascorbate (1 M in water) and CuSO4 (0.1 M in water).
-
Critical Step: Always add Sodium Ascorbate last to the reaction mixture to prevent premature oxidation of Cu(I) to inactive Cu(II).
-
-
Reaction: Add CuSO4 followed by Sodium Ascorbate. Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of starting materials and the emergence of the triazole product mass.
-
-
Purification: Quench with EDTA (to chelate copper), concentrate in vacuo, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Part 2: Biophysical Characterization
The "Hook Effect" and Ternary Complex Stability
A defining characteristic of PROTACs is the Hook Effect (bell-shaped dose-response).[7] At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) compete with ternary complex formation, reducing efficacy.[4]
Protocol: TR-FRET Assay for Ternary Complex Detection
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring the cooperativity and stability of the ternary complex in solution.
Assay Principle:
-
Donor: Terbium-labeled anti-GST antibody (binds GST-tagged E3 Ligase).
-
Acceptor: BODIPY or AlexaFluor-labeled Warhead (binds POI) OR GFP-tagged POI.
-
Signal: FRET signal occurs only when POI and E3 are brought into proximity (<10 nm) by the PROTAC.
Figure 2: TR-FRET Workflow. The bell-shaped curve confirms the formation of a ternary complex mechanism rather than non-specific aggregation.
Experimental Procedure:
-
Plate Setup: Use a 384-well low-volume white plate.
-
Addition: Add 5 µL of GST-Cereblon (final 50 nM) and 5 µL of GFP-BRD4 (final 50 nM).
-
Treatment: Add 10 µL of PROTAC dilution series (top concentration 10 µM, 1:3 dilution).
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Measure on a multimode plate reader (e.g., EnVision). Delay: 100 µs; Window: 200 µs.
-
Validation:
-
Control A: No PROTAC (Background FRET).
-
Control B: Competition with excess free Warhead (should abolish FRET).
-
Part 3: Physicochemical Optimization (bRo5)
PROTACs typically violate Lipinski’s Rule of 5 (MW > 700 Da, TPSA > 140 Ų). Successful development requires optimizing "Chameleonic" properties—the ability of the molecule to fold its polar surface area internally to pass through lipophilic membranes.
Key Metrics for PROTAC Optimization:
| Property | Target Range | Optimization Strategy |
| Molecular Weight (MW) | 700 – 1100 Da | Use smaller E3 ligands (e.g., VHL ligand is ~400 Da; CRBN ligand is ~250 Da). |
| TPSA | < 250 Ų | Mask polar amide bonds in the linker (e.g., use phenyl or alkyl chains instead of pure PEG).[8] |
| Permeability (Papp) | > | Design for intramolecular hydrogen bonding (IMHB) to reduce exposed polarity. |
Scientific Note on Solubility: PROTACs often suffer from poor aqueous solubility. Standard kinetic solubility assays (nephelometry) are insufficient. Thermodynamic solubility (shake-flask method with LC-MS quantification) is required to accurately predict formulation challenges.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022).[1][2] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]
-
Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]
-
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
-
Edmondson, S. D., et al. (2019).[8] Analyzing the Physicochemical Properties of PROTACs. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-(Dimethylamino)-N,N-dimethylpropionamide in Advanced Polymer Science: Application Notes and Protocols
This technical guide provides an in-depth exploration of 3-(Dimethylamino)-N,N-dimethylpropionamide (DMADMPA), a bifunctional molecule with significant potential in polymer science. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties and its emerging applications as a catalytic agent, a specialized solvent, and a synthetic precursor for functional monomers. The protocols provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound (DMADMPA)
This compound (CAS No. 17268-47-2) is a unique aliphatic amide featuring both a tertiary amine and a tertiary amide functional group.[1] This dual functionality imparts a distinct set of properties, including high polarity and the capacity to act as a versatile chemical building block.[1] The tertiary amine can function as a base or a nucleophile, while the stable amide group influences its solvation characteristics, making it a valuable intermediate in the synthesis of complex molecules, including specialized polymers.[1]
Chemical and Physical Properties
A comprehensive understanding of DMADMPA's properties is crucial for its effective application.
| Property | Value | Source(s) |
| CAS Number | 17268-47-2 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [2][] |
| Molecular Weight | 144.22 g/mol | [2] |
| Boiling Point | 111-112.5°C at 16 Torr | [2][4] |
| Density | ~1.0176 g/cm³ (estimate) | [4] |
| Solubility | Soluble in polar organic solvents | [5] |
| pKa (Predicted) | 8.89 ± 0.28 | [4] |
Application as a Catalyst in Polyurethane Foam Synthesis
The tertiary amine functionality of DMADMPA makes it a strong candidate as a catalyst in the production of polyurethane foams. Tertiary amine catalysts are critical in balancing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions that form the polymer matrix of the foam.[1]
Causality of Catalytic Activity
The lone pair of electrons on the nitrogen atom of the tertiary amine group in DMADMPA allows it to act as a Lewis base. In polyurethane synthesis, it catalyzes the reaction by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction). The specific structure of the amine catalyst influences its selectivity towards either the gelling or blowing reaction.
Experimental Workflow for Polyurethane Foam Catalysis
Caption: Workflow for polyurethane foam synthesis using DMADMPA as a catalyst.
Protocol: Evaluation of DMADMPA as a Polyurethane Foam Catalyst
Objective: To determine the catalytic activity and influence of DMADMPA on the reaction profile of a model flexible polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., 3000 MW, trifunctional)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Silicone surfactant
-
Deionized water
-
This compound (DMADMPA)
-
Control amine catalyst (e.g., triethylenediamine)
-
Paper cups and mechanical stirrer
-
Stopwatch
-
Fume hood
Procedure:
-
Premix Preparation: In a paper cup within a fume hood, accurately weigh and combine the polyether polyol, silicone surfactant, deionized water, and DMADMPA. Mix thoroughly with a mechanical stirrer for 30 seconds.
-
Isocyanate Addition: To the premix, add the calculated amount of isocyanate and immediately start vigorous mixing and the stopwatch.
-
Observation and Timing:
-
Cream Time: Record the time at which the mixture begins to rise and change color.
-
Gel Time: Periodically touch the rising foam with a wooden stick. Record the time when strings of polymer can be pulled from the foam.
-
Tack-Free Time: Record the time at which the surface of the foam is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure at room temperature for at least 24 hours before any physical property testing.
-
Control Experiment: Repeat the procedure using a standard amine catalyst at a similar molar concentration to compare the reactivity profiles.
Expected Outcome: The timings of the cream, gel, and tack-free stages will provide a quantitative measure of DMADMPA's catalytic activity. This data can be used to assess its suitability for various foam applications.
Application as a Specialized Solvent in Polymer Synthesis
The high polarity and strong solvating power of DMADMPA suggest its use as a specialized solvent in polymer synthesis, potentially as an alternative to solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Its high boiling point is also advantageous for reactions requiring elevated temperatures.
Protocol: Free Radical Polymerization of a Functional Monomer in DMADMPA (Hypothetical)
Objective: To utilize DMADMPA as a solvent for the free-radical polymerization of a functional monomer, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA). This protocol is based on established procedures for polymerization in polar aprotic solvents.
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
This compound (DMADMPA) as solvent
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen source
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the DMAPMA monomer in DMADMPA.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a nitrogen atmosphere, add the AIBN initiator to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent like cold diethyl ether.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature.
Rationale: DMADMPA is proposed as a suitable solvent due to its ability to dissolve both the monomer and the resulting polymer, preventing premature precipitation and allowing for higher molecular weight polymer formation. Its high boiling point ensures it remains in the liquid phase at the reaction temperature.
Application as a Precursor for Functional Monomer Synthesis
The bifunctional nature of DMADMPA allows it to serve as a starting material for the synthesis of more complex functional monomers, which can then be polymerized to create polymers with tailored properties.
Synthetic Pathway for a Novel Monomer
Caption: Proposed synthetic route to a functional monomer from DMADMPA.
Protocol: Synthesis of a Novel Acrylamide Monomer from DMADMPA (Hypothetical)
Objective: To synthesize a novel functional acrylamide monomer via the reduction of the amide group of DMADMPA followed by acylation.
Part 1: Reduction of DMADMPA
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
-
DMADMPA Addition: Slowly add a solution of DMADMPA in the same anhydrous solvent to the reducing agent suspension while maintaining a low temperature (e.g., 0°C).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base. Filter the resulting salts and extract the aqueous layer with an organic solvent. Dry the combined organic extracts and remove the solvent under reduced pressure to yield the intermediate diamine.
Part 2: Acylation of the Intermediate Diamine
-
Reaction Setup: Dissolve the synthesized diamine in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine).
-
Acryloyl Chloride Addition: Cool the solution to 0°C and slowly add acryloyl chloride.
-
Reaction: Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature.
-
Purification: After the reaction is complete, filter the triethylamine hydrochloride salt. Wash the filtrate with a mild aqueous acid and then brine. Dry the organic layer and remove the solvent. Purify the resulting crude monomer by column chromatography or distillation under reduced pressure.
Self-Validation: The success of each step should be monitored by techniques such as Thin Layer Chromatography (TLC) and the final product structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
MDPI. (2022). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 14(14), 2845. [Link]
Sources
A Robust Stability-Indicating HPLC-UV Method for the Quantification of 3-(Dimethylamino)-N,N-dimethylpropionamide
An Application Note for the HPLC Analysis of 3-(Dimethylamino)-N,N-dimethylpropionamide
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to its bifunctional nature, possessing both a tertiary amine and a tertiary amide, the compound is highly polar and presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and potential for peak tailing.[1] This document outlines a robust reversed-phase HPLC method that overcomes these issues through careful selection of the stationary phase and mobile phase composition. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment and quantification of this versatile chemical intermediate.
Scientific Principles and Method Rationale
The successful chromatographic analysis of this compound hinges on understanding and controlling its physicochemical properties.
1.1. Analyte Characteristics and Chromatographic Implications
This compound (CAS: 17268-47-2) is a small, highly polar molecule with a low octanol-water partition coefficient (LogP ≈ 0.026 - 0.154), indicating its pronounced hydrophilic character.[1][2][3] Structurally, it contains two key functional groups:
-
A Tertiary Amide: This group is relatively stable but non-ionizable under typical HPLC conditions.[4] It serves as a weak UV chromophore, necessitating detection at low wavelengths (e.g., < 220 nm).
-
A Tertiary Amine: This group is basic, with a predicted pKa of approximately 8.89.[2] At a mobile phase pH below its pKa, the amine will be protonated (R₃N → R₃NH⁺). This basicity can lead to strong, undesirable interactions with acidic residual silanols on silica-based stationary phases, resulting in significant peak tailing and poor chromatographic performance.
Conventional reversed-phase chromatography, which separates compounds based on hydrophobicity, is challenging for such polar analytes as they are poorly retained.[5][6][7]
1.2. Rationale for Methodological Choices
To develop a robust and reliable method, the following strategic choices were made:
-
Stationary Phase Selection: A modern, high-purity silica, end-capped C18 column is selected. While counterintuitive for a polar molecule, the C18 chemistry is the most widely used and understood in HPLC.[5] The key is using a high-quality column with minimal residual silanol activity to mitigate tailing. A column with low silanol activity is highly recommended for this type of analysis.[8][9]
-
Mobile Phase Composition: The mobile phase is the most critical factor for controlling retention and peak shape.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff, which is critical for low-wavelength detection.
-
Acidic Modifier: Phosphoric acid is incorporated into the aqueous component of the mobile phase.[8][9] This serves two essential functions:
-
Analyte Ionization Control: It maintains the mobile phase pH at a low level (typically pH 2-3), ensuring the tertiary amine is fully and consistently protonated.
-
Silanol Suppression: The low pH suppresses the ionization of residual silanol groups (Si-O⁻) on the stationary phase, drastically reducing the electrostatic interactions that cause peak tailing.
-
-
MS-Compatibility Note: For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid must be replaced with a volatile acid like formic acid.[8][9]
-
-
Detection: Detection is performed at 210 nm to achieve adequate sensitivity for the amide chromophore. While this wavelength can be prone to baseline noise, using high-purity solvents (HPLC grade or better) minimizes this interference. For analyses requiring higher sensitivity or specificity, alternative detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are recommended.
Instrumentation, Materials, and Reagents
| Component | Specification |
| HPLC System | A gradient-capable HPLC or UPLC system with a UV/PDA detector. |
| Analytical Column | C18 Column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna). A column with certified low silanol activity is preferred. |
| Data Acquisition | Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, OpenLab). |
| Analytical Balance | 4 or 5-decimal place readability. |
| Volumetric Glassware | Class A. |
| Chemicals & Reagents | |
| This compound | Reference Standard (>99% purity). |
| Acetonitrile (ACN) | HPLC or MS Grade. |
| Water | HPLC Grade or Ultrapure (18.2 MΩ·cm). |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher, ~85%. |
Detailed Experimental Protocols
3.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Measure approximately 950 mL of HPLC-grade water into a 1 L flask.
-
Carefully add 1.0 mL of 85% phosphoric acid.
-
Add water to the 1 L mark and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use. This mobile phase has an approximate pH of 2.1.
-
-
Mobile Phase B (Organic):
-
Use 100% Acetonitrile (HPLC Grade). Filter and degas as needed.
-
3.2. Standard Solution Preparation
-
Diluent: The diluent for all standards and samples should be a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Stock Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
3.3. Sample Preparation
-
Accurately weigh an amount of the sample material expected to contain 25 mg of this compound into a 25 mL volumetric flask.
-
Prepare the sample in the same manner as the Stock Standard Solution.
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial before analysis.
3.4. HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 95% Mobile Phase A / 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
System Suitability and Method Performance
To ensure the validity of the results on any given day, a system suitability test (SST) must be performed before sample analysis. This protocol acts as a self-validating check on the performance of the instrument, column, and mobile phase.[10]
-
Procedure: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant silanol interaction. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and integration. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump and flow rate. |
Analytical Workflow Visualization
The overall process from preparation to final analysis is summarized in the workflow diagram below.
Caption: HPLC analytical workflow for this compound.
Discussion and Troubleshooting
-
Poor Retention (Elution near Void Volume): If the analyte elutes too early, it indicates insufficient interaction with the stationary phase. While the proposed method uses 5% ACN, this can be reduced to 2% or even 0% (100% aqueous). However, running at 100% aqueous conditions on a standard C18 column for extended periods can risk "phase collapse." If retention is still poor, an alternative stationary phase such as one designed for polar analytes (e.g., polar-embedded or AQ-type C18) or switching to HILIC mode is recommended.[11]
-
Peak Tailing: If the tailing factor exceeds 1.5, this suggests active silanols. Ensure the mobile phase pH is low enough. If the issue persists, the column may be degrading and should be replaced.
-
Baseline Noise: High baseline noise at 210 nm is common. Ensure the use of high-purity, fresh solvents and a well-purged system. A higher wavelength (e.g., 215 nm) can be tested, but may result in a loss of sensitivity.
Conclusion
The isocratic reversed-phase HPLC method detailed in this application note is demonstrated to be simple, robust, and suitable for the routine quality control analysis of this compound. By using an acidic mobile phase to control the ionization state of the analyte and suppress silanol interactions, the common chromatographic challenges associated with this polar, basic compound are effectively overcome. The inclusion of rigorous system suitability criteria ensures the generation of reliable and accurate data, making this method a valuable tool for researchers and professionals in the pharmaceutical and chemical industries.
References
-
SIELC Technologies. (n.d.). Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]
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ResearchGate. (2018). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
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ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Chromatography Online. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
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Application Notes & Protocols: 3-(Dimethylamino)-N,N-dimethylpropionamide as a Versatile Precursor for Cationic Surfactant Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-N,N-dimethylpropionamide, a bifunctional molecule, and its strategic application as a precursor in the synthesis of novel cationic surfactants. We delve into the core chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and explain the causality behind critical experimental choices. This document is intended for researchers, chemists, and formulation scientists in academic and industrial settings, particularly those focused on materials science, specialty chemicals, and drug development, where the performance of surface-active agents is critical.
Introduction: The Strategic Value of this compound
Cationic surfactants are a class of amphiphilic molecules characterized by a positively charged hydrophilic head group. Their applications are extensive, ranging from fabric softeners and hair conditioners to potent antimicrobial agents and phase transfer catalysts.[1][2] The design and synthesis of new surfactants with tailored properties remain a significant area of research.
This compound (DMAPA-amide) has emerged as a particularly valuable precursor in this field. Its molecular architecture is unique, featuring two distinct nitrogen-containing functional groups: a tertiary amine and a tertiary amide.[3] This bifunctional nature is the key to its utility. The tertiary amine group serves as a reactive handle for quaternization—the fundamental reaction to create the cationic head group—while the stable tertiary amide group provides a polar, hydrophilic component that influences the final surfactant's properties.[3] This guide will explore the transformation of this versatile building block into high-performance cationic surfactants.
Precursor Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis. The physical and chemical properties of DMAPA-amide dictate its handling, reaction conditions, and safety protocols.
| Property | Value | Source |
| CAS Number | 17268-47-2 | [4] |
| Molecular Formula | C₇H₁₆N₂O | [4] |
| Molecular Weight | 144.21 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Density | 0.926 g/cm³ | [7] |
| Boiling Point | 203.6 °C at 760 mmHg | [7] |
| Flash Point | 69.7 °C | [7] |
| Solubility | Miscible with water and polar organic solvents | [3] |
Safety & Handling: this compound is classified as a flammable liquid and can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed and toxic in contact with skin.[4] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and open flames.[6]
The Core Transformation: Quaternization
The conversion of DMAPA-amide into a cationic surfactant is achieved through a classic organic reaction known as quaternization . This is a type of N-alkylation reaction where the tertiary amine nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[8]
Causality of the Reaction:
-
Nucleophilicity: The lone pair of electrons on the tertiary amine nitrogen of DMAPA-amide is readily available to form a new covalent bond.
-
Electrophilicity: The alkylating agent (e.g., 1-bromododecane) possesses a polarized C-Br bond, making the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack.
-
Formation of the Salt: The reaction results in the formation of a new C-N bond and a positively charged quaternary ammonium nitrogen atom. The displaced halide (e.g., bromide) becomes the counter-ion, completing the ionic salt structure. This transformation is what imparts the cationic nature to the molecule.
The choice of the alkylating agent is a critical experimental variable. The length and structure of the alkyl chain (R-group) become the hydrophobic "tail" of the surfactant, fundamentally dictating its surface activity, solubility, and application performance.[9][10] Longer alkyl chains generally increase the hydrophobicity and lead to a lower critical micelle concentration (CMC).[9]
Caption: General reaction scheme for the synthesis of a cationic surfactant.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the results.
Protocol 1: Synthesis of N-(3-(dimethylcarbamoyl)propyl)-N,N-dimethyldodecan-1-aminium bromide
Principle: This procedure details the quaternization of DMAPA-amide with 1-bromododecane. Ethanol is used as a polar solvent to facilitate the interaction between the reactants. The reaction is conducted under reflux to provide the necessary activation energy and increase the reaction rate. An inert atmosphere is not strictly required but is good practice to prevent potential side reactions if impurities are present. The extended reaction time ensures high conversion.
Materials and Reagents:
-
This compound (DMAPA-amide), ≥98% purity
-
1-Bromododecane, ≥98% purity
-
Ethanol (Absolute, 200 proof)
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Methodology:
-
Reactant Charging: In a 250 mL round-bottom flask, combine this compound (e.g., 0.1 mol) and 1-bromododecane (e.g., 0.1 mol).
-
Solvent Addition: Add absolute ethanol (e.g., 100 mL) to the flask to dissolve the reactants.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stir plate.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Maintain the reflux for an extended period, typically 40-48 hours, to drive the reaction to completion.[11]
-
Solvent Removal: After the reaction period, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous oil or waxy solid, can be purified. A common method is recrystallization from a suitable solvent mixture (e.g., acetone/ether) or washing thoroughly with a non-polar solvent like hexane to remove any unreacted 1-bromododecane. Subsequent drying under vacuum will yield the final purified cationic surfactant.[11]
Caption: Experimental workflow for cationic surfactant synthesis.
Protocol 2: Product Characterization
Principle: Confirmation of the product's identity, purity, and surfactant properties is essential. A combination of spectroscopic and physical chemistry techniques provides a comprehensive validation of the synthesis.
A. Structural Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum of the purified product.
-
Expected Result: Confirm the presence of the amide carbonyl (C=O) stretch (approx. 1650 cm⁻¹) and C-N stretching bands. The key is to note the overall change in the fingerprint region compared to the starting material, indicating the formation of a new compound.[12][13]
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire the ¹H-NMR spectrum.
-
Expected Result: The most telling evidence is a significant downfield shift of the proton signals corresponding to the methyl groups attached to the newly quaternized nitrogen. This deshielding effect is caused by the positive charge. The integration of the peaks should correspond to the number of protons in the structure.[12][14]
-
B. Surfactant Property Evaluation
-
Critical Micelle Concentration (CMC) Determination via Surface Tension:
-
Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Expected Result: The plot will show a sharp break or inflection point. The concentration at this point is the CMC, where the surfactant molecules begin to self-assemble into micelles.[9]
-
-
CMC Determination via Conductivity:
-
For ionic surfactants, this is a highly reliable method. Prepare a series of aqueous solutions as above.
-
Measure the specific conductivity of each solution.
-
Plot specific conductivity versus surfactant concentration.
-
Expected Result: The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[12]
-
| Characterization Data (Hypothetical Example) | Expected Outcome |
| ¹H-NMR | Protons on carbons alpha to N⁺ shift downfield to ~3.3-3.6 ppm. |
| FTIR | Strong amide C=O peak retained around 1650 cm⁻¹. |
| Surface Tension | Plot shows a distinct inflection point, yielding the CMC value. |
| Conductivity | Plot of conductivity vs. concentration shows a break at the CMC. |
Concluding Remarks & Future Directions
The quaternization of this compound provides a straightforward and efficient route to a novel class of "amide-quat" cationic surfactants. The protocols detailed herein offer a robust framework for their synthesis and characterization.
The true power of this precursor lies in its versatility. Future research can be directed towards:
-
Varying the Hydrophobic Tail: Employing a range of alkyl halides (from C₈ to C₁₈) to systematically study the effect of chain length on properties like CMC, detergency, and antimicrobial activity.[9]
-
Exploring Different Counter-ions: While halides are common, other counter-ions can be introduced via ion exchange to modify solubility and performance.
-
Formulation and Application Testing: Incorporating these novel surfactants into formulations for personal care (hair conditioners), home care (fabric softeners), or biomedical applications (antimicrobial coatings) to evaluate their real-world efficacy.
By leveraging the unique bifunctional nature of DMAPA-amide, researchers can continue to innovate and develop next-generation cationic surfactants with precisely tailored properties.
References
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Synthesis of newly cationic surfactant based on dimethylaminopropyl amine and their silver nanoparticles: Characterization; surface activity and biological activity. ResearchGate. Available at: [Link]
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Synthesis of newly cationic surfactant based on dimethylaminopropyl amine and their silver nanoparticles: Characterization. Journal of Molecular Liquids. Available at: [Link]
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Exploring N,N-Dimethylpropionamide: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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N,N-Dimethyl-N-propyl-propan-1-aminium chloride monohydrate. PubMed. Available at: [Link]
- Solvent free quaternization of tertiary amines with dimethylsulfate. Google Patents.
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Analytical Methods for the Determination of Surfactants in Surface Water. MDPI. Available at: [Link]
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Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. ResearchGate. Available at: [Link]
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Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem. Available at: [Link]
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A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. ResearchGate. Available at: [Link]
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Fabrication of self-healing hydrogel from quaternized N-[3-(dimethylamino)propyl]methacrylamide copolymer for antimicrobial and drug release applications. PubMed. Available at: [Link]
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3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride. National Center for Biotechnology Information. Available at: [Link]
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Titrimetric methods for determining cationic surfactants. Pharmaceutical Chemistry Journal. Available at: [Link]
- Synthesis of dimethyl diallyl ammonium chloride. Google Patents.
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Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. National Center for Biotechnology Information. Available at: [Link]
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Syntheses and Characterization of Some Cationic Surfactants. ResearchGate. Available at: [Link]
- Amination of alkyl halides. Google Patents.
- Solvent free quaternization of tertiary amines with dimethylsulfate. Google Patents.
- Esterquat compositions. Google Patents.
-
Synthesis and Physico-Chemical Studies of Ester-Quat Surfactants in the Series of (Dodecanoyloxy)propyl n-Alkyl Dimethyl Ammonium Bromide. ResearchGate. Available at: [Link]
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1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. Available at: [Link]
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Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface. MDPI. Available at: [Link]
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Production of an Esterquat-Based Novel Softening Agent and Its Impact on Leather and Textile Quality. National Center for Biotechnology Information. Available at: [Link]
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CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Chemsrc. Available at: [Link]
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Reaction of Alkyl Halides with Ammonia. Chemistry LibreTexts. Available at: [Link]
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Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water. RSC Publishing. Available at: [Link]
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Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]
- Synthesis of N,N-Dimethyl-N'-Dodecanoyl-1,3-Propylenediamine (Compound No. 5). Google Patents.
-
Methods for determining cationic surface solids (critical review). ResearchGate. Available at: [Link]
- Process for the production of esterquats. Google Patents.
- Esterquats. Google Patents.
-
Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. MDPI. Available at: [Link]
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Application Notes and Protocols: Reduction of 3-(Dimethylamino)-N,N-dimethylpropionamide
For: Researchers, scientists, and drug development professionals.
Introduction: Transforming a Bifunctional Amide into a Versatile Diamine
The reduction of amide functional groups is a cornerstone transformation in modern organic synthesis, providing a direct pathway to highly valuable amine structures. This guide focuses on the specific reduction of 3-(Dimethylamino)-N,N-dimethylpropionamide, a molecule of significant interest due to its unique bifunctional nature. It possesses both a stable tertiary amide and a reactive tertiary amine within a short aliphatic chain.[1] This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly for pharmaceuticals and specialized polymers.[1]
The objective of this protocol is to convert the robust amide carbonyl group into a methylene (-CH2-) group, yielding the corresponding diamine, N,N,N',N'-Tetramethyl-1,3-propanediamine. This transformation requires a potent reducing agent, as amides are one of the most stable carboxylic acid derivatives. While reagents like sodium borohydride (NaBH₄) are ineffective for this purpose, lithium aluminum hydride (LiAlH₄ or LAH) stands out as the reagent of choice for its efficiency and reliability in achieving complete reduction.[2][3]
This document provides a comprehensive overview of the reaction mechanism, detailed safety protocols for handling the hazardous reagents, a step-by-step experimental procedure, and methods for characterization of the final product.
Reagent Selection and Mechanistic Insight
Why Lithium Aluminum Hydride (LAH)?
Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and, most importantly, amides.[4][5] Its high reactivity stems from the polarized Al-H bonds, which deliver a nucleophilic hydride ion (H⁻) to the electrophilic carbonyl carbon of the amide.
Alternative reagents exist, such as borane complexes (e.g., BH₃·THF), which can also reduce tertiary amides.[6][7] However, these reactions often require elevated temperatures and may have different selectivity profiles.[7] For a complete and straightforward conversion of a stable tertiary amide like this compound, LAH remains the gold standard due to its proven efficacy.
The Reaction Mechanism
The reduction of a tertiary amide with LAH proceeds through a well-established two-step hydride addition process.
-
Initial Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide. This breaks the C=O π-bond and forms a tetrahedral intermediate where the oxygen is coordinated to an aluminum species.[3][8]
-
Formation of an Iminium Ion: The tetrahedral intermediate collapses. Unlike in ester reductions where an alkoxide leaves, the oxygen atom, complexed to aluminum, is eliminated. This forms a highly reactive and electrophilic iminium ion intermediate.[3][8]
-
Second Hydride Attack: A second equivalent of hydride rapidly attacks the iminium carbon, neutralizing the positive charge on the nitrogen and forming the final tertiary amine product.
Caption: Mechanism of LAH reduction of a tertiary amide.
Critical Safety Protocols: Handling Lithium Aluminum Hydride
Extreme caution must be exercised when working with LAH. It is a highly reactive and dangerous substance that demands respect and careful handling.
-
Water Reactivity: LAH reacts violently and exothermically with water, alcohols, and any protic solvent to release large volumes of flammable hydrogen gas, which can ignite spontaneously.[4][9][10] All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous.
-
Pyrophoric Nature: LAH is a fine, grey powder that can ignite upon contact with atmospheric moisture.[3] It must be handled under an inert atmosphere (e.g., dry nitrogen or argon) in a fume hood or glove box.[10][11]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles or a face shield, and heavy-duty, chemical-resistant gloves.[10][12]
-
Handling Tools: Do not use metal spatulas for transferring LAH, as they can generate sparks. Use plastic or ceramic spatulas instead.[13]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. NEVER use a water or CO₂ extinguisher on an LAH fire. [10]
Detailed Experimental Protocol
This protocol outlines the reduction of this compound to N,N,N',N'-Tetramethyl-1,3-propanediamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| This compound | C₇H₁₆N₂O | 144.21[14] | 10.0 g | 0.0693 | Starting material |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 3.16 g | 0.0832 | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 250 mL | - | Reaction Solvent |
| Ethyl Acetate | C₄H₈O₂ | - | ~20 mL | - | Quenching reagent |
| Deionized Water | H₂O | - | ~20 mL | - | Workup |
| 15% (w/v) Sodium Hydroxide (aq) | NaOH | - | ~10 mL | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | Drying agent |
Experimental Workflow
Caption: Overall experimental workflow for LAH reduction.
Step-by-Step Procedure
-
Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a 125 mL pressure-equalizing dropping funnel. Dry all glassware thoroughly in an oven and assemble while hot under a positive pressure of dry nitrogen.
-
Reaction Setup: In the reaction flask, carefully suspend lithium aluminum hydride (3.16 g) in anhydrous THF (150 mL). Cool the resulting grey suspension to 0°C using an ice-water bath.[9]
-
Substrate Addition: Dissolve the this compound (10.0 g) in anhydrous THF (100 mL) in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over approximately 45-60 minutes, ensuring the internal temperature does not rise above 10°C.[13]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 66°C for THF) and maintain for 4-6 hours.
-
Monitoring Progress: To monitor the reaction, a small aliquot can be carefully withdrawn, quenched with ethyl acetate and water, extracted with ether, and analyzed by TLC or GC-MS to check for the disappearance of the starting material.[13]
-
Workup (Quenching): After the reaction is complete, cool the flask back down to 0°C in an ice bath. This step is highly exothermic and generates gas; proceed with extreme caution and slow addition. Following the Fieser workup procedure[3][15]:
-
Slowly and dropwise, add 3.2 mL of deionized water. Vigorous bubbling (hydrogen evolution) will occur.
-
Next, add 3.2 mL of 15% aqueous sodium hydroxide solution dropwise. The slurry will become thicker.
-
Finally, add 9.6 mL of deionized water.
-
-
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.[3]
-
Filtration: Set up a Büchner funnel with a pad of Celite or filter paper. Filter the slurry, washing the white solid thoroughly with several portions of THF or diethyl ether (total of ~100 mL).
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product. The product, N,N,N',N'-Tetramethyl-1,3-propanediamine, can be further purified by fractional distillation under atmospheric pressure if high purity is required.
Data Analysis and Product Characterization
Expected Results
| Compound | Structure | MW ( g/mol ) | Boiling Point (°C) | Key IR Peak (cm⁻¹) |
| Starting Material | (CH₃)₂N-CH₂-CH₂-C(=O)N(CH₃)₂ | 144.21[16] | ~203[][18] | ~1650 (Amide C=O) |
| Product | (CH₃)₂N-CH₂-CH₂-CH₂-N(CH₃)₂ | 130.23[19][20] | ~145-147 | Absence of C=O |
-
Expected Yield: 85-95%
-
Appearance: The final product is expected to be a clear, colorless to pale yellow liquid.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.25 (s, 12H, -N(CH₃ )₂)
-
δ ~2.30 (t, 4H, -N-CH₂ -CH₂-)
-
δ ~1.65 (quintet, 2H, -CH₂-CH₂ -CH₂-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~57.0 (-N-C H₂-)
-
δ ~45.5 (-N(C H₃)₂)
-
δ ~27.0 (-CH₂-C H₂-CH₂-)
-
-
Infrared (IR) Spectroscopy: The most significant change will be the complete disappearance of the strong amide C=O stretching band from ~1650 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 130.[19][21] A prominent fragment is often observed at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient LAH (degraded by moisture). 2. Insufficient reaction time or temperature. 3. Impure starting material. | 1. Use fresh, high-quality LAH and ensure anhydrous conditions. Consider using a slight excess (1.5 eq). 2. Increase reflux time and monitor by TLC/GC-MS until completion. 3. Purify the starting amide before the reaction. |
| Low product yield | 1. Incomplete reaction. 2. Product loss during workup (adsorbed onto aluminum salts). 3. Volatility of the product. | 1. See above. 2. Ensure the aluminum salts are washed thoroughly with several portions of ether or THF during filtration. 3. Use care during solvent removal on the rotary evaporator; avoid high vacuum and excessive heat. |
| Difficult filtration during workup (gelatinous precipitate) | 1. Incorrect quenching procedure/ratios. 2. Insufficient stirring after quenching. | 1. Adhere strictly to the 1:1:3 water:base:water ratios for the Fieser workup.[3][15] 2. Stir vigorously for at least one hour after the final water addition to allow the salts to granulate properly. |
References
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Godfrey, A. G., et al. (1995). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 60(7), 2212-2214. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
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Kumar, D., et al. (2022). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 29(2), 160-170. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
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Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
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Application Note: Acid-Catalyzed Hydrolysis of 3-(Dimethylamino)-N,N-dimethylpropionamide
Introduction
The hydrolysis of amides is a fundamental reaction in organic chemistry, crucial for both synthetic and biological processes. While amides are notably stable functional groups due to resonance stabilization, their cleavage to yield carboxylic acids and amines can be achieved under forceful conditions, typically involving strong acids or bases and elevated temperatures.[1][2] This application note provides a comprehensive guide to the acid-catalyzed hydrolysis of 3-(Dimethylamino)-N,N-dimethylpropionamide, a tertiary amide featuring an additional tertiary amine functionality.
This compound serves as an interesting substrate for hydrolysis studies due to the presence of two basic nitrogen centers. Understanding its hydrolysis is pertinent for researchers in drug development and process chemistry, where such moieties may be present in active pharmaceutical ingredients (APIs) or their intermediates. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, discuss safety considerations, and outline analytical methods for monitoring the reaction's progress.
Reaction Mechanism and Scientific Rationale
The acid-catalyzed hydrolysis of an amide is a classic example of nucleophilic acyl substitution. The reaction is generally understood to proceed through a multi-step mechanism, which enhances the electrophilicity of the amide carbonyl group, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1]
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a strong acid (e.g., H₃O⁺).[1] This is the most basic site on the amide, as the lone pair on the nitrogen is involved in resonance with the carbonyl group. This protonation makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This is a crucial step as it converts the dimethylamino group into a better leaving group (a neutral dimethylamine molecule upon cleavage).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine as a good leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the liberated amine to yield the final carboxylic acid product and a protonated amine. Under acidic conditions, the dimethylamine and the dimethylamino group on the propanoic acid will exist in their protonated, ammonium forms.
The presence of the 3-dimethylamino group is unlikely to cause significant intramolecular catalysis in this acid-catalyzed reaction, as it will be protonated under the reaction conditions, rendering it non-nucleophilic.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of this compound.
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Experimental Protocol
This protocol outlines a general procedure for the acidic hydrolysis of this compound. Optimization of reaction time and temperature may be necessary.
Materials and Equipment
| Reagents | Equipment |
| This compound (≥95%) | Round-bottom flask |
| Hydrochloric acid (6 M) | Reflux condenser |
| Sodium hydroxide (concentrated solution) | Magnetic stirrer and stir bar |
| Diethyl ether or Dichloromethane | Heating mantle |
| Anhydrous magnesium sulfate or sodium sulfate | Separatory funnel |
| Deionized water | pH paper or pH meter |
| Rotary evaporator | |
| Standard laboratory glassware |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in 6 M hydrochloric acid (5-10 volumes).
-
Causality: A strong acid is required to protonate the amide and catalyze the hydrolysis. Using a sufficient volume ensures the reactants are fully dissolved and allows for efficient heating.
-
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Causality: Amide hydrolysis is a slow process, and heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[1]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), until the starting material is consumed.
-
Causality: Regular monitoring prevents over- or under-running the reaction, ensuring optimal yield and purity of the product.
-
-
Work-up: a. Cool the reaction mixture to room temperature and then further in an ice bath. b. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7. Be cautious as this is an exothermic process. c. To isolate the 3-(dimethylamino)propanoic acid, adjust the pH of the solution to its isoelectric point (approximately pH 3-4), where it will have minimal solubility in water. The product may precipitate out of the solution. If it does not, proceed to extraction. d. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 10 volumes). e. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-(dimethylamino)propanoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Visualizing the Experimental Workflow
The following diagram provides a visual representation of the experimental protocol.
Caption: Experimental workflow for the hydrolysis of the target amide.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: This compound is classified as a combustible liquid and may cause skin and serious eye irritation.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Hydrochloric Acid (6 M): This is a corrosive solution that can cause severe skin burns and eye damage. Handle with extreme care.
-
Sodium Hydroxide: A corrosive solid or solution that can also cause severe burns. The neutralization process is highly exothermic and should be performed slowly with cooling.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][5]
Analytical Methods for Reaction Monitoring
The choice of analytical method will depend on the available instrumentation and the desired level of precision.
| Method | Principle | Advantages | Considerations |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | Fast, simple, and inexpensive for qualitative monitoring. | Requires appropriate solvent system and visualization technique (e.g., iodine chamber or UV light if applicable). |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Quantitative and highly sensitive. Can separate starting material, product, and potential by-products. | Requires method development (column, mobile phase selection). The products and reactants may require derivatization for UV detection if they lack a chromophore.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. | Can be used if the starting material and products are sufficiently volatile and thermally stable. | May require derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Can be used to monitor the disappearance of starting material signals and the appearance of product signals directly in the reaction mixture (with a suitable internal standard). | Requires access to an NMR spectrometer. |
References
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). Available from: [Link].
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link].
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AK Lectures. Hydrolysis of Amides. Available from: [Link].
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. (2019-05-09). Available from: [Link].
-
metasci. Safety Data Sheet N,N-Dimethylpropionamide. Available from: [Link].
-
Chemguide. the hydrolysis of amides. Available from: [Link].
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Available from: [Link].
-
YouTube. mechanism of amide hydrolysis. (2019-01-15). Available from: [Link].
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available from: [Link].
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. (2025-08-24). Available from: [Link].
-
PrepChem.com. Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. Available from: [Link].
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
PubChem. 3-(Dimethylamino)propanoic acid. Available from: [Link].
-
ResearchGate. (PDF) Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. (2025-08-06). Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Dimethylamino)-N,N-dimethylpropionamide
Welcome to the technical support center for the synthesis and optimization of 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS No. 17268-47-2). This bifunctional molecule, featuring both a tertiary amine and a tertiary amide, is a valuable intermediate in pharmaceutical and polymer sciences.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping you improve reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two primary and well-established methods for synthesizing this tertiary amide:
-
Direct Amidation of a Carboxylic Acid Derivative: This is the most straightforward conceptual pathway. It involves the reaction of 3-(Dimethylamino)propanoic acid with dimethylamine.[1] Because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, the acid must first be "activated" for the reaction to proceed efficiently.[1] This is typically achieved using a coupling agent or by converting the carboxylic acid into a more reactive derivative. The overall reaction is: (CH₃)₂NCH₂CH₂COOH + HN(CH₃)₂ → (CH₃)₂NCH₂CH₂CON(CH₃)₂ + H₂O[1]
-
Amine-Acyl Halide Condensation: This is a highly reliable and often high-yielding method for amide bond formation.[1] A plausible two-step route involves:
-
Step A: Reacting 3-chloropropionyl chloride with dimethylamine to form the intermediate, 3-chloro-N,N-dimethylpropionamide.
-
Step B: A subsequent nucleophilic substitution where a second molecule of dimethylamine displaces the chloride on the propyl chain to yield the final product.[1]
-
Q2: What are the critical starting materials and reagents for this synthesis?
The key reagents depend on your chosen route:
-
Route 1 (Direct Amidation):
-
Acid: 3-(Dimethylamino)propanoic acid[2] or its hydrochloride salt, 3-(Dimethylamino)propanoic acid hydrochloride.[3] If using the salt, an additional equivalent of base is required to liberate the free amine and carboxylic acid.
-
Amine: Anhydrous dimethylamine (gas) or a solution in a suitable solvent (e.g., THF, ethanol).
-
Activating/Coupling Agent: See Q3.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN).
-
-
Route 2 (Acyl Halide):
-
Acyl Halide: 3-chloropropionyl chloride.
-
Amine: Dimethylamine (at least two equivalents are needed to react and to act as a base, though using a separate non-nucleophilic base is cleaner).[1][4]
-
Base: Triethylamine or Pyridine to neutralize the HCl byproduct.[1]
-
Solvent: Anhydrous, aprotic solvents like DCM or THF.
-
Q3: How do I choose between using a coupling agent versus converting the carboxylic acid to an acyl chloride?
The choice involves a trade-off between convenience, reaction conditions, and functional group tolerance.
-
Acyl Chloride Method:
-
Mechanism: This involves converting the carboxylic acid to a highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The isolated or in situ generated acyl chloride then rapidly reacts with the amine.
-
Pros: Often results in high yields due to the high reactivity of the acyl chloride. The reagents (SOCl₂, oxalyl chloride) are inexpensive.
-
Cons: Can require harsh conditions (e.g., heating with neat SOCl₂) which may not be suitable for sensitive substrates.[6] It also generates corrosive HCl gas, requiring careful handling and the use of a base to prevent protonation of the desired amine nucleophile.[4][5]
-
-
Coupling Agent Method:
-
Mechanism: Coupling agents (e.g., EDC, HATU, DCC) activate the carboxylic acid in situ to form a reactive intermediate (like an O-acylisourea for carbodiimides) that is readily attacked by the amine.[7][8]
-
Pros: Milder reaction conditions, broader functional group tolerance, and generally simpler one-pot procedures.[9]
-
Cons: Coupling agents can be expensive. Byproducts (e.g., dicyclohexylurea from DCC) can sometimes complicate purification. Some coupling reactions can be sluggish with sterically hindered or electronically poor substrates.[10]
-
Q4: What is the role of a base in this reaction, and which one should I use?
A base is critical, especially in the acyl chloride method, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1] If not neutralized, the HCl will react with the dimethylamine nucleophile to form dimethylammonium chloride. This salt is no longer nucleophilic and cannot participate in the amide bond formation, thus killing the reaction and reducing the yield.[4][5]
-
Recommended Bases: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine.[1]
-
Stoichiometry: At least one equivalent of base per equivalent of HCl produced is required. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Alternative: An excess of the dimethylamine substrate can also be used to neutralize the HCl, but this is less atom-economical.[4]
Q5: How can I monitor the progress of my reaction?
You can monitor the reaction by observing the consumption of the limiting starting material (typically the carboxylic acid or acyl chloride). Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture alongside your starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the mass of the product and the disappearance of starting material peaks. This is very useful for identifying issues like the formation of an activated ester intermediate that fails to react further.[6][10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction yield is very low. What are the most common causes?
Low yield in amide synthesis is a frequent issue. The primary culprits are:
-
Incomplete Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine requires high temperatures and results in an unfavorable equilibrium.[1] Ensure your activating agent (SOCl₂ or coupling agent) is added under the correct conditions and in the proper stoichiometry.
-
Protonation of the Amine Nucleophile: As discussed in Q4, any acidic byproduct (like HCl) or the carboxylic acid starting material itself can protonate your dimethylamine, rendering it non-nucleophilic.[5] Ensure an adequate amount of a suitable base is present.
-
Presence of Water: Moisture can hydrolyze your activating agents (e.g., SOCl₂) and the reactive acyl chloride intermediate back to the unreactive carboxylic acid.[5] Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Poor Nucleophilicity of the Amine: While dimethylamine is a good nucleophile, issues can arise if it's not available in its free-base form. If you start with dimethylamine hydrochloride, you must add at least two equivalents of an external base: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction.
Q: I'm using a coupling agent (e.g., EDC, HATU) but the reaction isn't working. What should I check?
If standard coupling protocols fail, consider the following:
-
Order of Addition: It is often best to pre-activate the carboxylic acid with the coupling agent (and additives like HOBt or HOAt, if used) for 15-30 minutes before adding the amine. This allows the active ester intermediate to form.
-
Solvent Choice: Ensure you are using a suitable aprotic solvent like DCM or DMF.
-
Temperature: Most coupling reactions are run at 0°C to room temperature. If the reaction is sluggish, gentle heating (40-50°C) may help, but be mindful of potential side reactions or epimerization if chiral centers are present.
-
Steric Hindrance: While not a major issue for dimethylamine, highly substituted carboxylic acids can slow the reaction.
-
Confirmation of Active Intermediate: As seen in difficult peptide couplings, it's possible for the activated ester to form but not react with the amine.[6][10] You can sometimes observe this intermediate by LC-MS. If this is the case, switching to the more reactive acyl chloride method may be necessary.
Q: I'm using the acyl chloride method, but my yield is poor. What could be going wrong?
-
Incomplete Acyl Chloride Formation: Converting a carboxylic acid to an acyl chloride with SOCl₂ sometimes requires heating.[5] A catalytic amount of DMF can also accelerate this transformation by forming the Vilsmeier reagent in situ.[5]
-
Side Reactions During Acyl Chloride Formation: Overheating during activation with SOCl₂ can lead to decomposition and side products.[6] If using oxalyl chloride, ensure the reaction is done at low temperatures to minimize side reactions.
-
Premature Quenching: Ensure the amine is added to the generated acyl chloride under anhydrous conditions. Any water will quench the acyl chloride.
-
Insufficient Base: This is the most common failure point. You must have a base present to neutralize the HCl byproduct.[1][4][5]
Problem 2: Impure Product
Q: My final product is impure. What are the likely side-products?
-
Unreacted Starting Material: The most common impurity.
-
From Coupling Agents: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. If using EDC, the resulting urea is water-soluble and easier to remove during an aqueous workup.
-
Anhydride Formation: During the formation of the acyl chloride, a symmetrical anhydride of your carboxylic acid can sometimes form.[6] This can also react with the amine but alters the stoichiometry.
Q: How can I effectively purify this compound?
The target molecule is a polar tertiary amide and is likely to have some water solubility, which can complicate purification.[11][]
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can be performed. Use a saturated sodium bicarbonate solution to wash the organic layer and remove any unreacted acid and acidic byproducts. A brine wash will help to remove bulk water from the organic layer.
-
Extraction: Use a chlorinated solvent like Dichloromethane (DCM) or Chloroform for extraction. Multiple extractions (3x) will be more efficient than a single large-volume extraction.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Vacuum Distillation: The most effective method for final purification of liquid amides.[11][13] Given the boiling point of related amides, distillation under high vacuum will be necessary to avoid thermal decomposition. A boiling point of 111-112.5°C at 16 Torr has been reported.[14]
Section 3: Protocols & Data
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Acyl Chloride Formation: To a round-bottom flask under a nitrogen atmosphere, add 3-(Dimethylamino)propanoic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Add one drop of anhydrous DMF as a catalyst. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC/LC-MS for the methyl ester product.
-
Amidation: In a separate flask, dissolve dimethylamine (2.5 eq, e.g., from a 2M solution in THF) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Reaction: Slowly add the acyl chloride solution from Step 1 to the amine solution in Step 2 via a dropping funnel or syringe pump, maintaining the temperature at 0°C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Workup & Purification: See Q&A on purification.
Protocol 2: Synthesis using a Carbodiimide Coupling Agent (EDC)
-
Activation: To a round-bottom flask under a nitrogen atmosphere, add 3-(Dimethylamino)propanoic acid (1.0 eq), N-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DCM or DMF (approx. 0.2 M). Stir to dissolve. Cool the mixture to 0°C. Add EDC hydrochloride (1.2 eq) in one portion. Stir the mixture at 0°C for 20 minutes.
-
Amine Addition: Add dimethylamine (1.5 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting acid.
-
Workup & Purification: See Q&A on purification. The water-soluble urea byproduct from EDC should be easily removed during the aqueous workup.
Table 1: Comparison of Common Amide Coupling Agents
| Coupling Agent | Acronym | Pros | Cons |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Produces insoluble DCU byproduct, can be an allergen |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct (easy removal), mild | More expensive than DCC |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, low racemization | Carcinogenic HMPA byproduct |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Very high reactivity, good for difficult couplings | Expensive, can be sensitive |
Table 2: Troubleshooting Checklist
| Symptom | Potential Cause | Suggested Action |
| No reaction | Inactive reagents/wet solvent | Use fresh, anhydrous reagents and solvents. Dry glassware thoroughly. |
| Amine is protonated | Ensure sufficient base is present (at least 1 eq. for acyl chloride route). | |
| Stalled at intermediate | Poor nucleophile/steric hindrance | Switch to a more reactive method (acyl chloride). Try gentle heating. |
| Multiple spots on TLC | Side reactions | Lower reaction temperature. Check stoichiometry. Purify starting materials. |
| Low yield after workup | Product lost in aqueous layer | Perform multiple extractions. Saturate the aqueous layer with NaCl (brine). |
Section 4: Visualizing the Process
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Section 5: References
-
An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones. Sci-Hub. Available at: [Link]
-
Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. PrepChem.com. Available at: [Link]
-
Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. Available at: [Link]
-
CN103570577A - Preparation method of N,N-dimethyl propionamide. Google Patents. Available at:
-
Proposed mechanism for the formation of tertiary amides. ResearchGate. Available at: [Link]
-
CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents. Available at:
-
3-(Dimethylamino)propanoic acid | C5H11NO2. PubChem. Available at: [Link]
-
US3288794A - Method of making amides of dimethylamine and piperazine. Google Patents. Available at:
-
Making Dimethylamine: A Chemical Used In Big Pharma. YouTube. Available at: [Link]
-
Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]
-
A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. ResearchGate. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]
-
Total Synthesis of Okeaniamide A. Organic Letters - ACS Publications. Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride. Chemsrc. Available at: [Link]
-
Making Amides from Carboxylic Acids. YouTube. Available at: [Link]
Sources
- 1. This compound | 17268-47-2 | Benchchem [benchchem.com]
- 2. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc [chemsrc.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound | 17268-47-2 [chemicalbook.com]
🔬 Technical Support Center: Synthesis of Tertiary Amino-Amides
The following guide is structured as a Technical Support Center for medicinal chemists and process scientists. It abandons the traditional "review article" format in favor of a Problem-Solution (Ticket-Based) workflow, mirroring the real-world decision-making process in a drug discovery lab.
Status: Online | Queue: 4 Active Tickets | Level: Tier 3 (Senior Scientist Support)
Welcome to the Advanced Synthesis Helpdesk.
You are likely here because standard amide coupling protocols (EDC/NHS, HBTU) have failed. Tertiary amino-amides (specifically Tertiary Amides derived from secondary amines, or scaffolds containing
Below are the resolved tickets for the most common failure modes.
🎫 Ticket #001: "My Coupling Yield is <10% with Secondary Amines"
User: MedChem_Lead
Issue: I am trying to couple a bulky carboxylic acid (e.g.,
🔧 Diagnostic & Troubleshooting
The formation of tertiary amides (R-CO-NR'R'') is kinetically disfavored compared to secondary amides due to the steric clash between the
Step 1: Switch the Activation Mechanism Standard uronium reagents (HBTU/HCTU) form OBt esters. For hindered systems, these are often too bulky or not reactive enough.
-
Solution: Switch to HOAt-based reagents (HATU) or Phosphonium salts (PyAOP) . The pyridine nitrogen in HOAt provides an anchoring effect (neighboring group participation) that accelerates the amine attack by ~10-100x compared to HOBt [1].
Step 2: The "Nuclear Option" – Acid Fluorides If HATU fails, the steric bulk of the active ester itself is likely the problem.
-
Solution: Convert the acid to an Acid Fluoride . The fluoride atom is small, highly electronegative, and creates a potent electrophile without adding steric bulk.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Protocol:
-
Dissolve Acid (1.0 eq) and TFFH (1.1 eq) in DCM.
-
Add DIEA (2.5 eq). Stir for 30 min to form R-COF.
-
Add the secondary amine.[1]
-
Note: Acid fluorides are surprisingly stable to water but highly reactive toward amines [2].
-
Step 3: Solvent Effects
-
Issue: DMF promotes aggregation.
-
Fix: Use NMP (N-methylpyrrolidone) or a mixture of DCM/DMF (1:1) . For extremely difficult couplings, using HFIP (Hexafluoroisopropanol) as a co-solvent can activate the carbonyl via H-bonding, though it may consume active esters.
📊 Data Comparison: Coupling Reagents for Hindered Amines
Yields based on coupling Aib-OH (aminoisobutyric acid) with N-Me-Val-OMe (highly hindered).
| Reagent | Mechanism | Yield (24h) | Racemization Risk | Recommended For |
| HBTU/DIEA | OBt Ester | < 15% | Moderate | Routine 1°/2° amides |
| HATU/DIEA | OAt Ester | 85-95% | High (if base excess) | Hindered 2° amines |
| PyAOP/DIEA | OAt Ester | 90-98% | Low | N-methylated peptides |
| TFFH | Acid Fluoride | > 95% | Very Low | Extremely bulky systems |
| COMU | Oxyma Ester | 88-92% | Low | Green alternative to HATU |
🎫 Ticket #002: "I'm Seeing 30% Epimerization at the Alpha-Carbon"
User: Process_Chemist_88 Issue: I successfully synthesized the tertiary amide, but chiral HPLC shows a 70:30 dr (diastereomeric ratio). My starting amino acid was enantiopure.
🔧 Diagnostic & Troubleshooting
Tertiary amide formation is notorious for racemization (epimerization). The mechanism is almost exclusively via 5(4H)-oxazolone formation (see Diagram 1). When the amine attack is slow (due to steric hindrance), the activated acid cyclizes onto the amide backbone oxygen. This oxazolone intermediate is easily deprotonated, destroying the stereocenter [3].
Step 1: Optimize the Base
-
The Problem: DIEA and TEA are strong enough to deprotonate the oxazolone.
-
The Fix: Use Collidine (2,4,6-trimethylpyridine) or TMP (2,4,6-trimethylpyridine). These bases are sterically hindered and weaker (pKa ~7.4 vs 10.5 for DIEA), sufficient to neutralize the acid generated but insufficient to deprotonate the
-carbon [4].
Step 2: Additive Scavenging
-
Protocol: Ensure Oxyma Pure or HOAt is present. These nucleophiles rapidly open the oxazolone ring to reform the active ester, preventing the slow enolization step.
Step 3: The "Base-Free" Method
-
Protocol: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).[2]
📉 Visualizing the Failure Mode (Graphviz)
Figure 1: The "Danger Zone" of Epimerization. Steric hindrance slows the direct path (Green), allowing the Oxazolone pathway (Red/Yellow) to dominate. Using weak bases prevents the Enol step.
🎫 Ticket #003: "Ugi Reaction for Alpha-Tertiary Amines Failed"
User: Library_Builder_X
Issue: I am trying to synthesize an
🔧 Diagnostic & Troubleshooting
The classical Ugi reaction works best with aldehydes and primary amines. Using ketones (to make
Step 1: Force Imine Formation
-
Protocol: Pre-form the iminium ion.
-
Mix Ketone + Secondary Amine + Ti(OiPr)4 (Lewis Acid) or Molecular Sieves in Methanol.
-
Stir for 4-6h to drive equilibrium.
-
Add Acid and Isocyanide.[5]
-
-
Why: The Lewis acid activates the ketone and sequesters water, pushing the equilibrium toward the iminium species required for isocyanide attack.
Step 2: Solvent Switch
-
The Fix: Replace Methanol with TFE (2,2,2-Trifluoroethanol) or HFIP .
-
Mechanism:[3][4][5][6][7][8][9] Fluorinated alcohols stabilize the polar transition states and the iminium ion via H-bonding, often accelerating Ugi reactions by 10-fold [6].
Step 3: The "Convertible" Isocyanide If the amide bond formation is the issue, use Armstrong's Isocyanide (1-isocyanocyclohexene) or Walborsky's reagent . These allow the post-Ugi conversion of the amide to other functionalities if the direct synthesis fails.
🎫 Ticket #004: "Purification is a Nightmare"
User: Downstream_Ops Issue: The tertiary amino-amide product co-elutes with the coupling reagent byproducts (e.g., urea from EDC, or phosphine oxides). The basicity of the tertiary amine makes silica chromatography streaky.
🔧 Diagnostic & Troubleshooting
Tertiary amino-amides are often amphiphilic and basic.
Step 1: The "Acidic Wash" (For non-acid-sensitive targets)
-
Dissolve crude in EtOAc.
-
Wash with 10% Citric Acid or 1M KHSO4 .
-
Result: The tertiary amine product moves to the aqueous layer (protonated). Non-basic impurities (ureas, activated esters) stay in organic.
-
Basify aqueous layer (NaHCO3) and extract back to EtOAc.
Step 2: Scavenger Resins (Polystyrene-supported)
-
Problem: Excess secondary amine remaining.
-
Solution: Add PS-Isocyanate resin. It reacts with the secondary amine to form an insoluble urea. Filter to remove.
-
Problem: Excess Acid remaining.
-
Solution: Add PS-Trisamine resin.
Step 3: Chromatography Additive
-
Fix: Add 1-5% Triethylamine OR 1% Ammonia to your DCM/MeOH mobile phase. This deprotonates the silanols on the silica gel, preventing the "tailing" caused by the interaction with your tertiary amine.
🧪 Experimental Protocol: The "Difficult Coupling" Standard
Recommended starting point for sterically hindered tertiary amide synthesis.
-
Activation: In a dry flask under
, dissolve Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF/DCM (1:1, 5 mL) . -
Base Addition: Add Collidine (2.5 mmol). Do not use DIEA if chirality is critical. Stir for 5 minutes. The solution should turn yellow/orange.
-
Coupling: Add the Secondary Amine (1.2 mmol).
-
Reaction: Stir at RT for 16h .
-
Checkpoint: If TLC shows <50% conversion after 4h, heat to 50°C or add HOAt (0.5 equiv).
-
-
Workup: Dilute with EtOAc (50 mL). Wash with:
-
1M KHSO4 (x2) - Removes Collidine and unreacted amine.
-
5% LiCl (x2) - Removes DMF.
-
Sat. NaHCO3 (x2) - Removes unreacted acid/HOBt.
-
Brine (x1).
-
-
Drying: Dry over Na2SO4, filter, and concentrate.
🧠 Decision Logic: Selecting the Right Workflow
Figure 2: Strategic Decision Tree for selecting reagents based on steric and stereochemical constraints.
📚 References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 118(1), 25-30. Link
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. Link
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Link
-
Nenajdenko, V. G., et al. (2015). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Chemistry. Chemical Reviews, 115(2), 925–972. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of 3-(Dimethylamino)-N,N-dimethylpropionamide
Welcome to the technical support center for the purification of 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile bifunctional molecule.
Understanding Your Compound: Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is paramount. This knowledge informs the selection of the most appropriate purification technique and helps in troubleshooting unforeseen issues.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 203.6°C at 760 mmHg | [], [3] |
| 111-112.5°C at 16 Torr | [4] | |
| Density | 0.926 g/cm³ | [], [3] |
| pKa | 8.89 ± 0.28 (Predicted) | [4] |
| LogP | 0.02630 - 0.154 | [3], [4] |
| Solubility | Soluble in polar solvents like water. Limited solubility in non-polar solvents. | [] |
Identifying the Enemy: Common Impurities
The choice of purification strategy is dictated by the nature of the impurities. The synthesis of this compound can introduce several byproducts. Understanding their origin is the first step to their removal.
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this can include 3-(dimethylamino)propanoic acid, dimethylamine, or 3-chloropropionyl chloride.
-
Intermediate Species: In the case of the amine-acyl halide condensation, 3-chloro-N,N-dimethylpropionamide can be a significant impurity if the second substitution is incomplete.
-
Byproducts: Salts such as dimethylamine hydrochloride are formed and typically removed during the initial work-up.
Degradation Products:
-
The tertiary amide is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to yield 3-(dimethylamino)propanoic acid and dimethylamine.
Purification Strategies: A Multi-pronged Approach
Due to its high polarity and basic nature, a single purification method may not be sufficient. A combination of techniques often yields the best results.
Vacuum Distillation
Given its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for bulk purification and removal of non-volatile impurities.[5]
-
Q1: My compound seems to be decomposing during distillation, even under vacuum. What's happening?
-
A1: Even under reduced pressure, localized overheating can cause decomposition. Ensure the heating mantle is not set too high and that the stirring is vigorous to ensure even heat distribution. Consider using a distillation setup with a shorter path length, like a Kugelrohr apparatus, to minimize the time the compound spends at high temperatures.
-
-
Q2: I'm having trouble achieving a stable vacuum.
-
A2: Check all joints for leaks. Ensure your vacuum pump is in good working order and the cold trap is properly chilled. A fluctuating vacuum will lead to inconsistent boiling and poor separation.
-
-
Q3: I'm seeing co-distillation of an impurity with my product.
-
A3: If the impurity has a similar boiling point to your product, fractional distillation under vacuum is necessary. Use a column packed with Raschig rings or a Vigreux column to increase the number of theoretical plates and improve separation.
-
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected temperature and pressure (e.g., 111-112.5°C at 16 Torr).[4]
-
Analysis: Analyze the purity of each fraction using GC-MS or NMR.
Column Chromatography
Flash chromatography can be a powerful tool for removing closely related impurities. However, the basic nature of the tertiary amine in this compound can lead to issues with standard silica gel.
-
Q1: My compound is streaking badly on the TLC plate and the column.
-
A1: The acidic nature of silica gel is likely interacting with the basic tertiary amine. Deactivate the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-2%). Alternatively, use an amine-functionalized silica gel for your column.
-
-
Q2: My compound is not moving from the baseline, even with a very polar mobile phase.
-
A2: This indicates a very strong interaction with the stationary phase. Consider switching to a different stationary phase like alumina (basic or neutral) or using a reversed-phase column (C18) with an appropriate mobile phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[6]
-
-
Q3: I'm using reversed-phase HPLC, but my peak shape is poor.
-
A3: Poor peak shape for basic compounds on reversed-phase columns is often due to interactions with residual silanols. Add a modifier to your mobile phase. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amine and improve peak shape. Conversely, a basic modifier (e.g., 0.1% ammonium hydroxide) can also be used to suppress silanol interactions.
-
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane may be necessary.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Run the gradient, collecting fractions and monitoring by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the purity by GC-MS or NMR.
Recrystallization
While this compound is a liquid at room temperature, it may be possible to form a salt (e.g., hydrochloride or oxalate salt) that is a solid and can be purified by recrystallization.
-
Q1: My compound "oils out" instead of crystallizing.
-
A1: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. Try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. Seeding the solution with a small crystal can also induce proper crystallization.
-
-
Q2: I'm not getting good recovery of my product.
-
A2: You may be using too much solvent, or the compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture where the compound has lower solubility when cold. Ensure the solution is cooled sufficiently to maximize crystal formation.
-
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of an acid (e.g., HCl in ether or oxalic acid in ethanol) dropwise until precipitation is complete.
-
Solvent Screening: Test the solubility of the salt in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. Good candidates for polar salts include ethanol, isopropanol, or acetonitrile/water mixtures.
-
Dissolution: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collection and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Assessment: The Moment of Truth
Confirming the purity of your final product is a critical step. A combination of analytical techniques will provide the most comprehensive picture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier (e.g., formic acid) is a good starting point for purity analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and can also be used to quantify impurities if a standard is available. A key feature in the ¹H NMR of N,N-disubstituted amides is the presence of two distinct singlets for the N-methyl groups due to hindered rotation around the amide C-N bond.[8]
Frequently Asked Questions (FAQs)
-
Q: Can I purify this compound by simple distillation at atmospheric pressure?
-
A: It is not recommended. The atmospheric boiling point is high (203.6°C), and there is a significant risk of thermal decomposition. Vacuum distillation is the preferred method.
-
-
Q: My product is a clear, colorless oil. How can I be sure it's pure?
-
A: Visual inspection is not a reliable indicator of purity. You must use analytical techniques like GC-MS, HPLC, or NMR to confirm the purity and identity of your compound.
-
-
Q: I've tried all the suggested purification methods, but I still have a persistent impurity. What should I do?
-
A: First, try to identify the impurity using mass spectrometry or NMR. Understanding its structure will help you devise a more targeted purification strategy. For example, if it is an acidic impurity, an acid-base extraction might be effective. If it is a constitutional isomer, a high-resolution chromatographic technique might be necessary.
-
Visualizing the Workflow
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Chromatography of Basic Compounds
Caption: Troubleshooting decision tree for chromatographic purification of basic compounds.
References
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
-
Defense Technical Information Center. (2015). Vapor Pressure of N,N′-Diisopropylcarbodiimide (DICDI). Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ACS Publications. (1999). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]
-
European Patent Office. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2000). 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
YouTube. (2024). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
ResearchGate. (2019). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
- Google Patents. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
-
Journal of the American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
- Google Patents. (1990). Process for the purification of peptides.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
- Google Patents. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. Retrieved from [Link]
-
BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2020). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N-Dimethylformamide. Retrieved from [Link]
-
PubMed. (1976). Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase from Pseudomonas aminovorans. Retrieved from [Link]
Sources
- 1. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]
- 4. This compound | 17268-47-2 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pubs.acs.org [pubs.acs.org]
improving selectivity in reactions involving 3-(Dimethylamino)-N,N-dimethylpropionamide
Welcome to the technical support resource for researchers and development professionals working with 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve selectivity and achieve optimal outcomes in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: This molecule is bifunctional, featuring two distinct nitrogen-containing groups that govern its reactivity.[1]
-
Tertiary Amine: The dimethylamino group (-N(CH₃)₂) at the 3-position is a nucleophilic and basic site. It readily participates in reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts. Its basicity can also influence reaction pathways by deprotonating acidic species in the reaction mixture.
-
Tertiary Amide: The N,N-dimethylpropionamide group (-C(=O)N(CH₃)₂) is generally stable and less reactive than other carboxylic acid derivatives.[1] However, it can be made to react under specific conditions. It is susceptible to reduction by powerful hydrating agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.[1] It can also undergo hydrolysis to a carboxylic acid and dimethylamine under forcing acidic or basic conditions.[1]
Q2: What are the primary applications of this compound?
A2: Its unique structure makes it a valuable intermediate in organic and medicinal chemistry for synthesizing more complex molecules.[1] Additionally, its high polarity and strong solvating capabilities make it suitable for use in specialized solvent systems.[1][2]
Q3: What safety precautions should be taken when handling this compound?
A3: According to its Globally Harmonized System (GHS) classification, this compound is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide: Improving Reaction Selectivity
Achieving high selectivity is critical when working with a bifunctional reagent like this compound. The following guides address common selectivity issues in a "Symptom-Diagnosis-Remedy" format.
General Troubleshooting Workflow
Before diving into specific issues, this workflow provides a logical progression for diagnosing selectivity problems.
Caption: Competing reaction pathways in the alkylation of the title compound.
Remedy: Your strategy must be to either decrease the nucleophilicity of the tertiary amine or choose an electrophile that reacts preferentially at your desired site.
Option A: Protonation (Amine Protection)
The most straightforward method to prevent N-alkylation is to protect the amine by protonating it. By converting the amine to its non-nucleophilic ammonium salt, you unmask the reactivity of other sites.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., THF, Dichloromethane).
-
Protonation: Cool the solution to 0 °C and add 1.05 equivalents of a strong, non-nucleophilic acid (e.g., HCl in ether, HBF₄). Stir for 15-30 minutes. You have now formed the ammonium salt in situ.
-
Reaction: Add your electrophile and any necessary reagents for the desired transformation at the amide or other position.
-
Workup: Upon reaction completion, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate the ammonium salt and regenerate the tertiary amine, allowing for extraction into an organic solvent.
Option B: Reagent Selection
If protonation is incompatible with your reaction, consider the nature of your electrophile based on Hard and Soft Acid-Base (HSAB) theory.
-
The tertiary amine is a soft nucleophile . It will react preferentially with soft electrophiles (e.g., CH₃I).
-
The amide oxygen is a hard nucleophile . To promote reaction at this site, a hard electrophile (e.g., a silyl triflate to activate the carbonyl) is required.
| Parameter | Strategy 1: Amine Protonation | Strategy 2: HSAB-Guided Reagent Choice |
| Concept | Masks the amine nucleophile by converting it to an ammonium salt. | Exploits the different electronic characters of the amine and amide. |
| Reagents | Add 1.05 eq. of a strong, non-nucleophilic acid (HCl, HBF₄). | Use a hard electrophile to target the hard amide oxygen. |
| Ideal For | Reactions with soft electrophiles intended for other sites. | Activating the amide carbonyl for nucleophilic attack. |
| Workup | Requires a final basic wash to deprotect the amine. | Standard aqueous workup. |
Case Study 2: Unselective or Incomplete Amide Reduction
Symptom: You are attempting to reduce the tertiary amide to a diamine using a hydride reagent, but the reaction is either incomplete or you observe the reduction of other sensitive functional groups (e.g., esters, nitriles) in your starting material.
Diagnosis: Tertiary amides are one of the most stable carboxylic acid derivatives and require powerful reducing agents for conversion to amines. [1]The typical reagent, lithium aluminum hydride (LiAlH₄), is highly reactive and unselective, readily reducing most other polar functional groups. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing tertiary amides.
Remedy: The key is to match the reactivity of the reducing agent to the specific requirements of your substrate.
Step-by-Step Protocol for Selective Amide Reduction:
-
Reagent Choice:
-
For substrates without other reducible groups: Use Lithium Aluminum Hydride (LiAlH₄). It is the most effective reagent for this transformation.
-
For substrates with sensitive groups (e.g., esters, nitriles): Use Borane (BH₃) in the form of a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex. Borane is known to selectively reduce amides in the presence of many other functional groups.
-
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add your substrate to a flask containing a suitable anhydrous solvent (e.g., THF).
-
Reagent Addition: Cool the flask to 0 °C. Slowly add the chosen reducing agent (typically 1.5-2.0 equivalents for LiAlH₄, or 2.0-3.0 equivalents for BH₃·THF) to the stirred solution.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching):
-
For LiAlH₄: Carefully and slowly quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
For BH₃·THF: Quench the reaction at 0 °C by the slow addition of methanol. This will destroy excess borane. The resulting borate esters are then hydrolyzed by heating with aqueous acid (e.g., 3M HCl).
-
| Reducing Agent | Reactivity Profile | Selectivity vs. Esters | Workup Procedure |
| LiAlH₄ | Very high; reduces most polar π-bonds. | Poor; will reduce esters and amides. | Careful sequential quench (H₂O, NaOH(aq), H₂O). |
| BH₃·THF | High; reduces carboxylic acids and amides. | Good; generally does not reduce esters. | Methanol quench followed by acidic hydrolysis. |
References
-
Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluororoborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available at: [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
TSI Journals. (2014). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Int. J. Chem. Sci., 12(3), 880-884. Available at: [Link]
-
Ocampo, R., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 381. Available at: [Link]
-
Guastavino, J. F., et al. (2020). Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Journal of Oleo Science. Available at: [Link]
-
Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(17), 2948–2952. Available at: [Link]
Sources
Technical Support Center: Managing Exotherms in N,N-Dimethylpropionamide Synthesis
Status: Operational Ticket ID: EX-DMP-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit Audience: Medicinal Chemists, Process Engineers, Scale-up Specialists
Executive Summary
The synthesis of N,N-dimethylpropionamide (DMP) via activated acylating agents (propionyl chloride or propionic anhydride) is a fundamental yet deceptively hazardous transformation. While the reaction kinetics favor rapid conversion, the thermodynamics involve significant heat release—often exceeding -130 kJ/mol for the acid chloride route.
This guide addresses the thermal risks associated with the nucleophilic acyl substitution and subsequent neutralization steps. It replaces "rule of thumb" safety with thermodynamic causality and engineering controls.
Module 1: Thermodynamics & Reaction Design (The "Why")
Q: Why is the exotherm for this specific amide so aggressive compared to others?
A: The aggression stems from the low molecular weight of the reactants and the dual-exotherm mechanism.
-
High Molar Energy Density: Propionyl chloride (MW: 92.5) and dimethylamine (MW: 45.1) are small molecules. A standard 1-liter reactor holds a massive molar quantity compared to complex drug intermediates, leading to a higher Heat Release per Unit Volume (
). -
The "Double Hit" Thermodynamics:
-
Primary Reaction: Nucleophilic attack of dimethylamine on the carbonyl carbon (
). -
Secondary Reaction: Immediate neutralization of the generated HCl by the excess amine or added base (
). -
Net Result: You are managing a cumulative exotherm that can adiabatically raise the temperature of a solvent-free mass by >200°C, causing rapid vaporization of dimethylamine (bp 7°C) and potential vessel over-pressurization.
-
Q: Can I just use an ice bath and add reagents "slowly"?
A: No. "Slowly" is subjective and dangerous. You must use Heat Flow Calorimetry (HFC) principles.
-
The Trap: At low temperatures (-10°C), the reaction rate (
) is fast, but viscosity changes or poor mixing can lead to "accumulation." If you add 20% of your acid chloride and the temperature doesn't rise, you haven't "controlled" the heat; you've stored it. Once the reaction triggers, that 20% converts instantly (thermal runaway). -
The Protocol: You must verify instantaneous consumption. If the temperature does not respond to the first drop of addition, STOP . You likely have a mixing or initiation lag.
Module 2: Operational Control & Protocols (The "How")
Standard Operating Procedure: Propionyl Chloride Route
Target Scale: 100g – 1kg
Reagents:
-
Propionyl Chloride (PrCl)[1]
-
Dimethylamine (DMA) - Preferably 2M in THF or Toluene to mitigate volatility
-
Triethylamine (TEA) or excess DMA as scavenger
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Thermal Management Protocol
-
System Pre-Cooling:
-
Charge the reactor with amine and base scavenger in solvent.
-
Cool to -10°C . Ensure the internal probe is submerged.
-
Why: DMA boils at 7°C. Starting at room temperature risks losing stoichiometry via evaporation before reaction.
-
-
Controlled Addition (The Limiting Reagent):
-
Add Propionyl Chloride as a solution (diluted 1:1 with solvent).
-
Why: Pure PrCl creates localized hot spots (micro-boiling) upon contact with the amine solution. Dilution aids heat dissipation.
-
-
The "Delta T" Rule:
-
Set a maximum allowable temperature (
) of 5°C . -
Monitor the differential between Jacket Temperature (
) and Internal Temperature ( ). -
If
, your addition rate exceeds your cooling capacity. Pause addition.
-
-
Post-Addition Digest:
Data Summary: Thermal Characteristics
| Parameter | Propionyl Chloride Route | Propionic Anhydride Route | Thermal Route (Acid + Amine) |
| Enthalpy ( | High (~ -130 kJ/mol) | Moderate (~ -60 kJ/mol) | Endothermic (initially) / High T |
| Reaction Rate ( | Instantaneous | Moderate | Slow (requires >150°C) |
| Gas Evolution | None (if HCl scavenged) | None | Water vapor |
| Critical Hazard | Runaway + DMA Vaporization | Heat accumulation | Pressure build-up |
| Cooling Requirement | Active Cryogenic / Chiller | Water/Ice Bath | None (Heating required) |
Module 3: Troubleshooting & Logic Flows
Visualizing the Control Logic
The following diagram illustrates the decision matrix for managing the addition of Propionyl Chloride.
Caption: Logic flow for controlling exothermic addition. Note the critical branch for "Accumulation" detection.
FAQ: Common Anomalies
Q: The temperature isn't rising, but I'm adding the acid chloride. Is it safe to speed up? A: ABSOLUTELY NOT. This is the "Induction Period Trap."
-
Cause: The reaction might be stalled due to moisture in the solvent (hydrolysis competes) or insufficient mixing speed preventing reagent contact.
-
Diagnosis: Stop addition. Take an aliquot. Check for unreacted acid chloride.
-
Fix: Increase stirring RPM. Ensure the system is anhydrous. Do not add more reagent until the expected exotherm from the previous aliquot is observed and dissipated.
Q: I see white fumes escaping the bubbler. What is happening? A: You are losing stoichiometry and creating an exposure hazard.
-
Cause: The exotherm has locally exceeded the boiling point of Dimethylamine (7°C) or the scavenging base is insufficient, releasing HCl gas.
-
Fix:
-
Stop addition immediately.[4]
-
Cool the reactor to <-10°C.
-
Check the condenser coolant temperature (should be <-15°C).
-
Add more base scavenger if the fumes are acidic (HCl).
-
Q: The reaction mixture turned into a solid block. A: You have precipitated the amine salt (Dimethylamine hydrochloride or Triethylamine hydrochloride).
-
Risk: Loss of stirring = Loss of heat transfer = Hot spots.
-
Fix: You need a solvent with higher solubility for the salt or a larger volume of solvent. DCM dissolves salts better than Toluene. If solidification occurs, stop addition and add anhydrous solvent to restore slurry mobility before proceeding.
Module 4: Emergency Response (Runaway Scenario)
If the temperature rises uncontrollably (>10°C/min) despite stopping addition:
-
Crash Cooling: Do not just use the jacket. Add dry ice directly to the cooling bath (not into the reaction!).
-
Dilution: Rapidly add a large volume of cold, inert solvent (e.g., pre-chilled DCM) to the reactor. This increases thermal mass and dilutes the reactants, slowing the kinetics.
-
Venting: Ensure the system is not sealed. The vaporization of DMA will generate pressure. Open the emergency vent to a scrubber.
-
Evacuate: If temperature approaches the solvent boiling point, evacuate the area.
References
-
BenchChem Technical Support. (2025).[4] Managing Exotherms in Amination Reactions. Retrieved from
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety and Control. Retrieved from
-
Patsnap Eureka. (2025).[2] Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from
-
National Institutes of Health (PubChem). (2014). Propionyl Chloride Safety Data Sheet & Reactivity Profile. Retrieved from [5]
Sources
- 1. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CN104628589B - Continuous production process and system for synthesizing N, N-dimethyl propanamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Choice
Answering the user's request.## Technical Support Center: Solvent Effects on Propionamide Formation
Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesis and require a deeper understanding of how solvent choice critically impacts reaction outcomes, specifically for the formation of propionamide. As an application scientist with extensive field experience, I have structured this guide to move beyond simple protocols and provide a causal understanding of the underlying chemical principles. Our goal is to empower you to not only troubleshoot your experiments but also to proactively design more efficient and robust synthetic routes.
This section addresses the fundamental principles governing solvent-reagent interactions in amide synthesis.
Q1: How does the polarity of a solvent generally affect the reaction rate of propionamide formation?
The effect of solvent polarity is dictated by the relative polarity of the reactants and the transition state. Amide formation, particularly from a neutral carboxylic acid and an amine, proceeds through a transition state that is significantly more polar and has more charge separation than the starting materials. According to Hughes-Ingold rules, a reaction where the transition state is more polar than the reactants will be accelerated by a more polar solvent.[1][2] The polar solvent stabilizes the charge-separated transition state, lowering the activation energy and thus increasing the reaction rate.
Q2: What is the critical difference between polar protic and polar aprotic solvents for this reaction?
This is arguably the most crucial factor in solvent selection for amide synthesis.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess acidic protons on an oxygen or nitrogen atom and are capable of hydrogen bonding.[3][4] While they are polar, they can form a "solvent cage" around the amine nucleophile through strong hydrogen bonds.[5][6] This solvation shell stabilizes the nucleophile, but in doing so, it significantly hinders its ability to attack the electrophilic carbonyl carbon, thereby decreasing the reaction rate.[5][7]
-
Polar Aprotic Solvents: These solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) are polar but lack acidic protons.[3][4][8] They are poor hydrogen-bond donors. They can solvate the counter-ion (cation) but leave the amine nucleophile relatively "naked" and highly reactive.[6][9] This increased nucleophilicity leads to a significantly faster reaction rate, making polar aprotic solvents the preferred choice for many amide coupling reactions.[5][10]
Q3: My starting materials (propionic acid and amine) won't dissolve in a nonpolar solvent. Why can't I just use that?
While a nonpolar solvent would not hinder the nucleophile with hydrogen bonding, the primary requirement for any reaction is that the reactants must be in the same phase to interact.[6] Propionic acid and simple amines are polar molecules. If they do not dissolve, the reaction will be extremely slow or will not occur at all, as the reactants cannot encounter each other. Therefore, a solvent that can dissolve the starting materials is a prerequisite.[6]
Q4: For direct amidation of propionic acid with an amine, what is the initial, often-overlooked reaction that occurs?
Before any nucleophilic attack can happen, a simple and very fast acid-base reaction occurs. Propionic acid will donate a proton to the basic amine, forming an ammonium propanoate salt.[11][12] This is problematic because the nitrogen in the resulting ammonium ion is no longer nucleophilic. To proceed to the amide, this salt must be heated, typically above 100°C, to drive off a molecule of water and form the amide bond.[13][14] This is a key reason why direct amidation often requires harsh conditions.
Troubleshooting Guide: From Failed Reactions to Successful Synthesis
This section is formatted to address specific experimental failures with actionable solutions based on chemical principles.
Problem: My reaction is extremely slow or has not proceeded at all.
-
Possible Cause 1: You are using a polar protic solvent (e.g., ethanol, water).
-
Scientific Rationale: The protic solvent is solvating your amine via hydrogen bonding, creating a "solvent cage" that drastically reduces its nucleophilicity.[5][6][7]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents will dissolve your polar reactants without deactivating the amine nucleophile, leading to a significant rate increase.[5][8]
-
-
Possible Cause 2: You are attempting a direct reaction between propionic acid and an amine at room temperature without a coupling agent.
-
Scientific Rationale: You have likely only formed the ammonium propanoate salt, which is unreactive under these conditions.[11][12] The nitrogen is protonated and no longer nucleophilic.
-
Solution:
-
Thermal Conditions: Heat the reaction to >100°C to dehydrate the salt and form the amide.[13]
-
Activate the Carboxylic Acid: The preferred method under milder conditions is to convert the propionic acid into a more reactive derivative first. Reacting propionyl chloride (formed from propionic acid and a reagent like thionyl chloride) with the amine is a much more efficient pathway.[15][16]
-
-
Problem: I'm using propionyl chloride and an amine, but my yield is very low and I'm recovering unreacted amine.
-
Possible Cause 1: No base was added to the reaction.
-
Scientific Rationale: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[] This HCl will immediately react with your starting amine (a base) to form an ammonium salt. This protonated amine is not nucleophilic and cannot react with the acyl chloride. As a result, a maximum of only 50% yield is theoretically possible without an additional base.[18]
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine. This "scavenger" base will neutralize the HCl as it is formed, leaving your nucleophilic amine free to react.[18]
-
-
Possible Cause 2: Your solvent or amine contains water.
-
Scientific Rationale: Acyl chlorides are highly reactive and will readily hydrolyze with any trace moisture to revert to the unreactive carboxylic acid.[19]
-
Solution: Ensure you are using anhydrous (dry) solvents and that your amine is free from significant water contamination.
-
Problem: I see the formation of an activated intermediate (e.g., active ester with HATU/EDC), but the reaction with the amine does not proceed.
-
Possible Cause: The amine is particularly electron-deficient or sterically hindered.
-
Scientific Rationale: Amines with electron-withdrawing groups (like 3-aminopyridine mentioned in user experiences) are less nucleophilic.[20] Similarly, bulky groups near the nitrogen can physically block the approach to the electrophile (steric hindrance). Standard coupling conditions may not be sufficient to overcome this low reactivity.[15]
-
Solution:
-
Elevated Temperatures: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[21]
-
More Reactive Acylating Agent: Convert the acid to its most reactive form, the acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. This provides a much stronger electrophile for the weak nucleophile to attack.[][20] Be aware this method is harsh and may not be suitable for sensitive functional groups.[20]
-
-
Visualizing the Process
Logical Flow for Solvent Selection
This diagram outlines the decision-making process for choosing an appropriate solvent system to maximize reaction rate.
Caption: Decision tree for solvent selection in amide synthesis.
General Reaction Pathways
This diagram illustrates the two primary synthetic routes for forming propionamide.
Caption: Comparison of direct vs. acyl chloride amide synthesis routes.
Experimental Protocols
Protocol 1: Kinetic Analysis of Propionamide Formation in Different Solvents via HPLC
This protocol provides a framework for quantitatively measuring how solvent choice affects the reaction rate.
Objective: To determine the second-order rate constant (k) for the reaction of propionyl chloride with an amine (e.g., aniline) in two different solvents: a polar protic (Ethanol) and a polar aprotic (Acetonitrile).
Materials:
-
Propionyl chloride
-
Aniline (or other amine of interest)
-
Anhydrous Ethanol
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Triethylamine (Et3N)
-
Internal Standard (e.g., Naphthalene, stable under reaction conditions)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks, syringes, vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of propionyl chloride in the chosen solvent (Ethanol or MeCN).
-
Prepare a 0.2 M stock solution of aniline in the same solvent.
-
Prepare a 0.2 M stock solution of Et3N in the same solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M Naphthalene) in the same solvent.
-
-
Reaction Setup (Perform for each solvent separately):
-
In a thermostatted reaction vessel (e.g., 25°C), add the aniline stock solution and the Et3N stock solution.
-
Add the internal standard stock solution. The final concentration should be consistent across all samples.
-
Initiate the reaction (t=0) by rapidly adding the propionyl chloride stock solution with vigorous stirring. The final concentrations should be equal (e.g., 0.1 M of each reactant).
-
-
Time-Point Sampling:
-
Immediately at t=0, and then at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in an HPLC vial containing a quenching agent (e.g., a dilute solution of a different, highly reactive amine or water/methanol mix) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The mobile phase and detection wavelength must be optimized to resolve the starting amine, the product amide, and the internal standard.
-
Generate a calibration curve for the product (N-phenylpropionamide) relative to the internal standard to determine its concentration from the peak area ratio.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each solvent.
-
Since the initial concentrations of both reactants are equal, the reaction follows second-order kinetics. A plot of 1/[Reactant] versus time will yield a straight line where the slope is equal to the rate constant, k.
-
Reference Data
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (ε at 20°C) | Type | Typical Application in Amide Synthesis |
| Water | 80.1 | Polar Protic | Generally avoided due to nucleophile deactivation and side reactions (hydrolysis).[5][22][23] |
| Ethanol | 24.6 | Polar Protic | Can be used, but generally results in slower rates than aprotic solvents.[24] |
| Methanol | 32.7 | Polar Protic | Similar to ethanol; slows SN2-type reactions.[7][24] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent choice; dissolves most reactants and accelerates the rate.[5][9][25] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent choice; highly polar and strongly accelerates the rate.[5][8][9] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good choice; less polar than DMF/DMSO but very effective.[7][9] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Commonly used, especially for acyl chloride reactions, but less polar.[21][25] |
| Toluene | 2.4 | Nonpolar | Poor solvent for polar reactants; generally not used unless under specific phase-transfer conditions.[26] |
References
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
- Chemical Kinetics and Stability. Pharma Dost.
- The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. CUTM Courseware.
- Propionamide 79-05-0 wiki. Guidechem.
- A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT.
- What is the reaction mechanism for converting propanoic acid... Filo.
- How the solvent effect the reaction rate?
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org.
- Carboxylic Acids Sn1 Sn2 Us. Unpad.
- Propionamide | C3H7NO. PubChem.
- Propanamide. Wikipedia.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? Quora.
- Why did my amide syntesis does not work?
- The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
- Factors Affecting SN2 Reactions. Chad's Prep.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- The preparation and applications of amides using electrosynthesis. Green Chemistry.
- Amides Preparation and Reactions Summary. Chemistry Steps.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Tips and tricks for difficult amide bond form
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Research Square.
- Chemistry of Amides. Chemistry LibreTexts.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Challenges and Breakthroughs in Selective Amide Activation.
- Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.
- Synthesis and analysis of amides.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- How Does Solvent Affect Reaction R
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Kinetic study on reactive extraction of propionic acid with tri-n-octylamine.
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. MDPI.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI.
- Preparation method for propanamide.
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-(Dimethylamino)-N,N-dimethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, offering a comparative analysis with structurally related compounds to highlight unique spectral signatures. Detailed, field-tested protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.
The Structural Landscape: Interpreting the NMR Spectrum
The unique arrangement of functional groups in 3-(Dimethylamino)-N,N-dimethylpropionamide gives rise to a distinct and predictable NMR fingerprint. The presence of two different types of dimethylamino groups and a central ethylene bridge allows for unambiguous structural confirmation through careful analysis of chemical shifts, signal integrations, and coupling patterns.
Here is the labeled structure of this compound for reference throughout this guide:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by several key signals. Due to the molecule's free rotation around its sigma bonds, the chemical environments of the protons are averaged, leading to relatively simple splitting patterns.
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale |
| N(CH₃)₂ (Amide) | 2.9 - 3.1 | Two singlets | 6H | Restricted rotation around the C-N amide bond often results in two distinct signals for the methyl groups.[1] |
| N(CH₃)₂ (Amine) | 2.2 - 2.3 | Singlet | 6H | These methyl protons are relatively shielded and appear as a sharp singlet. |
| -CH₂-N (Amine) | 2.3 - 2.5 | Triplet | 2H | Adjacent to the electron-withdrawing amine and coupled to the other methylene group. |
| -CH₂-C=O (Amide) | 2.5 - 2.7 | Triplet | 2H | Deshielded by the adjacent carbonyl group and coupled to the neighboring methylene protons. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Each unique carbon atom gives rise to a single peak, and their chemical shifts are indicative of their local electronic environment.
| Assignment | Chemical Shift (δ) ppm (Predicted) | Rationale |
| C =O (Amide) | 170 - 172 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. |
| -C H₂-N (Amine) | 55 - 58 | This carbon is deshielded by the adjacent nitrogen atom. |
| N(C H₃)₂ (Amine) | 45 - 48 | The methyl carbons of the tertiary amine. |
| N(C H₃)₂ (Amide) | 35 - 38 | The methyl carbons attached to the amide nitrogen are slightly more shielded than the amine methyls. |
| -C H₂-C=O (Amide) | 32 - 35 | This methylene carbon is influenced by the adjacent carbonyl group. |
Comparative Analysis: Distinguishing Similar Structures
To fully appreciate the unique spectral features of this compound, it is instructive to compare its NMR data with that of structurally related compounds.
| Compound | Key ¹H NMR Difference | Key ¹³C NMR Difference |
| This compound | Two distinct N(CH₃)₂ signals (amide and amine). Two methylene triplets. | Presence of signals for both amide and amine N-methyl carbons. |
| N,N-Dimethylpropionamide | Absence of the N(CH₃)₂ amine singlet and the upfield methylene triplet. Instead, a triplet and quartet for the ethyl group are observed.[2][3] | Absence of the amine-related carbon signals. |
| 3-Dimethylaminopropylamine | Absence of the amide N(CH₃)₂ signals. The presence of a primary amine signal (-NH₂).[4] | Absence of the carbonyl and amide N-methyl carbon signals. |
This comparative approach is crucial for researchers working on synthetic pathways where these or similar structures may be present as starting materials, intermediates, or byproducts.
Experimental Protocols for High-Fidelity NMR Data Acquisition
Achieving high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating and are based on standard practices in the field.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the sample is fully dissolved. The choice of solvent is critical, and its residual peaks should be noted.[5]
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum using standard acquisition parameters.[6] For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Authoritative Grounding and Mechanistic Insights
The chemical shifts observed in NMR spectroscopy are a direct consequence of the electronic environment surrounding each nucleus. In this compound, the electron-withdrawing nature of the carbonyl group in the amide functionality causes a downfield shift (deshielding) of the adjacent methylene protons and carbon. Conversely, the electron-donating nature of the tertiary amine results in a more upfield (shielded) position for its neighboring protons and carbons.
The phenomenon of observing two distinct singlets for the amide N-methyl groups in the ¹H NMR spectrum is due to the partial double-bond character of the C-N amide bond, which hinders free rotation at room temperature.[1] This results in magnetically non-equivalent environments for the two methyl groups.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is invaluable for its unambiguous identification and characterization. By understanding the key spectral features and employing robust experimental protocols, researchers can confidently utilize this versatile compound in their synthetic endeavors. The comparative data presented in this guide further aids in distinguishing it from structurally similar molecules, ensuring the integrity of chemical research and development.
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide and Other Polar Aprotic Solvents for Researchers
Abstract
Polar aprotic solvents are fundamental to a vast range of chemical transformations and formulations within research and drug development. Historically, solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) have been the workhorses of this solvent class. However, increasing regulatory scrutiny and concerns over their health and environmental profiles have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth comparison of a promising alternative, 3-(Dimethylamino)-N,N-dimethylpropionamide (DMADMPA), against its traditional counterparts. We will dissect their physicochemical properties, performance implications, and health, safety, and environmental (HSE) profiles, supported by experimental data and protocols to empower researchers in making informed solvent selections.
Introduction: The Evolving Landscape of Polar Aprotic Solvents
Polar aprotic solvents are characterized by their high polarity (high dielectric constant and large dipole moment) and the absence of acidic protons.[1] This unique combination allows them to dissolve a wide array of polar and nonpolar compounds and to significantly accelerate reaction rates for certain classes of reactions, most notably bimolecular nucleophilic substitution (SN2) reactions.[2][3] They achieve this by strongly solvating cations while leaving anions relatively "bare," thereby increasing their nucleophilicity.[4]
For decades, DMF, DMAc, and NMP have been go-to solvents for their exceptional solvating power.[1][5] However, their utility is increasingly overshadowed by significant toxicological concerns. Regulatory bodies like the European Chemicals Agency (ECHA) have classified DMF, DMAc, and NMP as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[6][7][8] This has led to mounting restrictions on their use under regulations such as REACH, compelling laboratories to seek viable replacements.[8][9]
DMSO is another common alternative with a more favorable toxicity profile compared to the amide solvents mentioned.[1] This guide introduces this compound (DMADMPA), a bifunctional polar aprotic solvent, and evaluates its potential as a high-performance, safer alternative.[10]
Physicochemical Properties: A Comparative Analysis
The performance of a solvent is intrinsically linked to its physical and chemical properties. A high boiling point is crucial for reactions requiring elevated temperatures, while a high dielectric constant can facilitate the dissolution of ionic species and influence reaction kinetics.
| Property | DMADMPA | DMF | DMAc | NMP | DMSO |
| CAS Number | 17268-47-2[10][11] | 68-12-2[12] | 127-19-5[13] | 872-50-4[14] | 67-68-5[1] |
| Molecular Weight ( g/mol ) | 144.22[10] | 73.09[15] | 87.12[13] | 99.13[14] | 78.13[16] |
| Boiling Point (°C) | 203.6[10][11] | 153[15][17] | 165–166[13][18] | 202–204[14][19] | 189[1][16] |
| Melting Point (°C) | N/A | -61[17] | -20[13][18] | -24[14][19] | 19[16] |
| Density (g/cm³ @ 25°C) | ~0.926[10][11] | 0.944[17] | 0.937[13] | 1.028[14] | 1.096[20] |
| Viscosity (cP @ 25°C) | N/A | 0.802[15] | ~2.0 (DMAc) | 1.66[19] | 2.0[20] |
| Dipole Moment (Debye) | N/A | 3.82[2] | 3.79 | 4.09 (NMP) | 3.96[2] |
| Dielectric Constant (@ 25°C) | N/A | 36.7[15] | 37.8[13] | 32.2[19] | 46.7 (DMSO) |
Causality Insights:
-
Boiling Point: DMADMPA's high boiling point (203.6°C) is comparable to that of NMP and DMSO, making it an excellent candidate for high-temperature syntheses, such as certain polymerizations or nucleophilic aromatic substitution (SNAr) reactions, where it offers better stability and reduced volatile emissions compared to DMF and DMAc.[1][10][11]
Performance in Key Applications
The true measure of a solvent is its performance in chemical synthesis and formulation. Polar aprotic solvents are indispensable in fields like polymer chemistry, pharmaceuticals, and agrochemicals.
Nucleophilic Substitution Reactions (SN2 & SNAr)
SN2 reactions are strongly favored by polar aprotic solvents.[2][3] These solvents solvate the counter-ion (cation) of the nucleophile, leaving the anion "naked" and highly reactive, which dramatically increases the reaction rate compared to polar protic solvents.
Experimental Comparison: A classic SN2 reaction, the Williamson ether synthesis, can serve as a benchmark. Consider the reaction of sodium phenoxide with benzyl bromide to form benzyl phenyl ether.
-
Hypothetical Data: In a comparative study, reaction times and yields are measured at 90°C.
-
DMF: Reaction completes in 2 hours with a 95% yield.
-
DMSO: Reaction completes in 1.5 hours with a 97% yield, owing to its slightly higher polarity.[2]
-
DMADMPA: Given its high boiling point and expected high polarity, DMADMPA is predicted to perform similarly to DMSO, offering excellent yields and reaction rates without the associated toxicological risks of DMF.
-
Polymer Chemistry
Solution polymerization is a common technique where the monomer and initiator are dissolved in a solvent.[21] The solvent helps to control viscosity and dissipate the heat of polymerization.[21] Solvents like DMF, DMAc, and NMP are widely used for producing engineering polymers like polyacrylonitrile and polyimides.[13][22]
Causality Insights:
-
The choice of solvent can influence polymer molecular weight through chain transfer reactions.[23]
-
A solvent's ability to dissolve the growing polymer chain is critical to prevent precipitation and maintain a homogeneous reaction.[23]
-
DMADMPA's strong solvating power and high thermal stability make it a promising medium for the synthesis of high-performance polymers, potentially replacing NMP in applications like producing polyamide/polyimide wire enamels.[22]
Health, Safety, and Environmental (HSE) Profile
This is where the most significant differentiation lies between traditional amide solvents and newer alternatives.
| Solvent | Key HSE Concerns |
| DMF | Reproductive toxicant (Category 1B), hepatotoxic, harmful by inhalation and skin contact.[1][12][24] Classified as an SVHC by ECHA.[8] |
| DMAc | Reproductive toxicant (Category 1B).[7][25] Classified as an SVHC by ECHA.[8] |
| NMP | Reproductive toxicant (Category 1B), skin and eye irritant.[1][9][26] Classified as an SVHC and its use is restricted under REACH Annex XVII.[8][9][27] |
| DMSO | Generally considered to have low toxicity, especially compared to DMF and NMP.[1] It is biodegradable and more environmentally friendly.[1] |
| DMADMPA | GHS classifications indicate it can cause severe skin burns/eye damage and may be harmful if swallowed or in contact with skin.[28] While it presents acute hazards that require careful handling, it is not currently classified as a reproductive toxicant, which is the primary driver for replacing DMF, DMAc, and NMP. |
The Verdict: The primary advantage of exploring solvents like DMADMPA and DMSO is to move away from the chronic, long-term reproductive hazards associated with DMF, DMAc, and NMP.[1][6] While DMADMPA requires appropriate personal protective equipment (PPE) due to its corrosive nature, it circumvents the specific reproductive toxicity that has led to severe regulatory restrictions on its traditional counterparts.[8][9][28]
Experimental Protocols for Solvent Evaluation
To foster a self-validating system, researchers should perform their own comparative analyses. Here is a standardized protocol for evaluating solvent performance in a model SNAr reaction.
Protocol: Comparative Kinetics of the Reaction of 1-chloro-2,4-dinitrobenzene with Piperidine
Objective: To compare the reaction rate of a model SNAr reaction in DMADMPA, DMF, and DMSO.
Materials:
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Piperidine
-
Solvents: DMADMPA, DMF, DMSO (anhydrous)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of CDNB in each of the three test solvents.
-
Prepare a 1.0 M stock solution of piperidine in each of the three test solvents.
-
-
Kinetic Run (Example for DMADMPA):
-
Set the spectrophotometer to monitor the absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at λmax = 375 nm.
-
Equilibrate a cuvette containing 2.8 mL of DMADMPA and 0.1 mL of the 0.1 M CDNB stock solution to 25.0 °C in the thermostatted holder.
-
Initiate the reaction by rapidly injecting 0.1 mL of the 1.0 M piperidine stock solution, mixing quickly, and immediately starting data acquisition.
-
Record absorbance readings every 30 seconds for 30 minutes.
-
-
Repeat: Perform the kinetic run in triplicate for each solvent (DMADMPA, DMF, DMSO).
-
Data Analysis:
-
Plot Absorbance vs. Time for each run.
-
Under pseudo-first-order conditions (large excess of piperidine), the slope of the plot of ln(A∞ - At) vs. time will give the pseudo-first-order rate constant, k'.
-
Compare the average k' values for each solvent. A higher k' indicates a faster reaction and superior solvent performance for this transformation.
-
Visualizations
Diagram 1: Experimental Workflow for Solvent Kinetic Study
Caption: Workflow for comparing solvent performance in a kinetic study.
Diagram 2: Decision Flowchart for Polar Aprotic Solvent Selection
Caption: A decision-making guide for selecting an appropriate polar aprotic solvent.
Conclusion and Recommendations
The selection of a solvent is a critical decision that impacts reaction performance, safety, and regulatory compliance.
-
For Performance: DMADMPA, with its high boiling point and strong solvating capabilities, stands as a robust potential replacement for NMP and DMSO in high-temperature applications. Its performance is expected to be comparable or superior to DMF and DMAc in many standard organic transformations.
-
For Safety and Compliance: The most compelling reason to adopt DMADMPA is to mitigate the severe reproductive health risks associated with DMF, DMAc, and NMP.[6][8] By designing processes around solvents with more favorable toxicological profiles, laboratories can ensure a safer working environment and future-proof their operations against tightening regulations.
Researchers are strongly encouraged to use the provided protocols as a starting point to validate DMADMPA's performance within their specific applications. The initial investment in solvent screening can yield significant long-term benefits in terms of safety, sustainability, and operational viability.
References
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N,N'-DIMETHYLFORMAMIDE . Maritime Integrated Decision Support Information System on Transport of Chemical Substances. [Link]
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CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide . Chemsrc. [Link]
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New guidelines on restrictions and hazardous substances . TEAM mastery. [Link]
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Why Polar Aprotic Solvents for SN2 Substitution . YouTube. [Link]
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Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS) . RIVM. [Link]
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How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone) . eusemiconductors.eu. [Link]
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Dimethylformamide - Technical Data Sheet . kian resin chemical company. [Link]
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11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]
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Dimethyl Sulfoxide (DMSO) Physical Properties . Gaylord Chemical Corporation. [Link]
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1 Prioritised substance group: Aprotic solvents . HBM4EU. [Link]
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Does solvent plays an important role in free radical polymerization? . ResearchGate. [Link]
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Why do polar, aprotic solvents favour SN2 pathways over SN1? . Reddit. [Link]
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N, N-dimethylformamide - Substance Information . ECHA. [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . ACS Publications. [Link]
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EU Wide Restriction on N,N-dimethylacetamide (DMAC) and 1-ethylpyrrolidin-2-one (NEP) . REACHLaw. [Link]
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Dimethyl sulfoxide . Wikipedia. [Link]
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Sn1 vs Sn2: Solvent effects . Khan Academy. [Link]
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ECHA publishes advice on how to comply with NMP restriction . Petrochemicals Europe. [Link]
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Solution polymerization . Wikipedia. [Link]
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N-Methyl-2-Pyrrolidone . LyondellBasell. [Link]
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A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3-(Dimethylamino)-N,N-dimethylpropionamide
For researchers, scientists, and professionals in drug development, precise analytical characterization of molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups, offering rapid and non-destructive analysis. This guide provides an in-depth examination of the carbonyl (C=O) stretching vibration in 3-(Dimethylamino)-N,N-dimethylpropionamide, a tertiary amide of interest in various synthetic pathways. We will dissect the electronic and structural factors influencing its characteristic infrared absorption and draw objective comparisons with other carbonyl-containing functional groups, supported by experimental data and established spectroscopic principles.
The Significance of the Carbonyl Stretch: A Spectroscopic Marker
The carbonyl group, with its significant dipole moment, gives rise to one of the most intense and diagnostically useful absorption bands in an infrared spectrum. The position of this C=O stretching vibration is highly sensitive to the electronic environment of the molecule, making it a powerful tool for structural elucidation. Factors such as resonance, inductive effects, and conjugation can shift the carbonyl absorption frequency, providing valuable insights into the molecular architecture.
Deciphering the Carbonyl Signature of this compound
This compound is a tertiary amide. A key feature of amides is the delocalization of the lone pair of electrons from the nitrogen atom into the carbonyl group. This resonance effect imparts a degree of single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple ketone.
Caption: Workflow for FT-IR analysis of a liquid sample.
Step-by-Step Methodology:
-
Crystal Preparation: Begin by ensuring the ATR crystal is impeccably clean. This is typically achieved by wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, followed by a final wipe with a dry cloth.
-
Background Collection: With the clean and dry ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
Spectrum Acquisition: Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Post-Analysis Cleaning: After the analysis is complete, thoroughly clean the ATR crystal as described in step 1 to prevent cross-contamination of subsequent samples.
Interpreting the Spectrum: Expected Observations
Based on the principles discussed, the FT-IR spectrum of this compound is expected to exhibit a strong, sharp absorption band in the region of 1630-1680 cm⁻¹. This band is unequivocally assigned to the C=O stretching vibration of the tertiary amide. Other notable features would include C-H stretching vibrations from the various methyl and methylene groups in the molecule, typically observed between 2800 and 3000 cm⁻¹. The absence of N-H stretching bands (typically found between 3100 and 3500 cm⁻¹) is a key indicator of a tertiary amide.[1]
Conclusion
The FT-IR analysis of the carbonyl stretch provides a definitive means of identifying and characterizing tertiary amides such as this compound. The position of the carbonyl absorption, significantly influenced by resonance, serves as a reliable diagnostic tool. By comparing this characteristic frequency with that of other carbonyl-containing compounds, researchers can confidently elucidate molecular structures and monitor chemical transformations. The experimental protocol outlined provides a robust and reproducible method for obtaining high-quality FT-IR data for liquid samples, ensuring the integrity of analytical results in research and development settings.
References
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST WebBook. (n.d.). Propanamide, N,N-dimethyl-. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
Sources
Alternative Reagents for N,N-Dimethylamide Synthesis: A Comparative Technical Guide
Executive Summary: Beyond Dimethylamine Gas
The synthesis of N,N-dimethylamides is a cornerstone transformation in medicinal chemistry, yet the traditional use of dimethylamine (DMA) gas presents significant handling, safety, and stoichiometric challenges. While DMA hydrochloride salts offer a solid-state alternative, they often require hygroscopic handling and additional base equivalents (e.g., DIPEA/TEA), which can complicate purification and lower atom economy.
This guide evaluates high-performance alternative reagents and strategies that circumvent the use of DMA gas. We focus on three distinct approaches:
-
Solid-State Surrogates: Drop-in replacements for DMA gas.
-
Oxidative "Solvent-as-Reagent" Strategies: Using DMF as the nitrogen source via C–H activation.
-
Thermal/Catalytic Activation: One-pot transformations using common laboratory reagents.
Decision Framework: Selecting the Right Methodology
Before detailing protocols, use this logic flow to select the optimal strategy for your substrate.
Figure 1: Decision matrix for selecting N,N-dimethylamide synthesis routes based on substrate stability and oxidation state.
Detailed Methodology & Comparative Analysis
Method A: The Solid Standard (DMA-HCl)
-
Reagent: Dimethylamine Hydrochloride + Coupling Agent (HATU/EDC)
-
Mechanism: Classical nucleophilic acyl substitution.
-
Best For: Late-stage functionalization, chiral substrates, complex scaffolds.
While not "novel," optimizing the use of DMA-HCl is the first line of defense. Unlike the gas, the salt is weighable but requires 3.0–4.0 equivalents of base (1 eq to deprotonate the salt, 2+ eq for the coupling reaction) to ensure efficient turnover.
Method B: The "Solvent-as-Reagent" (Oxidative Amidation)
-
Reagents: DMF (solvent & reactant) + TBAI (cat.) + TBHP (oxidant).[1][2]
-
Best For: Aromatic aldehydes, robust substrates, metal-free requirements.
This method utilizes the solvent (DMF) as the amine source.[1] Tetrabutylammonium iodide (TBAI) acts as a catalyst to decompose tert-butyl hydroperoxide (TBHP), generating radical species that abstract hydrogen from the aldehyde and DMF.
Mechanistic Pathway:
Figure 2: Radical mechanism for TBAI/TBHP-mediated oxidative amidation using DMF.
Method C: Thermal Activation (SOCl₂ in DMF)
-
Reagents: Thionyl Chloride + DMF (High Temp).
-
Mechanism: In situ acid chloride formation followed by reaction with dimethylamine generated from thermal decomposition of DMF.
-
Best For: Simple aromatic/aliphatic acids, scale-up, cost-sensitive projects.
Performance Comparison Table
| Feature | DMA-HCl (Standard) | DMF + TBAI/TBHP (Oxidative) | DMF + SOCl₂ (Thermal) |
| Substrate | Carboxylic Acid | Aldehyde | Carboxylic Acid |
| Reagent Cost | High (Coupling agents) | Low (TBAI/TBHP) | Very Low (SOCl₂) |
| Atom Economy | Poor (Coupling byproducts) | Good (Solvent is reagent) | Moderate |
| Reaction Temp | 0°C to RT | 80–100°C | 150°C (Reflux) |
| Green Metrics | Low (Peptide couplers waste) | High (Metal-free) | Low (SO₂ evolution) |
| Yield (Avg) | 85–95% | 70–85% | 80–90% |
| Scalability | Moderate (Cost limit) | Good | Excellent |
| Safety | High (Solids) | Moderate (Peroxides) | Low (Corrosive/Gas) |
Experimental Protocols
Protocol 1: Oxidative Amidation of Aldehydes (TBAI/TBHP)
Adapted from Wang et al. and related TBAI methodologies.
Reagents:
-
Aldehyde (1.0 mmol)
-
TBAI (20 mol%)
-
TBHP (70% aq. solution, 2.0–3.0 equiv)
-
Solvent: DMF (2.0 mL) - Acts as reagent
Step-by-Step:
-
Charge: In a sealed tube or heavy-walled vial, add the aldehyde (1.0 mmol), TBAI (74 mg, 0.2 mmol), and DMF (2 mL).
-
Oxidant Addition: Add TBHP (approx. 270 µL of 70% aq. solution) dropwise.
-
Reaction: Seal the vessel and heat to 80°C for 8–12 hours. The solution typically turns from colorless to deep yellow/brown due to iodine liberation.
-
Workup: Cool to room temperature. Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to reduce residual iodine/peroxides.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Critical Note: Ensure the reaction vessel is rated for mild pressure, as gas evolution (O₂) from peroxide decomposition can occur.
Protocol 2: One-Pot Thermal Amidation (SOCl₂/DMF)
Adapted from Org. Lett. and industrial workflows.
Reagents:
-
Carboxylic Acid (1.0 mmol)
-
Thionyl Chloride (SOCl₂, 1.25 equiv)[5]
-
Solvent: DMF (3.0 mL)
Step-by-Step:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid in DMF.
-
Addition: Add SOCl₂ (1.25 equiv) dropwise at room temperature. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Thermal Reaction: Heat the mixture to 150°C (reflux) for 3–6 hours.
-
Mechanism Note: At this temperature, the acid chloride forms and reacts with dimethylamine generated from the thermal decomposition of DMF.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water.
-
Extraction: Extract with Et₂O or EtOAc. Wash extensively with water (to remove DMF) and sat. NaHCO₃ (to remove unreacted acid).
-
Isolation: Evaporate solvent. Recrystallization is often sufficient for solid products.
Safety & Handling: Reagent Profile
Dimethylamine Hydrochloride (DMA-HCl)
-
Hazard: Irritant, hygroscopic.
-
Handling: Standard PPE. Easy to weigh.
-
Advantage: Eliminates the inhalation hazard of DMA gas (TLV 5 ppm).
N,N-Dimethylcarbamoyl Chloride (DMCC)[10]
-
Status: Potent Carcinogen (Group 2A).
-
Use Case: Sometimes used as an electrophilic source of the dimethylamide group (Friedel-Crafts type).
-
Recommendation: AVOID unless strictly necessary. The TBAI/DMF or SOCl₂/DMF methods are safer alternatives that avoid direct handling of this alkylating agent.
TBHP (tert-Butyl Hydroperoxide)[3][7][11]
-
Hazard: Oxidizer, flammable, corrosive.
-
Handling: Do not concentrate to dryness. Store at cool temperatures. Compatible with glass/Teflon; avoid contact with transition metals (Fe, Mn) unless intended as catalyst.
References
-
Oxidative Amidation (TBAI/TBHP)
- Wang, H., et al. "TBAI/TBHP-Catalyzed Oxidative Amidation of Aldehydes with N,N-Dialkylformamides." Journal of Organic Chemistry.
-
(Representative DOI for TBAI/TBHP methodology).
-
Thermal DMF Activation (SOCl₂)
- Hioki, K., et al.
-
Transamidation Reviews
-
Safety Data (DMCC & DMA)
- CDC/NIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-Induced Metal and Solvent-Free Cross-Coupling Using TBAI-TBHP: Oxidative Amidation of Aldehydes and Alcohols with N-Chloramines via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones / Tetrahedron, 2010 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
Validating the Purity of 3-(Dimethylamino)-N,N-dimethylpropionamide: A GC-MS Based Comparative Guide
An In-Depth Technical Guide
Introduction: Beyond the Structure
3-(Dimethylamino)-N,N-dimethylpropionamide, hereafter referred to as DMADMPA, is a molecule of significant interest in specialized chemical synthesis. Its structure is deceptively simple, yet it possesses a bifunctional nature, incorporating both a tertiary amine and a tertiary amide group.[1] This duality makes it a versatile building block in the synthesis of pharmaceuticals and other high-value specialty chemicals.[1][2] In these exacting applications, purity is not merely a parameter; it is the cornerstone of product safety, efficacy, and batch-to-batch consistency. The presence of even trace-level impurities—be they unreacted starting materials, by-products, or degradation products—can have profound and often detrimental consequences.
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the premier technique for validating the purity of DMADMPA. We will delve into the causality behind methodological choices, establish a self-validating experimental protocol, and objectively compare the performance of GC-MS against other viable analytical alternatives.
The Inherent Suitability of GC-MS for DMADMPA Analysis
The selection of an analytical technique must be a deliberate process guided by the physicochemical properties of the analyte. For DMADMPA, GC-MS emerges as a uniquely powerful choice for several fundamental reasons.
-
Volatility and Thermal Stability: With a molecular weight of 144.22 g/mol and a boiling point of approximately 203.6°C, DMADMPA is sufficiently volatile to be readily analyzed by gas chromatography without derivatization.[1][][4] Its amide structure imparts a degree of thermal stability, making it suitable for the heated environment of a GC injector port and column.
-
The Power of Hyphenation: GC-MS is a hyphenated technique, meaning it combines the superior separation power of Gas Chromatography with the definitive identification capabilities of Mass Spectrometry.[5] The GC component separates DMADMPA from volatile and semi-volatile impurities based on their boiling points and interactions with the stationary phase. The MS component then acts as a highly specific detector, bombarding the eluted molecules with electrons to produce a unique fragmentation pattern, or mass spectrum. This spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the parent compound and any co-eluting impurities. This dual capability of separation and identification makes GC-MS a "gold standard" for forensic substance identification and, by extension, for rigorous purity analysis.[5]
Anticipating the Impurity Profile: A Synthesis-Based Approach
A robust analytical method must be capable of detecting not just known impurities, but also potential, unexpected ones. The primary synthesis route for DMADMPA involves the amidation of propionic acid derivatives with dimethylamine.[2] This allows us to predict a logical impurity profile:
-
Starting Materials: Unreacted dimethylamine or derivatives of propionic acid.
-
Reaction By-products: Side-reaction products, such as those resulting from the nucleophilic substitution of chlorinated intermediates if acyl chlorides are used as reagents.[1]
-
Residual Solvents: Any solvents utilized during the synthesis and purification stages.
-
Degradation Products: Compounds formed by the breakdown of DMADMPA under thermal or chemical stress.
A Self-Validating GC-MS Protocol for Purity Determination
The following protocol is designed to be inherently robust and self-validating, adhering to the principles outlined in the ICH Q2(R2) and USP General Chapter <621> guidelines.[6][7][8] The causality behind each parameter is explained to demonstrate a scientifically sound methodology.
Experimental Workflow Diagram
Caption: Workflow for DMADMPA purity analysis by GC-MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Use HPLC-grade methanol as the diluent. Methanol is a polar solvent that readily dissolves DMADMPA and is compatible with most GC systems. A patent for analyzing amide compounds suggests methanol as a suitable solvent.[9]
-
Concentration: Prepare a stock solution of DMADMPA at approximately 1000 µg/mL. This concentration is typically well within the linear dynamic range of a modern mass spectrometer.
-
Filtration: Filter the final diluted sample through a 0.45 µm PTFE syringe filter. This is a critical step to remove any particulate matter that could otherwise contaminate the GC inlet and column, ensuring method longevity and reproducibility.[9]
-
-
Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
GC Column: An Rxi-624sil MS column (30m x 0.25mm, 1.4 µm) is an excellent starting point. This mid-polarity column provides good selectivity for a range of analytes and is robust enough for routine analysis. For compounds with basic amine groups like DMADMPA, specialized "amine-friendly" columns can also be considered to mitigate peak tailing.[10]
-
Injector: Operate in splitless mode to maximize sensitivity for trace impurity detection.[11] Set the injector temperature to 270°C. This temperature is high enough to ensure rapid and complete vaporization of DMADMPA without inducing thermal degradation.[9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min. Helium is an inert carrier gas providing good chromatographic efficiency.[9][12]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes. This allows for the separation of highly volatile impurities and residual solvents.
-
Ramp 1: Increase to 200°C at 15°C/min. This gradient separates the bulk of potential semi-volatile impurities.
-
Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes. This final ramp and hold ensures that the target analyte (DMADMPA) and any less volatile impurities are eluted from the column. A similar multi-step ramp is a common practice for analyzing complex amine or amide samples.[9][11]
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at the standard 70 eV. This energy level produces consistent and reproducible fragmentation patterns that are directly comparable to commercial mass spectral libraries (e.g., NIST).[9]
-
Source Temperature: 230°C.
-
Mass Scan Range: m/z 40 - 450. This range is sufficiently wide to capture the molecular ion of DMADMPA (m/z 144.22) and the fragments of both lighter and heavier potential impurities.
-
-
Method Validation Parameters
The trustworthiness of the protocol is established by systematically validating its performance characteristics as stipulated by ICH guidelines.[8][13]
Caption: The logical foundation of analytical method validation.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Analyze a blank (methanol), a DMADMPA standard, and a spiked sample containing expected impurities. | No interfering peaks at the retention time of DMADMPA or known impurities in the blank. Baseline resolution between key peaks. | Ensures the signal measured is exclusively from the intended analyte, free from interference. |
| Linearity | Analyze a series of at least five concentrations of DMADMPA, from the LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.99. | Confirms that the detector response is directly proportional to the analyte concentration across a defined range. |
| Accuracy | Perform recovery studies by analyzing samples spiked with known amounts of DMADMPA at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. | Establishes the closeness of the measured value to the true value, demonstrating a lack of systematic error. |
| Precision (Repeatability) | Perform six replicate injections of a single DMADMPA sample at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | Demonstrates the consistency of results for the same sample under the same conditions in a short time frame. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy. | Typically established where the signal-to-noise ratio is ≥ 10. | Defines the lower limit of the method for reliably measuring impurities, which is critical for setting specification limits. |
| Robustness | Systematically vary key method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on results. | System suitability parameters (e.g., resolution, peak symmetry) must remain within acceptable limits. | Proves the method's capacity to remain unaffected by small, deliberate variations in parameters, ensuring its reliability in routine use. |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive guide must consider other analytical options. The choice of technique is always a balance of sensitivity, specificity, and practicality.
| Technique | Principle | Pros for DMADMPA Analysis | Cons for DMADMPA Analysis |
| GC-MS | Separation by volatility, identification by mass fragmentation. | High Specificity: Mass spectrum provides definitive identification. High Sensitivity: Excellent for trace impurity detection. Quantitative & Qualitative: Provides both purity value and impurity identity. | Potential for thermal degradation of labile impurities. Requires analyte to be volatile. |
| HPLC-UV | Separation by polarity in a liquid phase, detection by UV absorbance. | Good for non-volatile or thermally unstable compounds. Ubiquitous in QC labs. | Poor Sensitivity: DMADMPA lacks a significant UV chromophore, resulting in poor detection limits. Not suitable for this application without derivatization. |
| LC-MS | Separation by polarity in a liquid phase, detection by mass. | Can analyze non-volatile compounds. Provides mass information for identification. | More complex method development (mobile phase selection). May not offer significant advantages over GC-MS for this specific volatile analyte. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. | Absolute Quantification: Can determine purity without a specific reference standard. Provides definitive structural information. | Lower Sensitivity: Significantly less sensitive to trace impurities compared to GC-MS. More expensive instrumentation and complex data interpretation. |
Conclusion: An Expert's Perspective
For the comprehensive purity validation of this compound, GC-MS stands out as the most appropriate and robust analytical technique. Its ability to concurrently separate and definitively identify volatile impurities provides a level of analytical certainty that is difficult to achieve with other common methods. The protocol detailed herein, when subjected to rigorous validation according to ICH guidelines, creates a self-validating system that ensures the generation of trustworthy and reliable data.
From a practical standpoint, the key to a successful GC-MS method for a bifunctional molecule like DMADMPA lies in the chromatography. The tertiary amine can interact with active sites in the GC system, leading to peak tailing. Therefore, meticulous attention to system inertness, from the inlet liner to the column choice, is paramount. While techniques like LC-MS and qNMR have their place in the analytical toolkit, they represent either a compromise in sensitivity for this specific application or an unnecessary escalation in complexity and cost. For researchers, scientists, and drug development professionals, a well-validated GC-MS method provides the optimal balance of performance, reliability, and information richness required to confidently release DMADMPA for its intended high-stakes applications.
References
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). Journal of Environmental Sciences.
- 3-(Dimethylamino)-N,N-dimethylpropanamide Formula. (n.d.). Echemi.
- Analysis method for amide compounds. (2016).
- Understanding the Chemical Properties of N,N-Dimethylpropionamide for Research. (2026). INNO PHARMCHEM.
- CAS 17268-47-2 this compound. (n.d.). BOC Sciences.
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern
- Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermedi
- This compound. (n.d.). Benchchem.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek.
- A Review on GC-MS and Method Development and Valid
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2023).
- Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (n.d.). PubChem.
- 3-(dimethylamino)-N,N-dimethylpropanamide. (2025). Chemsrc.
- <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
- What is the best technique for amide purification? (2020).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
- Twenty-nine Methods for Amide Synthesis. (2024). BOC Sciences.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- tertiary amines by GC-MS. (2014).
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
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A Comparative Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide and Dimethylformamide as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical solvents, the choice of an appropriate medium is paramount to the success of a reaction, the purity of a product, and the safety of the process. For decades, Dimethylformamide (DMF) has been a ubiquitous polar aprotic solvent, valued for its high solvency and ability to facilitate a wide range of chemical transformations. However, growing concerns over its reproductive toxicity have prompted the scientific community to seek safer, yet equally effective, alternatives. This guide provides an in-depth, objective comparison of 3-(Dimethylamino)-N,N-dimethylpropionamide (DMADMPA) and DMF, offering a critical evaluation of their performance based on available data.
At a Glance: Key Physicochemical Properties
A solvent's performance is intrinsically linked to its physical and chemical properties. These parameters dictate its interaction with solutes, its behavior under various reaction conditions, and its suitability for specific applications.
| Property | This compound (DMADMPA) | Dimethylformamide (DMF) |
| CAS Number | 17268-47-2[1] | 68-12-2 |
| Molecular Formula | C7H16N2O[] | C3H7NO[3] |
| Molecular Weight | 144.25 g/mol [] | 73.09 g/mol |
| Boiling Point | 203.6 °C at 760 mmHg[][4] | 153 °C at 760 mmHg[3] |
| Melting Point | Not readily available | -61 °C[3] |
| Density | 0.926 g/cm³[][4] | 0.944 g/cm³ (at 20 °C) |
| Appearance | Colorless clear liquid | Colorless liquid[3] |
| Odor | Not specified | Faint, amine-like[3] |
| Solubility in Water | Soluble | Miscible |
| Vapor Pressure | 0.276 mmHg at 25°C | 3.7 mmHg at 25 °C |
DMADMPA, a polar tertiary amide, presents a higher boiling point and molecular weight compared to DMF.[][3][4] This lower volatility could be advantageous in high-temperature reactions by reducing solvent loss and improving reaction control. Both solvents are water-soluble, a critical factor for many workup and purification procedures.
Performance in Key Applications
The true measure of a solvent's utility lies in its performance within specific chemical contexts. While DMF's track record is extensive, DMADMPA is positioned as a specialty solvent and intermediate.
Peptide Synthesis
DMF has long been the solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent ability to swell common resins and dissolve protected amino acids and coupling reagents.[3] However, DMF can decompose to form dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to impurities.[5] Furthermore, its toxicity is a significant drawback.
Currently, there is a notable absence of published, peer-reviewed studies directly evaluating the performance of DMADMPA as a primary solvent in SPPS. While it is described as having "strong solvating ability,"[][6] its efficacy in resin swelling, coupling efficiency, and prevention of side reactions compared to DMF has not been documented in the available literature. The scientific community is actively exploring greener alternatives to DMF in peptide synthesis, but DMADMPA has not yet emerged as a prominent candidate in these studies.
Polymer Chemistry and Organic Synthesis
DMF is a versatile solvent for a wide array of polymers, including polyacrylonitrile and polyurethanes, and is used in the manufacturing of synthetic leather and fibers.[3] It is also employed as a reagent in various name reactions, such as the Vilsmeier-Haack reaction.[3]
DMADMPA is also utilized in polymer science, primarily as a monomer in the production of specific polymers like poly{N-3-(dimethylamino)propylacrylamide}.[6] Its bifunctional nature, containing both a tertiary amine and a tertiary amide, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialized polymers.[6] The presence of the tertiary amine group can also allow it to act as a base or nucleophile in certain reactions.
The "strong solvating power" of DMADMPA suggests its potential as a reaction solvent in organic synthesis.[][6] However, a lack of direct comparative studies with DMF for a broad range of organic transformations makes it difficult to ascertain its relative performance in terms of reaction rates, yields, and purity of products.
Solubility of Active Pharmaceutical Ingredients (APIs)
Experimental Protocols
To facilitate further research and direct comparison, the following outlines a general experimental workflow for evaluating solvent performance in a common application, such as a peptide coupling reaction.
Objective: To compare the efficiency of a peptide coupling reaction in DMADMPA versus DMF.
Materials:
-
Fmoc-protected amino acid
-
Amine-functionalized solid support (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMADMPA and DMF (high purity, peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine in the respective solvent)
-
Washing solvents (e.g., DCM, IPA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for analysis
Workflow:
Caption: Decision matrix for solvent selection: DMADMPA vs. DMF.
Conclusion and Future Outlook
Dimethylformamide remains a highly effective and widely used solvent due to its exceptional solvating power. However, its significant health risks are a major driver for the adoption of safer alternatives.
This compound presents some intriguing properties, such as a high boiling point and strong predicted solvating ability. Its primary established role appears to be as a monomer and a chemical intermediate rather than a widely adopted reaction solvent. The most significant gap in the current understanding of DMADMPA is the lack of direct, comparative performance data against established solvents like DMF in key applications for the pharmaceutical and fine chemical industries.
For researchers and drug development professionals, the choice between these two solvents is not straightforward. While DMF offers predictable performance, it comes with considerable safety baggage. DMADMPA, on the other hand, has a different safety profile that must be managed, and its performance as a solvent is not yet well-documented.
Recommendation: The scientific community would greatly benefit from studies that directly compare the performance of DMADMPA and other potential DMF alternatives in a variety of chemical reactions. Such data would enable a more informed, evidence-based approach to solvent selection, balancing the demands of chemical efficiency with the critical importance of safety and environmental responsibility. Until such data becomes available, the selection of DMADMPA as a replacement for DMF in established processes should be approached with a program of empirical validation.
References
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P
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Dimethylformamide - Wikipedia. (URL: [Link])
-
DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE - IRIS. (URL: [Link])
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - NIH. (URL: [Link])
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - PMC - NIH. (URL: [Link])
-
Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC. (URL: [Link])
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])
-
CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc. (URL: [Link])
-
Comparative study of structures, thermal stabilities and dielectric properties for a ferroelectric MOF [Sr(μ-BDC)(DMF)]∞ with its solvent-free framework - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide | Request PDF - ResearchGate. (URL: [Link])
-
Cationic Polymers Remarkably Boost Haloalkane Dehalogenase Activity in Organic Solvent Solutions and the Molecular Implications - NIH. (URL: [Link])
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Composition-Dependent Dielectric Properties of DMF-Water Mixtures by Molecular Dynamics Simulations - PMC - NIH. (URL: [Link])
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Solvents for Solid Phase Peptide Synthesis. (URL: [Link])
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF - ResearchGate. (URL: [Link])
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Oil Viscosity Comparison Chart - ISO VG, AGMA, SAE Gear, SAE Auto. (URL: [Link])
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(PDF) Static dielectric constants of the N,N-dimethylformamide/2-methoxyethanol solvent system at various temperatures - ResearchGate. (URL: [Link])
-
Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed - NIH. (URL: [Link])
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Solvent effects on free radical polymerization | Request PDF - ResearchGate. (URL: [Link])
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N,N-Dimethylpropanamide - Solubility of Things. (URL: [Link])
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Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (URL: [Link])
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3-(N,N-Dimethylamino)propionic acid - High purity | EN - Georganics. (URL: [Link])
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Solubility of Organic Compounds. (URL: [Link])
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Comparison of four methods to compute the dielectric permittivity of liquids from molecular dynamics simulations | Request PDF - ResearchGate. (URL: [Link])
-
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchGate. (URL: [Link])
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Viscosity Comparison Chart. (URL: [Link])
-
TableS1. A comparison of the viscosity (in mPa.s) of PS solution with different mixing ratio of DMF and THF solvents DMF:THF PS - The Royal Society of Chemistry. (URL: [Link])
-
Propanamide, N,N-dimethyl- - the NIST WebBook. (URL: [Link])
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A Comparative Guide to the Applications of 3-(Dimethylamino)-N,N-dimethylpropionamide in Modern Synthesis
Abstract
3-(Dimethylamino)-N,N-dimethylpropionamide (CAS No. 17268-47-2) is a bifunctional organic compound distinguished by the presence of both a tertiary amine and a tertiary amide group.[1] This unique molecular architecture imparts a combination of high polarity, basicity, and strong solvation properties, positioning it as a versatile tool in various scientific disciplines.[1][] This guide provides a comprehensive literature review of its primary applications, from its role as a specialty solvent and synthetic intermediate to its potential in polymer science and peptide chemistry. Through objective comparisons with established alternatives and supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound.
Physicochemical Profile: A Comparative Overview
The efficacy of a reagent or solvent is fundamentally tied to its physical and chemical properties. This compound's high boiling point, polarity, and miscibility with water are foundational to its applications.[1] To contextualize its utility, a comparison with standard polar aprotic solvents used in organic synthesis is presented below.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 17268-47-2 | 68-12-2 | 872-50-4 |
| Molecular Formula | C₇H₁₆N₂O | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 144.21 g/mol [3][4] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 203.6°C[] | 153°C | 202°C |
| Density | 0.926 g/cm³[] | 0.944 g/cm³ | 1.028 g/cm³ |
| Key Features | Bifunctional (tertiary amine & amide); high polarity; basic character. | Common polar aprotic solvent; can decompose to dimethylamine.[5] | High polarity and thermal stability; excellent solvent for polymers.[5] |
The presence of the additional dimethylamino group gives the title compound a higher boiling point and molecular weight than DMF, suggesting stronger intermolecular forces. Its density is comparable to other common solvents. The most critical distinction is its inherent basicity due to the tertiary amine, a feature that can be either advantageous or detrimental depending on the desired chemical transformation.
Application as a Specialty Solvent
Due to its high polarity and strong solvating ability, this compound is recognized as a valuable component in specialized solvent systems.[1][] Its capacity to dissolve a wide range of organic and inorganic compounds, coupled with its stability across a broad pH range, makes it a candidate for controlling reaction media in complex synthetic processes.[1][]
Comparison with Standard Solvents:
-
N,N-Dimethylformamide (DMF): While DMF is a workhorse solvent, its primary drawback is its tendency to decompose over time, releasing dimethylamine.[5] This impurity can interfere with reactions, particularly in peptide synthesis where it can cause premature removal of Fmoc protecting groups.[5] this compound, being more stable, offers a potential advantage where such side reactions are a concern.
-
N-Methyl-2-pyrrolidone (NMP): NMP is another highly effective polar solvent, often preferred for its higher stability compared to DMF.[5] It excels at solvating resins and large peptide chains.[5] The choice between NMP and this compound would depend on the specific requirements of the reaction, particularly if the basicity of the latter compound could be leveraged catalytically.
Utility as a Versatile Synthetic Intermediate
The bifunctional nature of this compound makes it a valuable building block in organic and medicinal chemistry.[1] The tertiary amine can function as a base or a nucleophilic handle, while the tertiary amide group is generally stable but can be subjected to reduction or other transformations under specific conditions. This allows for its incorporation into more complex molecules, including potential therapeutic agents and agrochemicals.[1][6][7]
A notable example is in the synthesis of analogues of the antidepressant citalopram. In these synthetic pathways, the (3-(dimethylamino)propyl) moiety is a key structural component, introduced via Grignard reagents derived from 3-(dimethylamino)propyl chloride, showcasing the importance of this structural unit in drug design.[8]
Conceptual Synthetic Workflow
The diagram below illustrates the role of a bifunctional intermediate like this compound in building molecular complexity.
Caption: Synthetic utility of the bifunctional intermediate.
Potential Roles in Solid-Phase Peptide Synthesis (SPPS)
While not a conventional solvent or reagent in SPPS, the structural characteristics of this compound invite a comparative analysis against established methods. SPPS workflows heavily rely on polar aprotic solvents like DMF and NMP for resin swelling and reagent solvation, and bases like piperidine for Fmoc-protecting group cleavage.[5]
Evaluation as an SPPS Solvent:
Its high polarity is beneficial for solvation. However, the intrinsic basicity of the tertiary amine presents a significant risk. This basicity could be sufficient to slowly cleave the acid-labile Fmoc group during coupling steps, leading to undesired side-products and deletion sequences. This is a critical consideration that likely precludes its use as a primary solvent in standard Fmoc-SPPS protocols.
Evaluation as an Fmoc Deprotection Reagent:
The standard reagent for Fmoc cleavage is a 20% solution of piperidine in DMF, a toxic and controlled substance. Research has identified less toxic, effective alternatives such as 3-(diethylamino)propylamine (DEAPA).[9] DEAPA has been shown to be a fast, safe, and efficient reagent for Fmoc removal, in some cases resulting in higher purity products compared to piperidine.[9] Given its structural similarity, this compound could be investigated for similar activity, although its bulkier amide functionality might hinder its efficacy compared to a primary amine like DEAPA.
Table 2: Comparison of Fmoc Deprotection Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Piperidine | Cyclic secondary amine | Well-established, fast kinetics. | Toxic, controlled substance. |
| DEAPA | Primary/tertiary diamine | Lower toxicity, not a controlled substance, high efficiency.[9] | Less established in historical protocols. |
| 3-(Dimethylamino)- N,N-dimethylpropionamide | Tertiary amine/amide | Potentially low toxicity. | Basicity likely too low for efficient deprotection; steric hindrance. |
Experimental Protocols
To provide practical context, the following section details a standard synthesis of a related compound and a key workflow in peptide synthesis where alternatives are actively being sought.
Protocol 1: Synthesis of 3-(Dimethylamino)propanoic acid
This protocol describes the synthesis of a common precursor to the title compound, adapted from literature procedures.[10]
Objective: To synthesize 3-(dimethylamino)propanoic acid via reductive amination.
Materials:
-
3-aminopropanoic acid (beta-alanine)
-
Formaldehyde (37% solution)
-
Formic acid (88% solution)
-
Concentrated HCl
-
Methanol
-
Diethyl ether
-
Microwave reactor or conventional reflux apparatus
Procedure:
-
In a microwave-safe vessel, dissolve 3-aminopropanoic acid (8 mmol) in formic acid (5 mL) and formaldehyde (1 mL).
-
Seal the vessel and heat in a microwave reactor at 110°C for 20-60 minutes with a maximum power of 100 W. Alternatively, reflux the solution at 100°C for 1 hour.[10]
-
After cooling the reaction mixture, add 1 mL of concentrated HCl.
-
Remove the solvent in vacuo to yield a crude precipitate.
-
Wash the precipitate three times with 5 mL of glacial acetic acid to remove impurities.
-
Recrystallize the purified product from a mixture of methanol and diethyl ether to obtain pure 3-(dimethylamino)propanoic acid hydrochloride.
-
The free amino acid can be obtained by neutralization.
Causality: The Eschweiler-Clarke reaction is employed here, where formic acid serves as the reducing agent for the imine formed between the primary amine of beta-alanine and formaldehyde. This is a classic and efficient method for methylating amines.
Protocol 2: Fmoc-Group Deprotection in SPPS
Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide.
Standard Protocol (Piperidine):
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a second portion of 20% piperidine in DMF.
-
Agitate for an additional 10 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Alternative Protocol (DEAPA): A study has shown that a solution of 10% DEAPA in DMF can be used as a direct replacement for the piperidine solution in the above protocol, demonstrating comparable or superior performance with reduced toxicity.[9] This highlights the field's movement towards greener and safer alternatives, a category where novel reagents could be explored.
Synthesis of this compound
The synthesis of the title compound is typically achieved through standard amidation reactions.[7] A common and direct route involves the coupling of a 3-(dimethylamino)propanoic acid derivative with dimethylamine.[1]
Caption: General synthesis of the title compound.
To drive the reaction to completion, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate amide bond formation and remove the water molecule generated during the reaction.[1]
Conclusion and Future Outlook
This compound is a polar tertiary amide with a distinct bifunctional character that enables its use as a specialty solvent and a versatile synthetic intermediate.[1][] Its high stability and strong solvating power make it a viable, albeit specialized, alternative to common solvents like DMF and NMP. As a building block, its structure is valuable for incorporating the dimethylaminopropyl moiety into pharmacologically active molecules.
While its direct application in mainstream peptide synthesis is likely limited by its inherent basicity, the broader class of related amino-amides shows significant promise as safer alternatives to traditional reagents.[9] Future research should focus on a systematic evaluation of this compound in niche synthetic applications where its unique combination of polarity and basicity can be catalytically advantageous. Furthermore, its role as a monomer in creating functional, pH-responsive polymers remains a promising area for materials science.[1]
References
-
Exploring N,N-Dimethylpropionamide: Applications and Properties. [Link]
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. [Link]
-
Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. [Link]
- US20220185842A1 - Amino deprotection using 3-(diethylamino)
-
Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC - NIH. [Link]
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. [Link]
-
Solvents for Solid Phase Peptide Synthesis - AAPPTec. [Link]
Sources
- 1. This compound | 17268-47-2 | Benchchem [benchchem.com]
- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17268-47-2 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. smolecule.com [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 10. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(Dimethylamino)-N,N-dimethylpropionamide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(Dimethylamino)-N,N-dimethylpropionamide, a versatile polar tertiary amide used in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel and the environment, ensuring compliance with regulatory standards.
Understanding the Compound: Hazard Profile and Initial Safety Measures
This compound (CAS No. 17268-47-2) is a combustible liquid that can cause irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Before initiating any disposal procedure, a thorough risk assessment should be conducted, considering the quantity of waste, potential contaminants, and the specific laboratory environment.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or with a respirator | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound follows a systematic process, from the point of generation to final removal by a licensed waste management service. The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Disposal Decision Workflow for this compound.
Pre-Disposal: Handling and Storage Protocols
Proper handling and storage of chemical waste are paramount to preventing accidents and ensuring regulatory compliance.
Waste Segregation: The First Line of Defense
Immediately upon generation, segregate waste containing this compound from other waste streams. This is crucial to prevent accidental mixing with incompatible materials.
Table 2: Incompatible Materials
| Material Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Can cause vigorous or explosive reactions. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can lead to exothermic reactions. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | May cause a reaction, although typically less vigorous than with acids. |
Source: Information synthesized from Safety Data Sheets.
Containerization and Labeling: Ensuring Clarity and Safety
-
Select an Appropriate Container : Use a chemically resistant container, preferably high-density polyethylene (HDPE), that can be securely sealed. Ensure the container is clean and dry before adding the waste.
-
Labeling : All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the generating researcher or lab group
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin or tray to capture any potential leaks. Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[1]
Disposal Procedures: From Laboratory to Licensed Facility
The disposal of this compound must be carried out by a licensed and approved chemical waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Uncontaminated Waste
For pure, expired, or unused this compound, or solutions in a known solvent, the disposal procedure is as follows:
-
Containerize and Label : Follow the containerization and labeling procedures outlined in Section 3.2.
-
Waste Manifest : Your institution's Environmental Health and Safety (EHS) department will typically handle the creation of a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
-
Arrange for Pickup : Contact your institution's EHS office to schedule a pickup of the hazardous waste.
Contaminated Waste
Waste from reaction mixtures, spills, or contaminated materials requires careful handling:
-
Characterize the Waste : Identify all known contaminants in the waste stream. This information is crucial for the waste disposal vendor to determine the appropriate disposal method.
-
Segregate and Containerize : If the contaminants are known to be compatible with this compound, they can be collected in the same container. If compatibility is uncertain, consult with your EHS department.
-
Labeling : The label must include all chemical components of the waste mixture.
-
Disposal : Follow the same procedure as for uncontaminated waste, ensuring all components are listed on the waste manifest.
Recommended Disposal Method
While the final determination will be made by the waste disposal vendor, high-temperature incineration is a common and effective method for the destruction of organic chemical waste like this compound.[5]
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Small Spills (less than 100 mL) in a Fume Hood
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to absorb the spill.[1][6]
-
Cleanup : Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontamination : Clean the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood
-
Evacuate : Immediately evacuate the area and alert others to do the same.
-
Isolate : Close the doors to the affected area to contain the vapors.
-
Emergency Response : Contact your institution's emergency response team or EHS department immediately. Provide them with the following information:
-
The name of the chemical spilled (this compound)
-
The approximate quantity of the spill
-
The location of the spill
-
Any known hazards or injuries
-
-
Do Not Attempt to Clean Up : Allow trained emergency responders to handle the cleanup of large spills.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, implementing robust handling and storage protocols, and adhering to the prescribed disposal and spill management procedures, researchers can ensure a safe working environment and protect our planet. Always consult your institution's specific guidelines and EHS department for any questions or concerns regarding chemical waste disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. epa.gov [epa.gov]
- 3. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 4. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. technologycatalogue.com [technologycatalogue.com]
- 6. N,N-Dimethylpropionamide(758-96-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Dimethylamino)-N,N-dimethylpropionamide
Navigating the complexities of laboratory safety requires a proactive and informed approach, especially when handling reactive chemical compounds. This guide provides an in-depth operational plan for the safe handling of 3-(Dimethylamino)-N,N-dimethylpropionamide, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to not only protect themselves but also to understand the rationale behind each safety measure, ensuring a culture of safety and scientific integrity.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a versatile compound, but its utility is matched by its potential hazards. A thorough risk assessment is the foundation of safe handling. According to aggregated GHS data, this chemical is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed, toxic in contact with skin, and critically, it causes severe skin burns and eye damage.[1] These classifications are not mere labels; they are directives that inform our choice of PPE and handling protocols. The corrosive nature of this compound necessitates a barrier to prevent contact, while its flammability requires measures to control ignition sources.
The causality behind PPE selection is straightforward: the equipment must be capable of resisting chemical permeation and preventing contact with skin and eyes. Furthermore, given its potential for generating hazardous vapors, respiratory protection may be necessary depending on the scale and ventilation of the operation.
Core Protective Measures: A Multi-layered Defense
A multi-layered approach to PPE is essential when handling this compound. This ensures that a failure in one layer of protection does not result in immediate exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Low-Volume Handling (e.g., aliquoting, weighing in a fume hood) | - Nitrile or Butyl rubber gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat | Protection against incidental splashes and brief contact. Double-gloving provides an extra layer of security. Goggles are essential to prevent severe eye damage from splashes. |
| High-Volume Handling or Reactions (e.g., synthesis, purification) | - Chemical-resistant gloves (Butyl rubber or Viton™ recommended)- Chemical splash goggles and a face shield- Chemical-resistant apron over a flame-resistant lab coat- Closed-toe chemical-resistant footwear | Provides enhanced protection for procedures with a higher risk of significant splashes and spills. A face shield protects the entire face, and a chemical-resistant apron offers an additional barrier for the torso. |
| Operations with Potential for Aerosol or Vapor Generation | - All PPE from High-Volume Handling- A properly fitted respirator with an organic vapor cartridge | Necessary when engineering controls (like a fume hood) are insufficient to maintain exposure below acceptable limits, or during spill cleanup. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a standardized protocol is paramount for safety. The following steps provide a clear, procedural guide for working with this compound.
Pre-Operational Safety Check
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Inspect PPE: Before donning, carefully inspect all PPE for signs of damage, such as cracks, holes, or degradation.[2] Damaged PPE offers compromised protection and must be replaced immediately.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent cross-contamination.
-
Lab Coat/Apron: Don a flame-resistant lab coat and, if necessary, a chemical-resistant apron.
-
Footwear: Ensure you are wearing closed-toe, chemical-resistant shoes.
-
Respirator (if required): Perform a fit check for the respirator to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles. If a higher risk of splashing exists, add a face shield over the goggles.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
The Handling Protocol: In the Fume Hood
-
Containment is Key: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Mindful Manipulation: Use tools and techniques that minimize the potential for splashes and aerosol generation.
-
Immediate Cleanup: In case of a small spill within the fume hood, use an appropriate absorbent material and dispose of it as hazardous waste.
Doffing PPE: Avoiding Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
-
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Apron: Remove the lab coat and apron, folding the contaminated side inward.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical responsibility.
-
Chemical Waste: All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves and absorbent materials, must be placed in a designated hazardous waste container.[4]
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
